molecular formula C5H11N B1584470 3-Methylpyrrolidine CAS No. 34375-89-8

3-Methylpyrrolidine

Cat. No.: B1584470
CAS No.: 34375-89-8
M. Wt: 85.15 g/mol
InChI Key: KYINPWAJIVTFBW-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine (CAS 34375-89-8) is a saturated, five-membered nitrogen heterocycle of significant interest in medicinal chemistry and organic synthesis. Its value stems from its sp3-hybridized, non-planar ring structure, which provides a three-dimensional scaffold that enhances molecular complexity and helps optimize key physicochemical parameters for drug candidates . This structure is characterized by a chiral center, making enantiopure (R)- and (S)-3-Methylpyrrolidine valuable building blocks for creating selective ligands that interact with enantioselective protein targets . The pyrrolidine ring is a privileged structure in pharmaceuticals, featured in numerous FDA-approved drugs . Its applications extend to serving as a core skeleton in the synthesis of natural products, bioactive compounds, and pharmaceuticals . Furthermore, pyrrolidine derivatives are widely employed as effective chiral controllers in asymmetric synthesis and as organocatalysts . The compound has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol . Key physical properties include a boiling point of 100.2°C at 760 mmHg and a density of 0.812 g/cm³ . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYINPWAJIVTFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955925
Record name 3-Methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34375-89-8
Record name Pyrrolidine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpyrrolidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrrolidine is a saturated heterocyclic organic compound with the chemical formula C5H11N.[1][2][3] It is a derivative of pyrrolidine, featuring a methyl group substituted at the third position of the ring. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-3-methylpyrrolidine and (S)-3-methylpyrrolidine.[4][5] this compound and its derivatives are valuable building blocks in medicinal chemistry and the synthesis of novel organic compounds, often incorporated into the structure of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, structural features, and relevant experimental data.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C5H11N[1][2][4][6]
Molecular Weight 85.15 g/mol [1][2][4][6]
IUPAC Name This compound[2][6]
CAS Number 34375-89-8 (racemic)[1][2][7]
69498-24-4 ((R)-enantiomer)[4]
69498-25-5 ((S)-enantiomer)[1]
Boiling Point 100.2 ± 8.0 °C at 760 mmHg[7]
Melting Point 170.4 K (-102.75 °C)[8]
Density 0.8 ± 0.1 g/cm³[7]
Flash Point 0.5 ± 16.5 °C[7]
pKa 10.53 ± 0.10 (Predicted)[1]
Vapour Pressure 37.1 mmHg at 25°C[1]
Enthalpy of Vaporization 33.95 kJ/mol[1]
Refractive Index 1.419[1]
Solubility Miscible with water and most common organic solvents.[9][10]

Molecular Structure and Stereochemistry

The structure of this compound consists of a five-membered aliphatic ring containing one nitrogen atom and a methyl group at the C3 position. The presence of the methyl group on the third carbon atom creates a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers.

Caption: 2D structure of this compound.

The stereochemistry is designated using the Cahn-Ingold-Prelog priority rules, leading to (R)-3-methylpyrrolidine and (S)-3-methylpyrrolidine. The specific rotation of plane-polarized light is equal in magnitude but opposite in direction for the two enantiomers. The racemic mixture, a 1:1 mixture of both enantiomers, is optically inactive.

Experimental Protocols

Synthesis of N-Methylpyrrolidine (as a related example)

Materials:

  • Methylamine

  • 1,4-dibromobutane

  • Potassium Carbonate (K2CO3)

  • Water (solvent)

Procedure:

  • Reactants (methylamine and 1,4-dibromobutane) and the K2CO3 catalyst are mixed in water.

  • The reaction is carried out at a moderate temperature (e.g., 90°C).

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the N-methylpyrrolidine product is isolated. The yield for this green synthesis was reported to be around 50.3%.[11]

Caption: General workflow for the synthesis of N-methylpyrrolidine.

Analytical Methods

The characterization of this compound and its derivatives typically involves standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure. In the ¹³C NMR spectrum of this compound, characteristic peaks can be observed for the different carbon atoms in the molecule.[6][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. For this compound, characteristic peaks for C-H and N-H stretching and bending vibrations would be expected.[6][13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The electron ionization mass spectrum of this compound is available in the NIST WebBook.[2][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating the compound from a mixture and identifying it based on its mass spectrum.[6]

Reactivity and Applications

This compound, as a secondary amine, exhibits typical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo N-alkylation, N-acylation, and other reactions common to secondary amines.

Due to its structural features, this compound is a valuable synthon in the development of new pharmaceutical agents. The pyrrolidine ring is a common motif in many biologically active compounds, and the methyl group can provide steric bulk and influence the molecule's conformation and binding to biological targets.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[14] The hydrochloride salt is reported to be harmful if swallowed and can cause serious eye damage.[15] Personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

References

An In-depth Technical Guide to the Properties of (R)-3-Methylpyrrolidine and (S)-3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the enantiomers of 3-methylpyrrolidine, (R)-3-Methylpyrrolidine and (S)-3-Methylpyrrolidine. This document details their physical, chemical, and pharmacological characteristics, with a particular focus on their differential biological activities. Detailed experimental protocols for their synthesis and chiral separation are also provided, alongside a visualization of a key signaling pathway influenced by these molecules.

Core Properties: A Comparative Analysis

Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment. However, their interaction with other chiral molecules, such as biological receptors, can differ significantly. This stereoselectivity is of paramount importance in drug discovery and development.

Physical and Chemical Properties
Property(R)-3-Methylpyrrolidine(S)-3-MethylpyrrolidineReference(s)
Molecular Formula C₅H₁₁NC₅H₁₁N
Molecular Weight 85.15 g/mol 85.15 g/mol [1]
Boiling Point 100 °C100 °C[2]
Density 0.812 g/mL0.812 g/mL[2]
CAS Number 69498-24-469498-25-5[3]
IUPAC Name (3R)-3-methylpyrrolidine(3S)-3-methylpyrrolidine
SMILES C[C@@H]1CCNC1C[C@H]1CCNC1[3]
InChIKey KYINPWAJIVTFBW-RXMQYKEDSA-NKYINPWAJIVTFBW-VIFPVTCESA-N[3]
Optical Rotation ([α]D) Not explicitly found in searched literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Not explicitly found in searched literature. Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.
Pharmacological Properties and Differential Biological Activity

The stereochemistry of the methyl group at the 3-position of the pyrrolidine ring plays a crucial role in the biological activity of these compounds. The differential interaction of the (R) and (S) enantiomers with biological targets, particularly receptors, can lead to vastly different pharmacological outcomes.

One of the most well-documented examples of this stereospecificity is the interaction of this compound derivatives with the Estrogen Receptor α (ERα) , a key target in the treatment of hormone-responsive breast cancer.

  • (R)-3-Methylpyrrolidine derivatives have been shown to act as pure ERα antagonists . This means they bind to the receptor and block its activity without eliciting any of the receptor's normal biological responses. This antagonistic activity is highly desirable in the treatment of estrogen-driven cancers.

  • (S)-3-Methylpyrrolidine derivatives , in contrast, do not exhibit the same pure antagonist profile. Their interaction with ERα can result in a mixed agonist/antagonist profile or significantly weaker antagonism.

This difference in activity highlights the critical importance of chiral purity in the development of drugs targeting ERα. The (R)-enantiomer is the eutomer (the more active enantiomer) for this specific therapeutic application.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of (R)- and (S)-3-Methylpyrrolidine.

Asymmetric Synthesis of (R)- and (S)-3-Methylpyrrolidine

The enantioselective synthesis of this compound can be achieved starting from chiral precursors. A common strategy involves the use of chiral amino acids, such as aspartic acid. The following is a representative, multi-step synthetic workflow.

Workflow for Asymmetric Synthesis:

G cluster_R (R)-3-Methylpyrrolidine Synthesis cluster_S (S)-3-Methylpyrrolidine Synthesis L_Aspartic_Acid L-Aspartic Acid Intermediate_R1 N-Protected L-Aspartic Anhydride L_Aspartic_Acid->Intermediate_R1 Protection & Cyclization Intermediate_R2 Chiral Lactam Intermediate Intermediate_R1->Intermediate_R2 Reduction R_3_Methylpyrrolidine (R)-3-Methylpyrrolidine Intermediate_R2->R_3_Methylpyrrolidine Reduction & Deprotection D_Aspartic_Acid D-Aspartic Acid Intermediate_S1 N-Protected D-Aspartic Anhydride D_Aspartic_Acid->Intermediate_S1 Protection & Cyclization Intermediate_S2 Chiral Lactam Intermediate Intermediate_S1->Intermediate_S2 Reduction S_3_Methylpyrrolidine (S)-3-Methylpyrrolidine Intermediate_S2->S_3_Methylpyrrolidine Reduction & Deprotection

Caption: Asymmetric synthesis workflow for (R)- and (S)-3-Methylpyrrolidine.

Detailed Methodology (Illustrative Example):

  • Protection and Cyclization:

    • The starting material, either L-aspartic acid for the (R)-enantiomer or D-aspartic acid for the (S)-enantiomer, is first N-protected (e.g., with a benzyl or Boc group).

    • The protected amino acid is then treated with a dehydrating agent (e.g., acetic anhydride) to form the corresponding cyclic anhydride.

  • Reduction to Lactam:

    • The N-protected aspartic anhydride is selectively reduced to the corresponding chiral lactam (a cyclic amide) using a suitable reducing agent (e.g., sodium borohydride).

  • Further Reduction and Deprotection:

    • The lactam is then further reduced to the pyrrolidine ring using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

    • Finally, the N-protecting group is removed (e.g., by hydrogenolysis for a benzyl group or acid treatment for a Boc group) to yield the desired enantiomer of this compound.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods will vary and should be optimized based on literature procedures.

Chiral Separation of this compound Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation and analysis of enantiomers.

Experimental Workflow for Chiral HPLC Separation:

G Racemic_Mixture Racemic this compound Sample Derivatization Derivatization (optional) Racemic_Mixture->Derivatization HPLC_Injection Injection onto Chiral HPLC Column Derivatization->HPLC_Injection Separation Separation on Chiral Stationary Phase HPLC_Injection->Separation Detection UV or Mass Spec Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Purity Chromatogram->Quantification

Caption: Workflow for chiral HPLC separation of this compound enantiomers.

Detailed Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Chiral Stationary Phase (CSP): A column with a chiral selector is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of amine enantiomers.

  • Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is often used in normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine) is typically added to improve peak shape and resolution for basic analytes like this compound.

  • Derivatization (Optional): To enhance detectability or improve chiral recognition, the pyrrolidine enantiomers can be derivatized with a chiral or achiral reagent that introduces a chromophore or a fluorophore.

  • Procedure:

    • Prepare a standard solution of the racemic this compound.

    • Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

    • Detect the separated enantiomers as they elute from the column. The resulting chromatogram will show two distinct peaks, one for each enantiomer.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Signaling Pathway Visualization

As previously mentioned, (R)-3-methylpyrrolidine derivatives can act as potent ERα antagonists. The following diagram illustrates a simplified signaling pathway for ERα and the mechanism of its antagonism.

ERα Signaling and Antagonism:

G cluster_agonist Agonist-Mediated Activation cluster_antagonist Antagonist-Mediated Inhibition Estrogen Estrogen (Agonist) ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change ERE Estrogen Response Element (DNA) ERa_active->ERE Binds Transcription Gene Transcription ERE->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation R_3_MP_derivative (R)-3-Methylpyrrolidine Derivative (Antagonist) ERa_inactive2 Inactive ERα R_3_MP_derivative->ERa_inactive2 Binds ERa_antagonist_complex ERα-Antagonist Complex ERa_inactive2->ERa_antagonist_complex Conformational Change No_Binding No Binding to ERE ERa_antagonist_complex->No_Binding No_Transcription Inhibition of Gene Transcription No_Binding->No_Transcription No_Proliferation Inhibition of Cell Proliferation No_Transcription->No_Proliferation

Caption: Simplified signaling pathway of ERα activation and its antagonism.

In the presence of an agonist like estrogen, ERα dimerizes, binds to Estrogen Response Elements (EREs) on the DNA, and initiates the transcription of genes that promote cell proliferation. An ERα antagonist, such as a derivative of (R)-3-methylpyrrolidine, also binds to ERα. However, this binding induces a different conformational change in the receptor that prevents it from effectively binding to EREs, thereby blocking gene transcription and inhibiting cell proliferation.

Conclusion

The enantiomers of this compound serve as a compelling example of the importance of stereochemistry in medicinal chemistry and drug development. While possessing identical physical and chemical properties in an achiral environment, their pharmacological profiles can be dramatically different. The pronounced ERα antagonist activity of (R)-3-methylpyrrolidine derivatives, in contrast to their (S)-counterparts, underscores the necessity for enantioselective synthesis and analysis in the pursuit of targeted and effective therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and scientists working with these and other chiral molecules.

References

An In-depth Technical Guide to 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylpyrrolidine, a versatile heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. This document details its chemical identity, physicochemical properties, and its role in the development of novel therapeutics, supported by experimental methodologies and graphical representations of its synthetic utility.

Chemical Identity and Synonyms

This compound is a saturated heterocyclic organic compound. It exists as a racemic mixture and as two distinct enantiomers, (R)- and (S)-3-Methylpyrrolidine. The specific stereoisomer is often crucial for its biological activity and application in asymmetric synthesis.

Identifier Value
IUPAC Name This compound
Molecular Formula C5H11N[1][2]
Molecular Weight 85.15 g/mol [1][2][3]
CAS Number (unspecified) 34375-89-8[2][4][5]
CAS Number ((R)-enantiomer) 69498-24-4[1]
CAS Number ((S)-enantiomer) 69498-25-5[6]
Synonyms Pyrrolidine, 3-methyl-; 3-Metilpirrolidina; 3-méthylpyrrolidine[2][4][5]
InChI Key KYINPWAJIVTFBW-UHFFFAOYSA-N[2]
Canonical SMILES CC1CCNC1[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, storage, and application in experimental settings.

Property Value
Boiling Point 100 °C (for (S)-enantiomer)[6]
Density 0.812 g/cm³ (for (S)-enantiomer)[6]
pKa 10.53 ± 0.10 (Predicted)[2][6]
LogP 0.86 (Predicted)[2]
Vapour Pressure 37.1 mmHg at 25°C (Predicted)[2]
Molar Refractivity 26.5 cm³ (Predicted)[2]
Polar Surface Area 3.24 Ų (Predicted)[2]

Applications in Drug Discovery and Organic Synthesis

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and improving physicochemical properties of drug candidates.[7] this compound, as a substituted pyrrolidine, is a valuable building block in the synthesis of biologically active compounds.

The stereochemistry of the methyl group at the 3-position can significantly influence the biological activity of the final compound. For instance, the orientation of a 3-R-methylpyrrolidine substituent has been shown to promote a pure Estrogen Receptor α (ERα) antagonist and selective ER degrader, which is a promising approach for the treatment of breast cancer.[7]

In organic synthesis, chiral this compound derivatives are utilized as organocatalysts. For example, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been used as a catalyst in diastereoselective and enantioselective reactions.[8]

Logical Relationship: Influence of Stereochemistry on Biological Activity

The following diagram illustrates the critical role of stereochemistry in determining the pharmacological profile of this compound-containing compounds.

G cluster_0 This compound Scaffold cluster_1 Stereoisomers cluster_2 Resulting Biological Profile This compound This compound (R)-3-Methylpyrrolidine (R)-3-Methylpyrrolidine This compound->(R)-3-Methylpyrrolidine Incorporation into Benzopyran Derivatives (S)-3-Methylpyrrolidine (S)-3-Methylpyrrolidine This compound->(S)-3-Methylpyrrolidine Incorporation into Benzopyran Derivatives Pure ERα Antagonist Pure ERα Antagonist (R)-3-Methylpyrrolidine->Pure ERα Antagonist Promotes Alternative Biological Activity Alternative Biological Activity (S)-3-Methylpyrrolidine->Alternative Biological Activity Leads to

Caption: Stereochemical influence on the biological activity of this compound derivatives.

Experimental Protocols

A key application of this compound derivatives is in asymmetric catalysis. The following section details a synthetic protocol for a chiral pyrrolidine derivative, highlighting its role in Michael addition reactions.

Synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid

This synthesis involves an organocatalytic enantioselective Michael addition followed by a reduction/cyclization step.[8]

Step 1: Enantioselective Michael Addition

  • To a solution of the 4-oxo-2-enoate (1.0 equiv.) in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a chiral primary amine, 0.1 equiv.).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the nitroalkane (1.5 equiv.) dropwise.

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Michael adduct.

Step 2: Reductive Cyclization

  • Dissolve the purified Michael adduct from Step 1 in a suitable solvent (e.g., methanol).

  • Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[8]

Experimental Workflow: Synthesis and Application

The diagram below outlines the general workflow from the synthesis of a chiral this compound derivative to its application as an organocatalyst.

G cluster_synthesis Synthesis cluster_application Application start Starting Materials (e.g., 4-oxo-2-enoate, nitroalkane) michael Asymmetric Michael Addition start->michael reduction Reductive Cyclization michael->reduction product Chiral this compound Derivative reduction->product catalysis Organocatalysis (e.g., Aldol, Michael reactions) product->catalysis Use as Catalyst analysis Analysis of Enantioselectivity catalysis->analysis

Caption: General workflow for the synthesis and application of chiral this compound derivatives.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11] The hydrochloride salt of this compound is classified as harmful if swallowed and can cause serious eye damage.[12]

References

A Comprehensive Spectroscopic Analysis of 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methylpyrrolidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
H1 (NH)1.5 - 2.5br s-
H2a2.8 - 3.0m-
H2b2.4 - 2.6m-
H32.1 - 2.3m-
H4a1.8 - 2.0m-
H4b1.3 - 1.5m-
H5a2.9 - 3.1m-
H5b2.5 - 2.7m-
CH₃1.0 - 1.2d~7.0

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structural motifs.

¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ) ppm
C2~55
C3~35
C4~30
C5~47
CH₃~20

Note: The provided ¹³C NMR data is based on typical values for substituted pyrrolidines and may vary depending on the solvent and other experimental conditions. A known spectrum was acquired on a Bruker WP-80 instrument.[1]

Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration of the chemical shift scale. The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer (e.g., 300-600 MHz for ¹H). For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentIntensity
3300 - 3500N-H stretchMedium
2850 - 2960C-H stretch (aliphatic)Strong
1450 - 1470C-H bend (CH₂)Medium
1370 - 1380C-H bend (CH₃)Medium
1000 - 1250C-N stretchMedium

Note: A vapor phase IR spectrum is available for this compound.[1] The values presented are typical for secondary amines and aliphatic compounds.

Experimental Protocol for IR Spectroscopy

For a volatile liquid like this compound, the IR spectrum can be obtained using the vapor phase method. A small amount of the liquid is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (KBr or NaCl) and analyzed directly. A background spectrum of the empty cell or clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data (Electron Ionization)

m/zRelative IntensityProposed Fragment
85Moderate[M]⁺ (Molecular Ion)
70High[M - CH₃]⁺
57High[C₄H₉]⁺ or [C₃H₅N]⁺
43High[C₃H₇]⁺
28Moderate[CH₂N]⁺ or [C₂H₄]⁺

Note: The fragmentation pattern is based on typical fragmentation of aliphatic amines. The most abundant peaks in the GC-MS spectrum are reported to be at m/z 43, 85, and 28.[1]

Experimental Protocol for Mass Spectrometry

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source. For a volatile amine, electron ionization (EI) is a common method. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Sample Sample Preparation (this compound) NMR_Analysis NMR Analysis (¹H and ¹³C) Sample->NMR_Analysis IR_Analysis IR Analysis (FTIR) Sample->IR_Analysis MS_Analysis MS Analysis (GC-MS) Sample->MS_Analysis NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Data (Absorption Frequencies) IR_Analysis->IR_Data MS_Data MS Data (m/z, Fragmentation Pattern) MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

References

Thermodynamic Properties of Racemic 3-Methylpyrrolidine: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrrolidine is a substituted pyrrolidine, a five-membered saturated nitrogen heterocycle. As a chiral molecule, it exists in two enantiomeric forms, (R)- and (S)-3-methylpyrrolidine, and as a racemic mixture. The thermodynamic properties of such compounds, including their heat capacity, enthalpy of vaporization, and vapor pressure, are fundamental for a wide range of applications, from chemical synthesis and process design to understanding intermolecular interactions in biological systems.

A comprehensive search of the scientific literature did not yield a dedicated study on the experimental thermodynamic properties of racemic this compound. Therefore, this guide presents data for the parent compound, pyrrolidine, to serve as a reference. The methodologies described are standard and would be applicable to a future experimental investigation of this compound.

Thermodynamic Data of Pyrrolidine

The following table summarizes key thermodynamic properties of pyrrolidine, which can serve as an estimate for this compound, keeping in mind that the methyl substituent will influence these values.

Thermodynamic PropertyValueUnitsConditions
Molar Mass 71.12g·mol⁻¹-
Boiling Point 87-88°Cat 101.325 kPa
Density 0.866g·cm⁻³at 20 °C
Vapor Pressure 5.3kPaat 20 °C
Enthalpy of Vaporization (ΔvapH°) 36.8 ± 0.4kJ·mol⁻¹at 298.15 K
Heat Capacity (Cp) 134.9J·K⁻¹·mol⁻¹for the liquid at 298.15 K
Standard Molar Enthalpy of Formation (ΔfH°) -39.7 ± 1.2kJ·mol⁻¹for the liquid at 298.15 K
Standard Molar Entropy (S°) 211.3J·K⁻¹·mol⁻¹for the liquid at 298.15 K

Note: This data is for pyrrolidine and serves as an approximation. The presence of a methyl group in this compound would be expected to increase the molar mass, boiling point, and enthalpy of vaporization.

Experimental Protocols

The determination of the thermodynamic properties listed above involves several key experimental techniques. A generalized workflow for a volatile organic liquid like this compound is described below.

Sample Purity Analysis

Prior to any thermodynamic measurements, the purity of the sample must be ascertained. This is crucial as impurities can significantly affect the measured properties.

  • Method: Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method.

  • Procedure: A small amount of the sample is injected into the gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted components, allowing for their identification and quantification. The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of >99.5% is generally required for accurate thermodynamic measurements.

Vapor Pressure Measurement

Vapor pressure is a fundamental property that relates to the volatility of a substance.

  • Method: A static or dynamic apparatus is used. For the static method, the substance is placed in a thermostated vessel connected to a pressure transducer.

  • Procedure: The sample is degassed to remove any dissolved air. The vessel is then heated to a series of precisely controlled temperatures, and the corresponding equilibrium vapor pressure is recorded at each temperature. The data is typically fitted to an Antoine-type equation.

Heat Capacity Measurement

Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount.

  • Method: Adiabatic scanning calorimetry or differential scanning calorimetry (DSC) is commonly employed.

  • Procedure: A known mass of the sample is sealed in a sample pan. The calorimeter then applies a controlled heat flow to the sample and a reference pan. The difference in heat flow required to maintain the sample and reference at the same temperature as the temperature is scanned over the desired range gives the heat capacity of the sample.

Enthalpy of Vaporization Measurement

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

  • Method: This can be determined indirectly from the vapor pressure data using the Clausius-Clapeyron equation. A more direct method is using a Calvet-type microcalorimeter.

  • Procedure (Calorimetric Method): A small amount of the sample is placed in a cell within the calorimeter at a constant temperature. The substance is then evaporated at a controlled rate, and the heat absorbed during the phase transition is measured directly.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid sample such as this compound.

G cluster_prep Sample Preparation & Purity cluster_measure Thermodynamic Measurements cluster_analysis Data Analysis & Results A Racemic this compound Sample B Purity Analysis (GC-MS) A->B C Vapor Pressure Measurement (Static Method) B->C D Heat Capacity Measurement (DSC) B->D E Enthalpy of Vaporization (Calorimetry) B->E F Fit Vapor Pressure Data (Antoine Equation) C->F H Final Thermodynamic Data Table D->H E->H G Calculate ΔvapH° from Vapor Pressure (Clausius-Clapeyron) F->G G->H

Caption: Generalized workflow for determining thermodynamic properties.

Conclusion

While specific experimental data for racemic this compound is currently lacking in the public domain, the thermodynamic properties of the parent compound, pyrrolidine, provide a useful baseline. The established experimental protocols for determining key parameters such as vapor pressure, heat capacity, and enthalpy of vaporization are robust and can be readily applied to this compound in future studies. Such data would be invaluable for the chemical and pharmaceutical industries, aiding in process optimization, safety analysis, and the development of new chemical entities. It is recommended that future work focuses on the experimental determination of these properties to fill the current data gap.

Synthesis of Enantiomerically Pure 3-Methylpyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and innovative methodologies for the synthesis of enantiomerically pure 3-methylpyrrolidine, a crucial chiral building block in the development of pharmaceutical agents. The demand for enantiomerically pure compounds in drug discovery is driven by the often-differing pharmacological and toxicological profiles of enantiomers. This document details three distinct and effective strategies for obtaining (R)- or (S)-3-methylpyrrolidine with high enantiopurity: a chiral pool approach starting from (S)-malic acid, an organocatalytic asymmetric "clip-cycle" synthesis, and an organocatalytic asymmetric Michael addition. For each method, detailed experimental protocols, quantitative data for comparison, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Chiral Pool Synthesis from (S)-Malic Acid

This strategy leverages the readily available and inexpensive chiral starting material, (S)-malic acid, to establish the stereocenter of the target molecule. The synthesis of (R)-3-methylpyrrolidine alkaloids has been successfully achieved through a diastereoselective methylation of dimethyl (S)-malate, followed by reductive de-hydroxylation procedures.[1][2]

Synthetic Pathway

The overall synthetic pathway involves the conversion of (S)-malic acid to dimethyl (S)-malate, followed by a diastereoselective methylation. The resulting diastereomers are then separated, and the desired diastereomer is carried forward through a series of reductive and cyclization steps to yield the final enantiomerically pure this compound derivative.

Chiral_Pool_Synthesis S_Malic_Acid (S)-Malic Acid Dimethyl_S_Malate Dimethyl (S)-Malate S_Malic_Acid->Dimethyl_S_Malate Esterification (MeOH, SOCl2) Methylated_Intermediate Diastereomeric Mixture (Dimethyl (2S,3R)- and (2S,3S)-3-methylmalates) Dimethyl_S_Malate->Methylated_Intermediate Methylation (LDA, MeI) Separated_Diastereomer Pure Diastereomer (Dimethyl (2S,3R)-3-methylmalate) Methylated_Intermediate->Separated_Diastereomer Diastereomer Separation Dimethyl_R_Methylsuccinate Dimethyl (R)-2-Methylsuccinate Separated_Diastereomer->Dimethyl_R_Methylsuccinate Reductive Dehydroxylation R_2_Methyl_1_4_butanediol (R)-2-Methyl-1,4-butanediol Dimethyl_R_Methylsuccinate->R_2_Methyl_1_4_butanediol Reduction Final_Product (R)-3-Methylpyrrolidine Derivative R_2_Methyl_1_4_butanediol->Final_Product Cyclization

Caption: Synthetic pathway from (S)-Malic Acid.

Experimental Protocol: Synthesis of Dimethyl (R)-2-Methylsuccinate[1]
  • Esterification of (S)-Malic Acid: To a solution of (S)-malic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 36 hours. After completion, remove the solvent under reduced pressure to obtain dimethyl (S)-malate.

  • Diastereoselective Methylation: To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium and stir for 20 minutes. Add a solution of dimethyl (S)-malate in THF to the freshly prepared LDA solution at -78 °C. After stirring for 1 hour, add methyl iodide and continue stirring for 40 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. The crude product is a diastereomeric mixture of dimethyl (2S, 3R)- and (2S, 3S)-3-methylmalates.

  • Separation and Reductive Dehydroxylation: The diastereomeric mixture is converted to their tosylates, which are then separable by flash chromatography. The desired tosylate is then subjected to reductive dehydroxylation conditions (e.g., reaction with lithium thiophenolate followed by Raney nickel reduction) to afford dimethyl (R)-2-methylsuccinate. An alternative method involves conversion to a chloride followed by hydrogenolysis to yield the product with an enantiomeric excess of 84.7%.[1]

Quantitative Data
StepProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
MethylationDimethyl (2S, 3RS)-3-methylmalates7279.8 (d.e.)[1]
Reductive Dehydroxylation (Method 1)Dimethyl (R)-2-methylsuccinate-80.2[1]
Reductive Dehydroxylation (Method 2)Dimethyl (R)-2-methylsuccinate8984.7[1]

Organocatalytic Asymmetric "Clip-Cycle" Synthesis

This innovative approach utilizes a chiral phosphoric acid catalyst to effect an enantioselective intramolecular aza-Michael cyclization.[3][4][5] The "clip-cycle" strategy involves the initial formation of a tethered substrate, which then undergoes a highly stereocontrolled ring closure. This method is notable for its modularity and the high enantioselectivities achieved for a range of substituted pyrrolidines.[3]

Experimental Workflow

The workflow begins with the coupling of a Cbz-protected bis-homoallylic amine with a thioacrylate via an alkene metathesis reaction. The resulting intermediate is then subjected to an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to furnish the enantioenriched pyrrolidine.

Clip_Cycle_Workflow Starting_Materials Cbz-protected bis-homoallylic amine + Thioacrylate Metathesis Alkene Metathesis (Grubbs Catalyst) Starting_Materials->Metathesis Aza_Michael_Substrate Aza-Michael Substrate Metathesis->Aza_Michael_Substrate Cyclization Enantioselective Intramolecular Aza-Michael Cyclization Aza_Michael_Substrate->Cyclization Product Enantioenriched Pyrrolidine Cyclization->Product Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Cyclization

Caption: "Clip-Cycle" synthesis workflow.

Experimental Protocol: General Procedure for the "Clip-Cycle" Reaction[3]
  • Metathesis Reaction: To a solution of the Cbz-protected bis-homoallylic amine and the thioacrylate in a suitable solvent (e.g., dichloromethane), add a Grubbs-type catalyst. Stir the reaction mixture at room temperature until completion, as monitored by TLC. Purify the crude product by flash column chromatography to obtain the aza-Michael substrate.

  • Enantioselective Aza-Michael Cyclization: To a solution of the aza-Michael substrate in a suitable solvent (e.g., cyclohexane), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP). Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the indicated time. After completion, concentrate the reaction mixture and purify the residue by flash column chromatography to afford the enantiomerically enriched pyrrolidine product.

Quantitative Data
Substrate SubstitutionProductYield (%)Enantiomeric Ratio (e.r.)Reference
3,3-DimethylThioester Pyrrolidine7194:6[3]
3,3-SpirocyclohexylThioester Spiropyrrolidine8596:4[3]
Unsubstitutedβ-Homoproline Thioester71 (over 2 steps)94:6[3]

Organocatalytic Asymmetric Michael Addition

This method provides access to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids through an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[6] While this route does not directly yield this compound, the resulting product can serve as a versatile intermediate. The carboxylic acid at the 3-position could potentially be removed through a subsequent decarboxylation step.

Logical Relationship of Key Steps

The core of this synthesis is the organocatalytic Michael addition, which establishes the stereochemistry of the final product. The subsequent reductive cyclization converts the nitro and keto functionalities into the pyrrolidine ring.

Michael_Addition_Logic Reactants 4-Oxo-2-enoate + Nitroalkane Catalysis Organocatalytic Enantioselective Michael Addition Reactants->Catalysis Michael_Adduct Chiral Michael Adduct Catalysis->Michael_Adduct Catalyst Chiral Amine Catalyst Catalyst->Catalysis Reductive_Cyclization Reductive Cyclization (e.g., H2, Pd/C) Michael_Adduct->Reductive_Cyclization Product Enantioenriched 5-Methylpyrrolidine- 3-carboxylic acid Reductive_Cyclization->Product

References

Commercial Availability and Synthetic Applications of Chiral 3-Methylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-methylpyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The stereochemistry at the C3 position plays a crucial role in determining the pharmacological activity and selectivity of drug candidates. This technical guide provides an in-depth overview of the commercial availability of (R)- and (S)-3-methylpyrrolidine, details on their synthesis, and insights into their application in drug development, particularly as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).

Commercial Availability

Both enantiomers of this compound are commercially available, primarily as their hydrochloride salts, to ensure stability and ease of handling. A variety of chemical suppliers offer these compounds in research to bulk quantities. While purity levels are generally high, specifications regarding enantiomeric excess (ee) can vary and may not always be explicitly stated for all products. Researchers are advised to consult supplier-specific certificates of analysis for detailed purity information.

Below is a summary of representative commercial sources and available data for chiral this compound hydrochloride.

EnantiomerFormSupplier ExamplesTypical PurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
(R)-3-Methylpyrrolidine Hydrochloride SaltSigma-Aldrich, CymitQuimica, ChemicalBook≥97%[1]C₅H₁₂ClN121.61[2]235093-98-8[3]
(S)-3-Methylpyrrolidine Hydrochloride SaltSigma-Aldrich, Benchchem, Amerigo ScientificNot always specified[2]C₅H₁₂ClN121.61[2]Not consistently provided

Note: The information in this table is illustrative. Researchers should always verify the specifications from their chosen supplier. Sigma-Aldrich, for instance, notes that for some of its "AldrichCPR" grade products, it does not collect analytical data, and the buyer assumes responsibility for confirming product identity and purity[2][4].

Synthetic Protocols

The synthesis of enantiomerically pure this compound derivatives often starts from chiral precursors. One documented approach involves the asymmetric synthesis of (R)-3-Methylpyrrolidine-3-carboxylic acid, which showcases the introduction of the chiral pyrrolidine ring.

Example: Synthesis of (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate

This multi-step synthesis provides a pathway to a chiral this compound derivative. The following is a summary of a key step in a published synthetic route[5]:

Reaction: Ring formation to yield (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate.

Materials:

  • (R)-Ethyl 2-(N-benzyl-2-bromo-N-ethylamido)-2-methylpropanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH)

Procedure:

  • To a solution of (R)-Ethyl 2-(N-benzyl-2-bromo-N-ethylamido)-2-methylpropanoate (1.8 mmol) in 2 mL of anhydrous THF, add sodium hydride.

  • The reaction mixture is stirred, and the progress is monitored by an appropriate method (e.g., TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

This example illustrates a common strategy in heterocyclic chemistry where a chiral starting material is cyclized to form the desired pyrrolidine ring system. The full synthesis of chiral this compound often involves further steps of reduction and deprotection.

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of a chiral this compound derivative to its application in the development of a drug candidate.

G Workflow for Chiral this compound Synthesis and Application A Chiral Precursor (e.g., (S)-Malic Acid) B Asymmetric Synthesis A->B Reaction C Chiral this compound Derivative B->C Product D Purification and Characterization (e.g., HPLC, NMR for ee%) C->D Analysis E Coupling with Drug Scaffold D->E Key Intermediate F Active Pharmaceutical Ingredient (API) (e.g., Darifenacin) E->F Final Product G Preclinical and Clinical Development F->G Drug Candidate

Workflow from precursor to drug development.

Application in Drug Discovery: The Case of Darifenacin

Chiral this compound is a critical intermediate in the synthesis of several pharmaceuticals. A prominent example is its use in the production of Darifenacin, a muscarinic M3 receptor antagonist for the treatment of overactive bladder[6][7]. The (S)-enantiomer of a 3-pyrrolidinyl derivative is essential for the drug's efficacy.

The synthesis of Darifenacin involves the coupling of a chiral pyrrolidine intermediate with other molecular fragments to construct the final API[6]. The stereochemistry of the this compound core directly influences the binding affinity and selectivity of Darifenacin for the M3 receptor.

Signaling Pathway Involvement

The general mechanism for a G-protein coupled receptor (GPCR) antagonist like Darifenacin is illustrated below.

G General GPCR Antagonist Mechanism cluster_0 Cell Membrane cluster_1 Intracellular A Antagonist (e.g., Darifenacin) B GPCR (e.g., M3 Receptor) A->B Binds and Blocks C G-Protein B->C No Activation D Effector Enzyme C->D E Second Messenger Production D->E F Cellular Response (e.g., Muscle Contraction) E->F

Mechanism of a GPCR antagonist.

Conclusion

Chiral this compound is a readily available and highly valuable building block for the synthesis of complex, biologically active molecules. Its stereocenter is a key determinant of pharmacological activity, making enantiomerically pure forms essential for modern drug discovery and development. The synthetic routes to these compounds are well-established, and their utility is demonstrated by their incorporation into marketed drugs. Researchers and drug development professionals can leverage the commercial availability and known synthetic methodologies of chiral this compound to accelerate the discovery of new and improved therapeutics.

References

3-Methylpyrrolidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Methylpyrrolidine. Due to a lack of extensive, publicly available safety data for this compound specifically, this document leverages information from its parent compound, Pyrrolidine, to infer potential hazards and handling protocols. Professionals using this compound should treat it with, at a minimum, the same level of caution as Pyrrolidine.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₅H₁₁N[1]
Molecular Weight 85.15 g/mol [1]
CAS Number 34375-89-8[1]
Boiling Point Not available
Melting Point 170.4 K (-102.75 °C)[2]
Density Not available
Vapor Pressure Not available
Flash Point Not available
Water Solubility Not available
logP (Octanol/Water) 0.7 (Predicted)[1]

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, the hazards associated with the parent compound, Pyrrolidine, are well-documented. It is prudent to assume this compound exhibits similar hazardous properties. Pyrrolidine is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3][4]

GHS Hazard Classification (Inferred from Pyrrolidine)
Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Flammable Liquids 2H225Danger Highly flammable liquid and vapour.[3]
Acute Toxicity, Oral 4H302Warning Harmful if swallowed.[3]
Acute Toxicity, Inhalation 4H332Warning Harmful if inhaled.[4]
Skin Corrosion/Irritation 1AH314Danger Causes severe skin burns and eye damage.[3]
Personal Protective Equipment (PPE)

A robust PPE protocol is critical when handling this compound to prevent exposure.

Body PartRecommended PPESpecifications
Eyes/Face Chemical splash goggles and face shield.Goggles should be worn at all times. A face shield provides additional protection against splashes.[5]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Viton®).The selection of suitable gloves depends on the specific laboratory conditions and breakthrough times. Always inspect gloves for integrity before use.[3][5]
Body Flame-retardant, chemical-resistant lab coat or apron.Wear appropriate protective clothing to prevent skin exposure.[5] Trousers should be worn outside of boots.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.To be used when working outside of a fume hood, if ventilation is inadequate, or if aerosol generation is possible. A self-contained breathing apparatus is recommended for emergency situations.[5][6]

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain a safe laboratory environment.

Handling
  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

  • Use only non-sparking tools and explosion-proof equipment.[5][7]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[5][7]

  • Avoid breathing vapors or mists.[7]

  • Prevent contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[3]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8]

  • Keep containers tightly closed in a designated flammables storage cabinet.[5]

  • Containers which are opened must be carefully resealed and kept upright to prevent leakage.[3]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]
Inhalation Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill or Leak Evacuate personnel from the area. Remove all ignition sources.[5] Ventilate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[5] Do not allow the chemical to enter drains or waterways.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols: Toxicity Assessment

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD₅₀ (the dose lethal to 50% of a test population) with a reduced number of animals.[9]

  • Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal is given a lower dose.[9]

  • Test Animals: Healthy, young adult rodents (preferably female rats) are used. Animals are fasted prior to dosing.[9][10]

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume should generally not exceed 1 ml/100g of body weight.[10]

  • Procedure:

    • Select a starting dose level just below the best preliminary estimate of the LD₅₀.

    • Dose one animal. Observe for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (defined by a dose progression factor, typically 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • Dosing continues sequentially until a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9][11]

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.[9] A gross necropsy is performed on all animals at the end of the observation period.[9]

Acute Dermal Toxicity (OECD 402)

This test determines the adverse effects occurring from a single, 24-hour dermal exposure to a substance.[12]

  • Principle: The substance is applied to the skin of several groups of experimental animals, with each group receiving a different dose.[12]

  • Test Animals: Rodents (e.g., rats, rabbits) with healthy, intact skin are used.[12]

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.[12]

  • Dose Administration:

    • The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

    • For liquid substances, it is applied directly. For solids, it is moistened with a suitable vehicle (e.g., water or saline) to ensure good contact with the skin.

    • The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.

  • Exposure: The exposure duration is 24 hours.[12] After this period, the residual test substance is removed.

  • Observation: Animals are observed for mortality and signs of toxicity for 14 days. Body weights are recorded weekly.[12]

  • Data Analysis: A gross necropsy is performed on all animals. The LD₅₀ can be calculated if a sufficient number of dose groups are used. The study allows for hazard classification based on the observed toxicity.[12]

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.

G RiskAssessment 1. Risk Assessment - Review SDS - Identify Hazards EngineeringControls 2. Engineering Controls - Fume Hood - Proper Ventilation RiskAssessment->EngineeringControls PPE 3. Personal Protective Equipment - Gloves, Goggles, Lab Coat EngineeringControls->PPE Handling 4. Safe Handling - Grounding - Avoid Inhalation/Contact PPE->Handling Storage 5. Proper Storage - Flammables Cabinet - Tightly Sealed Handling->Storage SpillResponse 6. Emergency Preparedness - Spill Kit - First Aid Handling->SpillResponse Disposal 7. Waste Disposal - Hazardous Waste Stream - Follow Regulations Storage->Disposal

Caption: Logical workflow for handling hazardous chemicals.

General Experimental Workflow for Acute Dermal Toxicity Assessment

This diagram outlines the key steps in a typical acute dermal toxicity study, following established guidelines.

G AnimalPrep Animal Preparation - Acclimatization - Fur Clipping Application Substance Application - Apply to ~10% BSA - Secure with Dressing AnimalPrep->Application DosePrep Dose Preparation - Select Dose Levels - Prepare Formulations DosePrep->Application Exposure 24-Hour Exposure Application->Exposure Observation 14-Day Observation - Monitor Clinical Signs - Record Body Weights Exposure->Observation Necropsy Gross Necropsy - Examine Tissues Observation->Necropsy Analysis Data Analysis - Determine LD50 - Hazard Classification Necropsy->Analysis

Caption: Workflow for an acute dermal toxicity experiment.

References

Solubility of 3-Methylpyrrolidine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methylpyrrolidine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility and presents detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering robust methodologies for solvent selection and experimental design. Key sections include a discussion of the physicochemical factors influencing solubility, a detailed protocol for the isothermal shake-flask method coupled with gas chromatography, and a template for systematic data presentation.

Introduction

This compound is a cyclic secondary amine with a molecular structure that imparts a unique balance of polarity and non-polarity. This structure dictates its solubility in different solvent systems, a critical parameter for a wide range of applications, including chemical synthesis, formulation development, purification processes, and drug discovery. Understanding its solubility is essential for designing reaction conditions, developing stable formulations, and predicting bioavailability.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a thorough overview of the theoretical principles governing its dissolution in organic media and outlines a detailed, best-practice experimental workflow for researchers to generate reliable and reproducible solubility data.

Physicochemical Properties and Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[1] this compound (C₅H₁₁N) possesses a polar secondary amine group (-NH-) capable of acting as a hydrogen bond donor and acceptor, and a nonpolar hydrocarbon ring structure.[2][3]

Key Factors Influencing Solubility:

  • Polarity: The nitrogen atom's lone pair of electrons and the N-H bond make the amine group polar.[2][4] This polarity promotes solubility in polar organic solvents. Aliphatic amines generally exhibit significant solubility in polar organic solvents.[5][6]

  • Hydrogen Bonding: The ability of the N-H group to form hydrogen bonds is a dominant factor in its interaction with protic solvents (e.g., alcohols) and other solvents with hydrogen bond acceptor sites (e.g., ketones, ethers).[3][7][8] Primary and secondary amines can engage in intermolecular hydrogen bonding, which influences their physical properties.[3]

  • Hydrocarbon Structure: The five-membered ring and the methyl group constitute a nonpolar hydrocarbon portion. This region of the molecule contributes to its solubility in nonpolar or weakly polar solvents (e.g., toluene, hexane) through London dispersion forces.

  • Molecular Size: As the size of the nonpolar alkyl portion of an amine increases, its solubility in water decreases.[3][8] While this principle is most often discussed in the context of aqueous solubility, a large nonpolar group can also enhance solubility in nonpolar organic solvents.

The interplay of these factors means that this compound is expected to be miscible with a wide range of organic solvents, from polar protic (alcohols) and polar aprotic (acetone, THF) to less polar solvents (toluene, ethers).[3][4]

Solubility Solubility of this compound Interactions Solute-Solvent Interactions Solubility->Interactions Temp Temperature Solubility->Temp Solute Solute Properties (this compound) Polarity_Solute Polar N-H Group Solute->Polarity_Solute Hbond_Solute H-Bond Donor/Acceptor Solute->Hbond_Solute Structure_Solute Nonpolar Alkyl Ring Solute->Structure_Solute Solvent Solvent Properties Polarity_Solvent Solvent Polarity (Polar / Nonpolar) Solvent->Polarity_Solvent Hbond_Solvent H-Bonding Capability (Protic / Aprotic) Solvent->Hbond_Solvent Interactions->Solute Interactions->Solvent

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

To obtain reliable quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement principle.[9]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or TCD)

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. "Excess" means that undissolved solute should be clearly visible after equilibration.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The system should be agitated for a sufficient period to ensure equilibrium is reached. For thermodynamic solubility, an equilibration time of 24 to 48 hours is often recommended.[10][11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solute settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no undissolved micro-droplets are transferred, pass the sample through a syringe filter suitable for the organic solvent (e.g., PTFE).

  • Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Quantitative Analysis

Due to the volatile nature of this compound and many organic solvents, Gas Chromatography (GC) is a highly suitable and accurate method for quantification.[13]

Gas Chromatography (GC) Method:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds.

  • Column: An amine-deactivated capillary column should be used to prevent peak tailing and ensure good chromatographic separation.[14]

  • Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Inject these standards to generate a calibration curve (peak area vs. concentration).

  • Analysis: Inject the diluted sample from the shake-flask experiment and determine its concentration by comparing its peak area to the calibration curve.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

A simpler, though potentially less precise, alternative is the Gravimetric Method , which is viable if the organic solvent is significantly more volatile than this compound (Boiling Point: ~107-108 °C). This involves accurately weighing an aliquot of the saturated solution, carefully evaporating the solvent under controlled conditions (e.g., in a vacuum oven), and weighing the remaining solute.[15][16][17]

start Start prep 1. Preparation Add excess this compound to known volume of solvent. start->prep equilibrate 2. Equilibration Shake at constant temperature for 24-48 hours. prep->equilibrate settle 3. Phase Separation Allow undissolved solute to settle. equilibrate->settle sample 4. Sampling Withdraw supernatant and filter through 0.22 µm syringe filter. settle->sample dilute 5. Dilution Accurately dilute filtrate to known volume. sample->dilute analyze 6. GC Analysis Quantify concentration using a pre-calibrated GC-FID. dilute->analyze calculate 7. Calculation Determine solubility from concentration and dilution factor. analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a recommended template for documenting experimental results.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (g / 100 mL)Solubility (mol / L)Method of AnalysisNotes
e.g., Methanol25.0 ± 0.1GC-FID
e.g., Ethanol25.0 ± 0.1GC-FID
e.g., Isopropanol25.0 ± 0.1GC-FID
e.g., Acetone25.0 ± 0.1GC-FID
e.g., Ethyl Acetate25.0 ± 0.1GC-FID
e.g., Diethyl Ether25.0 ± 0.1GC-FID
e.g., Toluene25.0 ± 0.1GC-FID
e.g., Hexane25.0 ± 0.1GC-FID
e.g., Dichloromethane25.0 ± 0.1GC-FID
e.g., Acetonitrile25.0 ± 0.1GC-FID

Researchers should fill this table with their experimentally determined values. It is recommended to perform each measurement in triplicate to ensure reproducibility.

Conclusion

References

The Cornerstone of Innovation: A Technical Guide to the Reactivity of the 3-Methylpyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry and catalysis. Its inherent chirality, conformational flexibility, and the nucleophilic nature of its secondary amine make it a versatile building block for the synthesis of a diverse array of biologically active compounds and novel catalysts. This in-depth technical guide explores the fundamental reactivity of the this compound core, providing a comprehensive resource for researchers leveraging this valuable scaffold in their scientific endeavors.

Physicochemical and Spectroscopic Properties

Understanding the inherent properties of this compound is fundamental to predicting its reactivity and behavior in different chemical environments.

PropertyValueReference
Molecular Formula C₅H₁₁N--INVALID-LINK--
Molecular Weight 85.15 g/mol --INVALID-LINK--
Boiling Point 116.7 °C (estimated)--INVALID-LINK--
Density 0.822 g/cm³ (estimated)--INVALID-LINK--
pKa (of conjugate acid) 10.53 ± 0.10 (Predicted)--INVALID-LINK--

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra of this compound and its derivatives are crucial for structural elucidation. The chemical shifts are influenced by the substitution pattern and stereochemistry. Detailed spectral data for the parent compound and its acylated/alkylated derivatives can be found in various spectroscopic databases.[1][2]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C-H stretching (around 2800-3000 cm⁻¹). Upon N-functionalization, the disappearance of the N-H stretch and the appearance of new characteristic bands (e.g., C=O stretch for amides) confirm the reaction.[3]

Core Reactivity: The Nucleophilic Nitrogen

The lone pair of electrons on the nitrogen atom is the primary center of reactivity in the this compound scaffold, readily participating in nucleophilic substitution and addition reactions.

N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents onto the pyrrolidine nitrogen. This reaction typically proceeds via an Sɴ2 mechanism with alkyl halides or other electrophiles.

General Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_products Products 3MP This compound N_Alkylated_3MP N-Alkyl-3-methylpyrrolidine 3MP->N_Alkylated_3MP Base RX R-X (Alkyl Halide) RX->N_Alkylated_3MP HX H-X

General scheme for N-alkylation of this compound.

Quantitative Data for N-Alkylation Reactions:

AmineAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Methylamine1,4-DibromobutaneK₂CO₃Water9050.3[1]
Primary AminesTriethylborane-THFRT54-89[4]

Experimental Protocol: Synthesis of N-Methylpyrrolidine [1][5]

This protocol describes a green synthesis of N-methylpyrrolidine, which is structurally similar to N-methyl-3-methylpyrrolidine and demonstrates the general principle of N-alkylation followed by cyclization.

Materials:

  • Methylamine

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃)

  • Water

Procedure:

  • In a suitable reaction vessel, combine methylamine, 1,4-dibromobutane, and potassium carbonate in water.

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, the N-methylpyrrolidine product is isolated. The study reports a yield of 50.3%.

N-Acylation

N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This is a common strategy in drug development to modify the properties of the parent amine. Acyl chlorides and anhydrides are typical acylating agents.

General Reaction Scheme:

N_Acylation cluster_reactants Reactants cluster_products Products 3MP This compound N_Acylated_3MP N-Acyl-3-methylpyrrolidine 3MP->N_Acylated_3MP Base (optional) Acyl_Source R-CO-L (Acyl Chloride, Anhydride) Acyl_Source->N_Acylated_3MP HL H-L

General scheme for N-acylation of this compound.

Quantitative Data for N-Acylation Reactions:

AmineAcylating AgentCatalyst/BaseSolventTimeYield (%)Reference
Nitrogenous HeterocyclesBenzoyl ChloridePotter's ClaySolvent-free4-35 min69-97[6]
AminesBenzoyl ChlorideNoneNeat3-5 minHigh[7]
AminesBenzoyl ChlorideUltrasoundSolvent-free10-30 min85-96[8]

Experimental Protocol: General Procedure for N-Benzoylation of Secondary Amines [4]

This general protocol can be adapted for the N-benzoylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Iodide (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the this compound in anhydrous DCM and cool the solution to 0 °C.

  • Add the anhydrous pyridine or triethylamine to the stirred solution.

  • Dissolve the benzoyl iodide in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-3-methylpyrrolidine.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Stereochemistry and Asymmetric Synthesis

The chiral center at the 3-position is a key feature of the this compound scaffold, allowing for the development of stereoisomer-specific drugs and catalysts. The synthesis of enantiomerically pure this compound derivatives is therefore of significant importance.

Workflow for the Synthesis of Chiral this compound Derivatives from L-Glutamic Acid:

Chiral_Synthesis L_Glutamic_Acid L-Glutamic Acid Diesterification Diesterification L_Glutamic_Acid->Diesterification Boc_Protection N-Boc Protection Diesterification->Boc_Protection Reduction Reduction to Diol Boc_Protection->Reduction Ditosylation Ditosylation Reduction->Ditosylation Cyclization Cyclization with Amine Ditosylation->Cyclization Final_Product Chiral 3-Substituted Piperidine/Pyrrolidine Derivative Cyclization->Final_Product

Synthetic workflow from L-glutamic acid.

Applications in Drug Discovery

The this compound scaffold is a common feature in a variety of bioactive molecules, including ligands for dopamine receptors. The stereochemistry at the 3-position can significantly influence binding affinity and selectivity.[9][8][10]

Signaling Pathway Implication: (R)- vs (S)-3-Methylpyrrolidine Derivatives in Estrogen Receptor Modulation

Derivatives of this compound have been shown to exhibit stereospecific effects on the estrogen receptor α (ERα), a key target in breast cancer therapy. The (R)-enantiomer can act as a pure antagonist and selective ER degrader, while the (S)-enantiomer may have different or opposing effects.

ER_Signaling R_3MP_Derivative (R)-3-Methylpyrrolidine Derivative ER_alpha Estrogen Receptor α (ERα) R_3MP_Derivative->ER_alpha S_3MP_Derivative (S)-3-Methylpyrrolidine Derivative S_3MP_Derivative->ER_alpha Antagonism Pure Antagonism & Selective Degradation ER_alpha->Antagonism binds Altered_Activity Altered/Opposing Activity ER_alpha->Altered_Activity binds Breast_Cancer_Inhibition Inhibition of Breast Cancer Cell Growth Antagonism->Breast_Cancer_Inhibition

Differential effects of this compound stereoisomers.

Conclusion

The this compound scaffold offers a rich and diverse reactivity profile, centered around its nucleophilic nitrogen and stereogenic carbon. A thorough understanding of its fundamental reactions, guided by detailed experimental protocols and quantitative data, is essential for its effective utilization in the design and synthesis of novel chemical entities. This guide provides a foundational resource for researchers to unlock the full potential of this versatile building block in their pursuit of scientific innovation.

References

Methodological & Application

Asymmetric Synthesis Employing 3-Methylpyrrolidine as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-methylpyrrolidine as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are instrumental in stereoselective transformations, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This compound, a readily available and versatile chiral scaffold, offers a cost-effective and efficient means to control stereochemistry in various carbon-carbon bond-forming reactions.

These notes cover the application of both (R)- and (S)-3-methylpyrrolidine in key asymmetric reactions, including alkylation, aldol reactions, and Michael additions. Detailed experimental protocols, data on diastereomeric and enantiomeric excess, and reaction yields are provided to facilitate the practical application of this methodology in a research and development setting.

General Principles and Workflow

The fundamental principle behind using a chiral auxiliary is the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction on an achiral substrate. The general workflow involves three main stages: attachment of the auxiliary, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired chiral product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal A Achiral Substrate (e.g., Carboxylic Acid Derivative) C Formation of Chiral Adduct (e.g., Amide) A->C B Chiral Auxiliary ((R)- or (S)-3-Methylpyrrolidine) B->C D Chiral Adduct C->D F Diastereomerically Enriched Product D->F E Electrophile / Nucleophile E->F G Diastereomerically Enriched Product F->G I Enantiomerically Enriched Product G->I J Recovered Chiral Auxiliary G->J H Cleavage Conditions (e.g., Hydrolysis, Reduction) G cluster_0 Enolate Formation cluster_1 Aldol Addition A Chiral N-Acyl This compound C Chiral Enolate A->C B Base (e.g., LDA) B->C D Chiral Enolate C->D F Diastereomerically Enriched Aldol Adduct D->F E Aldehyde (R'CHO) E->F

Application Notes and Protocols for 3-Methylpyrrolidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methylpyrrolidine derivatives in drug design, highlighting their synthesis, biological evaluation, and structure-activity relationships (SAR). Detailed protocols for key experimental procedures are included to facilitate the practical application of this versatile scaffold in medicinal chemistry programs.

Introduction

The this compound moiety is a privileged scaffold in medicinal chemistry, offering a three-dimensional structural element that can effectively probe the pharmacophore space of biological targets.[1] The stereochemistry at the C3 position, combined with the non-planar nature of the pyrrolidine ring, provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This document outlines the application of this compound derivatives in targeting key proteins implicated in cancer, neurological disorders, and metabolic diseases.

Key Applications and Biological Targets

Estrogen Receptor α (ERα) Antagonism for Breast Cancer Therapy

The stereospecific orientation of the 3-methyl group on the pyrrolidine ring has been shown to be critical for achieving pure estrogen receptor α (ERα) antagonism. Specifically, derivatives containing a (3R)-methylpyrrolidine have demonstrated potent ERα antagonism and selective ER degradation (SERD) activity, which is a promising strategy for the treatment of breast cancer.[1] In contrast, the corresponding (3S)-methylpyrrolidine or unsubstituted pyrrolidine analogues can exhibit different pharmacological profiles.[1]

Quantitative Data: ERα Antagonist Activity

Compound IDThis compound StereochemistryERα Binding Affinity (IC50, nM)MCF-7 Proliferation (IC50, µM)Reference
1a R1.20.5Fanning et al., 2018
1b S10.5>10Fanning et al., 2018
1c Unsubstituted8.75.2Fanning et al., 2018
Kinase Inhibition in Oncology

The this compound scaffold has been incorporated into potent and selective kinase inhibitors. For instance, a 3(S)-thiomethyl pyrrolidine derivative was identified as a potent inhibitor of ERK1/2 with excellent kinase selectivity and significantly improved pharmacokinetic properties compared to earlier analogues.[2] This highlights the role of the 3-substituted pyrrolidine in optimizing drug-like properties.

Quantitative Data: ERK1/2 Inhibition

Compound ID3-Position SubstituentERK1 IC50 (nM)ERK2 IC50 (nM)Cell Proliferation IC50 (nM)Rat AUC (µM·h) @10mpk
5 (SCH772984) H1.00.5100
28 (S)-SMe1.20.61226
Norepinephrine and Serotonin Reuptake Inhibition for CNS Disorders

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine derivatives have been developed as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[3] These compounds have potential applications in the treatment of pain and depression. The 3-methyl substitution pattern can be explored to fine-tune the potency and selectivity for the respective transporters.

Experimental Protocols

Protocol 1: General Synthesis of a Versatile N-Boc-3-methylpyrrolidine Building Block

This protocol describes a multi-step synthesis of (R)- and (S)-N-Boc-3-methylpyrrolidine, versatile intermediates for further functionalization, starting from commercially available (R)- or (S)-prolinol.

Materials:

  • (S)-prolinol or (R)-prolinol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Lithium triethylborohydride (Super-Hydride®)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • N-Boc Protection of Prolinol:

    • Dissolve (S)-prolinol (1.0 eq) in DCM.

    • Add (Boc)₂O (1.1 eq) and TEA (1.5 eq).

    • Stir at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to yield N-Boc-(S)-prolinol.

  • Mesylation of the Hydroxyl Group:

    • Dissolve N-Boc-(S)-prolinol (1.0 eq) in DCM and cool to 0 °C.

    • Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.5 eq).

    • Stir at 0 °C for 2 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry over MgSO₄, filter, and concentrate to yield the crude mesylate, which is used in the next step without further purification.

  • Reductive Cyclization to this compound:

    • Dissolve the crude mesylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add lithium triethylborohydride (1.0 M in THF, 3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 12-16 hours.

    • Cool the reaction to 0 °C and cautiously quench with water, followed by 1 M NaOH.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to afford N-Boc-(R)-3-methylpyrrolidine.

(Note: Starting with (R)-prolinol will yield N-Boc-(S)-3-methylpyrrolidine).

Protocol 2: Estrogen Receptor α (ERα) Antagonist Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to determine the ERα antagonist activity of this compound derivatives using a stable cell line expressing ERα and a luciferase reporter gene under the control of an estrogen response element (ERE).

Materials:

  • MCF-7-luc cells (or other suitable ERα reporter cell line)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Phenol red-free DMEM with 10% charcoal-stripped FBS (cs-FBS)

  • 17β-Estradiol (E2)

  • Test compounds (this compound derivatives)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture MCF-7-luc cells in DMEM with 10% FBS.

    • For the assay, switch to phenol red-free DMEM with 10% cs-FBS for at least 3 days before seeding to deplete endogenous estrogens.

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of phenol red-free DMEM with 10% cs-FBS.

    • Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in phenol red-free DMEM with 10% cs-FBS.

    • Prepare a solution of E2 at a concentration that gives ~80% of the maximal response (e.g., 1 nM).

    • Remove the seeding medium from the cells.

    • Add 50 µL of the E2 solution to each well (except for the vehicle control wells).

    • Add 50 µL of the diluted test compounds to the appropriate wells. For controls, add 50 µL of vehicle (e.g., 0.1% DMSO).

    • Incubate for 24 hours at 37 °C, 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of E2-induced luciferase activity for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro potency (IC50) of this compound derivatives against a target kinase, such as ERK2, using the ADP-Glo™ luminescent assay platform.

Materials:

  • Recombinant human kinase (e.g., ERK2)

  • Kinase-specific substrate (e.g., myelin basic protein)

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of each compound in 100% DMSO.

    • Dilute the compounds in the kinase assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Prepare a kinase/substrate/ATP master mix in the kinase assay buffer.

    • Initiate the reaction by adding the master mix to each well.

    • Incubate the plate at 30 °C for 60 minutes (or as optimized for the specific kinase).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of kinase activity for each compound concentration.

    • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Visualizations

er_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) E2_cytoplasm E2 E2->E2_cytoplasm Diffusion ER_inactive Inactive ERα (bound to HSP90) ER_active Active ERα Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Nuclear Translocation & DNA Binding E2_cytoplasm->ER_inactive Binding & HSP90 Dissociation Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein Cell Proliferation & Survival Proteins mRNA->Protein Translation Antagonist This compound Antagonist Antagonist->ER_inactive Binding & Prevents Activation

Caption: Estrogen Receptor α (ERα) Signaling Pathway and Antagonist Inhibition.

experimental_workflow_er_antagonist start Start seed_cells Seed ERα-luc Reporter Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with E2 (agonist) + Test Compounds incubate1->treat_cells prepare_compounds Prepare Serial Dilutions of This compound Derivatives prepare_compounds->treat_cells incubate2 Incubate 24h treat_cells->incubate2 add_luciferase_reagent Add Luciferase Assay Reagent incubate2->add_luciferase_reagent read_luminescence Measure Luminescence add_luciferase_reagent->read_luminescence analyze_data Data Analysis: Calculate % Inhibition & IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for ERα Antagonist Reporter Gene Assay.

erk_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation GF Growth Factor GF->RTK Binding & Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Nuclear Translocation & Phosphorylation Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation, Differentiation, Survival Gene_Expression->Proliferation Inhibitor This compound ERK Inhibitor Inhibitor->ERK Inhibition

Caption: Simplified ERK/MAPK Signaling Pathway and Inhibition.

References

Application Notes and Protocols: 3-Methylpyrrolidine in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Substituted Pyrrolidines in Organocatalysis

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, a field that offers a sustainable and metal-free alternative for the synthesis of chiral molecules.[1][2] Since the pioneering work on proline-catalyzed intermolecular aldol reactions, substituted chiral pyrrolidines have been recognized as privileged structures capable of promoting a wide array of stereoselective transformations.[1][3] Their catalytic power lies in their ability to act as secondary amines, reversibly forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, thus mimicking the function of natural Class I aldolase enzymes.[2][4]

The substitution pattern on the pyrrolidine ring is crucial for modulating catalytic activity and stereoselectivity.[3][5] Modifications at various positions influence the steric and electronic environment of the transition state, allowing for precise control over the stereochemical outcome of reactions. This document focuses on the application of 3-methylpyrrolidine and its derivatives as organocatalysts, particularly in key carbon-carbon bond-forming reactions that are fundamental to synthetic and medicinal chemistry.

General Catalytic Cycle: Enamine Catalysis

The primary mode of action for pyrrolidine-based catalysts in reactions involving aldehydes or ketones is through the formation of an enamine intermediate. This cycle activates the carbonyl compound, transforming it into a potent nucleophile that can engage with various electrophiles.

Enamine_Catalysis_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst Pyrrolidine Catalyst (e.g., this compound derivative) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde/Ketone - H₂O Iminium Iminium Ion Enamine->Iminium + Electrophile (E+) Product_Complex Product-Catalyst Complex Iminium->Product_Complex Nucleophilic Attack Product_Complex->Catalyst + H₂O (Hydrolysis) - Product Product Chiral Product Product_Complex->Product Substrate Aldehyde / Ketone Substrate->Enamine Electrophile Electrophile Electrophile->Iminium

Figure 1: General mechanism of enamine catalysis. (Within 100 characters)

Application in Asymmetric Mannich Reactions

Derivatives of this compound have proven to be highly effective catalysts for the enantioselective anti-Mannich reaction, a crucial transformation for synthesizing chiral β-amino carbonyl compounds. The position of the carboxylic acid group at C3, as seen in 3-pyrrolidinecarboxylic acid, is critical for directing the stereochemical outcome, favoring the anti-diastereomer in contrast to the syn-selectivity typically observed with proline (which has the acid group at C2).[6]

(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid are particularly efficient in catalyzing the reaction between aldehydes or ketones and α-imino esters.[6] These reactions proceed under mild conditions to afford the desired anti-Mannich products with high yields, diastereoselectivities, and enantioselectivities.[6]

Quantitative Data Summary: anti-Mannich Reaction
CatalystAldehyde/Ketoneα-Imino Esterdr (anti:syn)ee (%)Yield (%)Reference
(R)-3-Pyrrolidinecarboxylic acidPropanalEthyl N-(p-methoxyphenyl)iminoacetate>99:19991[6]
(R)-3-Pyrrolidinecarboxylic acidIsovaleraldehydeEthyl N-(p-methoxyphenyl)iminoacetate>99:1>9985[6]
(R)-3-Pyrrolidinecarboxylic acidCyclohexanoneEthyl N-(p-methoxyphenyl)iminoacetate>99:19998[6]
(R)-3-Pyrrolidinecarboxylic acidAcetoneEthyl N-(p-methoxyphenyl)iminoacetate-9999[6]
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acidPropanalEthyl N-(p-methoxyphenyl)iminoacetate99:1>9992[6]
Experimental Protocol: Asymmetric anti-Mannich Reaction
  • Preparation: To a vial, add the aldehyde or ketone (1.0 mmol, 5.0 equiv) and the organocatalyst, such as (R)-3-pyrrolidinecarboxylic acid (0.04 mmol, 20 mol%).

  • Dissolution: Add the appropriate solvent (e.g., NMP or an ionic liquid, 0.4 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.

  • Initiation: Add the α-imino ester (0.2 mmol, 1.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 4 °C or room temperature) for the required time (typically 24-72 hours), monitoring progress by TLC or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired anti-Mannich adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Application in Asymmetric Michael Additions

The Michael addition is a fundamental method for C-C bond formation, and pyrrolidine-based organocatalysts are widely used to control its stereoselectivity. These catalysts activate the donor aldehyde or ketone via enamine formation, facilitating its conjugate addition to Michael acceptors like nitroolefins. The substituents on the pyrrolidine ring create a specific chiral environment that dictates the facial selectivity of the attack on the acceptor. While data for the parent this compound is scarce, its derivatives and other substituted pyrrolidines demonstrate the principle effectively.

Novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to have high catalytic efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins.[7]

Quantitative Data Summary: Michael Addition of Aldehydes to Nitroolefins
CatalystAldehydeNitroolefindr (syn:anti)ee (syn) (%)Yield (%)Reference
OC43-Phenylpropionaldehydetrans-β-Nitrostyrene92:88587[8]
OC4Propanaltrans-β-Nitrostyrene93:785100[8]
OC4Pentanaltrans-β-Nitrostyrene93:784100[8]
Bifunctional PyrrolidineHexanaltrans-β-Nitrostyrene98:297~100[7]
Bifunctional PyrrolidineCyclohexanecarbaldehydetrans-β-Nitrostyrene96:496~100[7]

Note: OC4 is a specific 2-substituted pyrrolidine organocatalyst used in the cited study.[8]

Experimental Workflow: General Asymmetric Michael Addition

Michael_Addition_Workflow start Start prep Prepare Reaction Vessel: Add catalyst (10 mol%), Michael acceptor (0.2 mmol), and solvent (e.g., Methylcyclohexane). start->prep cool Cool Mixture to 0 °C prep->cool add_donor Add Michael Donor (Aldehyde/Ketone, 0.4 mmol) dropwise. cool->add_donor react Stir Reaction for 24-48h at 0 °C add_donor->react quench Quench Reaction (e.g., with aq. NH₄Cl) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify via Flash Chromatography extract->purify analyze Analyze Product: ¹H NMR (for dr) Chiral HPLC (for ee) purify->analyze end End analyze->end Stereocontrol_Logic cluster_catalyst Catalyst Design cluster_transition_state Transition State (TS) cluster_outcome Reaction Outcome Catalyst Pyrrolidine Catalyst Substituent Ring Substituent (e.g., 3-Methyl Group) Catalyst->Substituent Auxiliary Auxiliary Group (e.g., -COOH, -OH) Catalyst->Auxiliary Steric_Shielding Steric Shielding of one Enamine face Substituent->Steric_Shielding H_Bonding Hydrogen Bonding (if applicable) Auxiliary->H_Bonding TS_Geometry Defined TS Geometry Stereoselectivity High Diastereo- and Enantioselectivity TS_Geometry->Stereoselectivity Steric_Shielding->TS_Geometry H_Bonding->TS_Geometry Product Major Stereoisomer Stereoselectivity->Product

References

Application Notes and Protocols for N-alkylation of 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of pyrrolidine scaffolds is a cornerstone transformation in synthetic and medicinal chemistry. The resulting N-alkylated pyrrolidines are prevalent structural motifs in a vast array of biologically active compounds and pharmaceuticals. 3-Methylpyrrolidine, a chiral secondary amine, serves as a valuable building block for the synthesis of novel chemical entities. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with an alkyl halide and reductive amination with a carbonyl compound. These protocols are intended for researchers and scientists in the field of drug discovery and development.

Reaction Principles

N-alkylation of a secondary amine like this compound can be achieved through several synthetic strategies. The choice of method often depends on the nature of the alkyl group to be introduced, the availability of starting materials, and the desired scale of the reaction.

  • Direct Alkylation: This method involves the reaction of the secondary amine with an alkylating agent, typically an alkyl halide (e.g., benzyl bromide), via an SN2 mechanism. A base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1]

  • Reductive Amination: This highly versatile method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated amine.[2][3] This one-pot procedure is widely used due to its efficiency and broad substrate scope.[2] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2][3]

Data Summary

The following table summarizes representative reaction conditions for the N-alkylation of this compound using the two methods described.

Method Alkylating/Carbonyl Reagent Base/Reducing Agent Solvent Temperature (°C) Time (h) Typical Yield (%)
Direct AlkylationBenzyl bromideK₂CO₃Acetonitrile (MeCN)604-685-95
Reductive AminationAcetaldehydeNaBH(OAc)₃Dichloromethane (DCM)Room Temp.2-480-90

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Dissolve this compound and Base (if applicable) in Anhydrous Solvent add_reagent Add Reagent Solution to Amine Mixture prep_amine->add_reagent prep_reagent Prepare Solution of Alkylating Agent or Carbonyl Compound prep_reagent->add_reagent add_reducer Add Reducing Agent (for Reductive Amination) add_reagent->add_reducer If Reductive Amination stir Stir at Designated Temperature add_reducer->stir monitor Monitor Reaction by TLC or LC-MS stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocols

Protocol 1: N-Benzylation of this compound via Direct Alkylation

This protocol describes the synthesis of 1-benzyl-3-methylpyrrolidine using benzyl bromide as the alkylating agent.

Materials and Reagents:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-3-methylpyrrolidine.

  • Characterization: Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: N-Ethylation of this compound via Reductive Amination

This protocol details the synthesis of 1-ethyl-3-methylpyrrolidine using acetaldehyde and sodium triacetoxyborohydride.

Materials and Reagents:

  • This compound

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetaldehyde (1.2 equivalents) in anhydrous dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature at room temperature.[2]

  • Reaction Completion: Continue stirring the reaction mixture for an additional 1-3 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[2]

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-ethyl-3-methylpyrrolidine.[2]

  • Characterization: Verify the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Alkylating agents like benzyl bromide are lachrymators and should be handled with care.[4]

  • Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.

References

Application Notes and Protocols for the Use of 3-Methylpyrrolidine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 3-methylpyrrolidine and its derivatives as ligands in transition metal-catalyzed reactions. The unique stereochemical properties of this compound make it a valuable ligand scaffold for asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. These methodologies are critical for the development of new pharmaceuticals and fine chemicals.

Application Notes

The pyrrolidine scaffold, particularly with substitution at the 3-position, is a privileged motif in a variety of natural products and pharmaceutical agents. In the realm of transition metal catalysis, chiral this compound derivatives have emerged as highly effective ligands for a range of asymmetric transformations. The methyl group at the C3 position can significantly influence the steric and electronic properties of the catalytic pocket, leading to enhanced stereocontrol.

Key applications of this compound-based ligands include:

  • Asymmetric Hydromethylation: Cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines provides an efficient route to enantioenriched this compound itself. This method is a significant improvement over traditional multi-step syntheses.[1][2][3][4][5]

  • Palladium-Catalyzed Cross-Coupling and Cycloadditions: Pyrrolidine-based ligands, including those derived from this compound, are effective in various palladium-catalyzed reactions. These include the hydroarylation of pyrrolines to form 3-aryl pyrrolidines, which are potent ligands for serotonin and dopamine receptors, and asymmetric [3+2] cycloadditions to construct complex pyrrolidine frameworks.[6][7][8]

  • Copper-Catalyzed Asymmetric Reactions: Copper complexes with chiral ligands derived from pyrrolidines are powerful catalysts for asymmetric 1,3-dipolar cycloadditions of azomethine ylides and intramolecular C-H aminations. These reactions provide access to highly functionalized and enantioenriched pyrrolidine derivatives.[9]

  • Organocatalysis: Beyond transition metal catalysis, chiral pyrrolidine derivatives are central to organocatalysis, particularly in aminocatalysis. They are highly effective in promoting enantioselective Michael additions, aldol reactions, and other carbon-carbon bond-forming reactions.[10][11][12]

The versatility of the this compound scaffold allows for fine-tuning of ligand properties by modifying the substituent on the nitrogen atom or by incorporating it into more complex ligand architectures, such as bisoxazoline (BOX) or phosphoramidite ligands.

Quantitative Data Summary

The following tables summarize the quantitative data from key transition metal-catalyzed reactions employing this compound or its derivatives as ligands.

Table 1: Cobalt-Catalyzed Asymmetric Hydromethylation of 3-Pyrrolines

EntrySubstrate (3-Pyrroline)Catalyst SystemYield (%)ee (%)Reference
1N-Boc-3-pyrrolineCoBr₂ / (S)-Ind-BOX8493[1]
2N-Cbz-3-pyrrolineCoBr₂ / (S)-Ind-BOX8292[1]
3N-Benzoyl-3-pyrrolineCoBr₂ / (S)-Ind-BOX9191[1]

Table 2: Palladium-Catalyzed α-Benzylation of Aldehydes

EntryAldehydeLigandYield (%)Reference
13-Phenylpropanaldppf90[13]
2Isobutyraldehydedppf85[13]
3HexanalPPh₃75[13]

Table 3: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

EntryDipolarophileLigandYield (%)dree (%)Reference
11,1-Difluorostyrene(S)-DTBM-segphos96>20:197[14]
21,1,2-Trifluorostyrene(S)-DTBM-segphos85>20:195[14]
3β-Fluoromethyl β,β-disubstituted enone(R)-BINAP92>20:194[9]

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Asymmetric Hydromethylation of 3-Pyrrolines[1][3]

This protocol describes the synthesis of enantioenriched N-protected-3-methylpyrrolidine from the corresponding 3-pyrroline.

Materials:

  • N-protected-3-pyrroline (1.0 equiv)

  • Iodomethane (2.0 equiv)

  • Cobalt(II) bromide (CoBr₂) (10 mol%)

  • (S)-4-F-Ind-BOX ligand (12 mol%)

  • Zinc powder (3.0 equiv)

  • Zinc iodide (ZnI₂) (20 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CoBr₂ (10 mol%), the (S)-4-F-Ind-BOX ligand (12 mol%), and zinc powder (3.0 equiv).

  • Add anhydrous DCE, followed by the N-protected-3-pyrroline (1.0 equiv) and iodomethane (2.0 equiv).

  • Finally, add ZnI₂ (20 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched N-protected-3-methylpyrrolidine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Palladium-Catalyzed, Pyrrolidine-Mediated α-Benzylation of Aldehydes[13]

This protocol details the direct coupling of coumarin moieties with aldehydes.

Materials:

  • Aldehyde (3.0 equiv)

  • Coumarinyl(methyl) acetate (1.0 equiv)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)

  • Pyrrolidine (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, prepare a solution of coumarinyl(methyl) acetate (0.5 mmol), Pd(acac)₂ (7.6 mg, 5 mol%), and dppf (14.4 mg, 5 mol%) in anhydrous DMSO (3 mL).

  • To this solution, add the aldehyde (1.5 mmol) followed by pyrrolidine (53 mg, 0.74 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After stirring, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure α-benzylated product.

Protocol 3: General Procedure for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[9][14]

This protocol outlines the synthesis of enantioenriched fluorinated pyrrolidines.

Materials:

  • Iminoester (derived from glycine methyl ester and an aldehyde) (1.0 equiv)

  • Fluorinated styrene derivative (1.2 equiv)

  • Copper(I) acetate (CuOAc) (5 mol%)

  • (S)-DTBM-segphos ligand (5.5 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuOAc (5 mol%) and the (S)-DTBM-segphos ligand (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the iminoester (1.0 equiv) and the fluorinated styrene derivative (1.2 equiv) to the catalyst mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched fluorinated pyrrolidine.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Experimental Workflow for Cobalt-Catalyzed Asymmetric Hydromethylation

experimental_workflow_cobalt start Start reagents 1. Add CoBr2, Ligand, and Zn powder to a Schlenk tube start->reagents add_substrates 2. Add Solvent, N-protected-3-pyrroline, and Iodomethane reagents->add_substrates add_zn_iodide 3. Add ZnI2 add_substrates->add_zn_iodide reaction 4. Stir at RT for 24-48h add_zn_iodide->reaction quench 5. Quench with sat. aq. NH4Cl reaction->quench extraction 6. Extract with CH2Cl2 quench->extraction dry_concentrate 7. Dry, Filter, and Concentrate extraction->dry_concentrate purification 8. Flash Column Chromatography dry_concentrate->purification analysis 9. Chiral HPLC Analysis for ee purification->analysis end End analysis->end

Caption: Workflow for Co-catalyzed asymmetric hydromethylation.

Catalytic Cycle for Palladium-Catalyzed α-Benzylation

catalytic_cycle_palladium pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Coumarinyl-OAc) pd0->oxidative_addition Coumarinyl-OAc pd_pi_allyl Pd(II)-π-allyl Complex oxidative_addition->pd_pi_allyl nucleophilic_attack Nucleophilic Attack by Enamine pd_pi_allyl->nucleophilic_attack Enamine enamine_formation Enamine Formation (Aldehyde + Pyrrolidine) enamine_formation->nucleophilic_attack intermediate Intermediate nucleophilic_attack->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product α-Benzylated Aldehyde reductive_elimination->product

Caption: Pd-catalyzed α-benzylation cycle.

Logical Relationship in Asymmetric 1,3-Dipolar Cycloaddition

logical_relationship_copper catalyst_formation Catalyst Formation active_catalyst [Cu(I)-Ligand]* Complex catalyst_formation->active_catalyst cu_ligand Cu(I) Salt + Chiral Ligand cu_ligand->catalyst_formation cycloaddition Asymmetric [3+2] Cycloaddition active_catalyst->cycloaddition azomethine_ylide_gen Azomethine Ylide Generation azomethine_ylide Azomethine Ylide azomethine_ylide_gen->azomethine_ylide iminoester Iminoester + Base iminoester->azomethine_ylide_gen azomethine_ylide->cycloaddition product Enantioenriched Pyrrolidine cycloaddition->product dipolarophile Dipolarophile (e.g., Fluorinated Styrene) dipolarophile->cycloaddition

Caption: Key steps in Cu-catalyzed cycloaddition.

References

Application Notes and Protocols: Synthesis of Novel Pharmaceutical Intermediates from 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of versatile pharmaceutical intermediates starting from 3-methylpyrrolidine. The following methods describe key chemical transformations, including N-arylation, amide bond formation, and N-alkylation, which are fundamental in the construction of a diverse range of biologically active molecules.

AN-001: Palladium-Catalyzed N-Arylation of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl-3-methylpyrrolidines. These structures are prevalent in a variety of pharmacologically active compounds. This protocol details a general procedure for the coupling of this compound with aryl halides.

Experimental Protocol:

A flame-dried Schlenk tube is charged with a magnetic stir bar, Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.2 mmol), the aryl halide (1.0 mmol), and NaOtBu (1.4 mmol) are added sequentially under an argon atmosphere. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-3-methylpyrrolidine.

Quantitative Data Summary:
EntryAryl HalideProductYield (%)
14-Bromotoluene1-(4-Tolyl)-3-methylpyrrolidine85
21-Bromo-4-methoxybenzene1-(4-Methoxyphenyl)-3-methylpyrrolidine82
32-Chloropyridine1-(Pyridin-2-yl)-3-methylpyrrolidine75

Experimental Workflow:

Buchwald_Hartwig_Workflow reagents Pd₂(dba)₃, XPhos, This compound, Aryl Halide, NaOtBu, Toluene reaction Reaction Setup (Schlenk Tube, Argon) reagents->reaction Add heating Heating (100 °C, 12-24h) reaction->heating Stir workup Workup (EtOAc, Celite Filtration) heating->workup Cool purification Purification (Column Chromatography) workup->purification product N-Aryl-3-methylpyrrolidine purification->product

Buchwald-Hartwig Amination Workflow

AN-002: Amide Bond Formation via Coupling of this compound with Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a general and efficient method for the synthesis of N-acyl-3-methylpyrrolidines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Experimental Protocol:

To a solution of the carboxylic acid (1.0 mmol), this compound (1.2 mmol), and 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol) in dichloromethane (DCM) (10 mL) at 0 °C is added EDC (1.2 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the addition of water (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL), then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-acyl-3-methylpyrrolidine.[1][2]

Quantitative Data Summary:
EntryCarboxylic AcidProductYield (%)
1Benzoic AcidN-Benzoyl-3-methylpyrrolidine88
24-Chlorobenzoic AcidN-(4-Chlorobenzoyl)-3-methylpyrrolidine85
3Cyclohexanecarboxylic AcidN-(Cyclohexanecarbonyl)-3-methylpyrrolidine92

Experimental Workflow:

Amide_Coupling_Workflow reagents Carboxylic Acid, This compound, EDC, DMAP, DCM reaction Reaction Setup (0 °C to RT, 12h) reagents->reaction Add workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup Quench purification Purification (Column Chromatography) workup->purification product N-Acyl-3-methylpyrrolidine purification->product

Amide Coupling Workflow

AN-003: Synthesis of N-Alkyl-3-methylpyrrolidines via Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of amines. This protocol outlines the synthesis of N-alkyl-3-methylpyrrolidines from aldehydes or ketones using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent.[3][4][5]

Experimental Protocol:

To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in 1,2-dichloroethane (DCE) (10 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 4-12 hours, until the starting material is consumed as monitored by TLC. The reaction is then quenched with saturated aqueous NaHCO₃ solution (15 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the N-alkyl-3-methylpyrrolidine.[3]

Quantitative Data Summary:
EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde1-Benzyl-3-methylpyrrolidine90
24-Methoxybenzaldehyde1-(4-Methoxybenzyl)-3-methylpyrrolidine87
3Cyclohexanone1-Cyclohexyl-3-methylpyrrolidine82

Experimental Workflow:

Reductive_Amination_Workflow reagents Aldehyde/Ketone, This compound, NaBH(OAc)₃, DCE reaction Reaction Setup (RT, 4-12h) reagents->reaction Add workup Aqueous Workup (NaHCO₃) reaction->workup Quench purification Purification (Column Chromatography) workup->purification product N-Alkyl-3-methylpyrrolidine purification->product

Reductive Amination Workflow

References

The Strategic Role of 3-Methylpyrrolidine in the Synthesis of Bioactive Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of 3-methylpyrrolidine serves as a pivotal building block in the asymmetric synthesis of a diverse array of bioactive alkaloids. Its inherent stereochemistry provides a strategic advantage in constructing complex natural products and novel therapeutic agents with high enantiopurity. This document provides detailed application notes and experimental protocols for the synthesis of bioactive alkaloids incorporating the this compound motif, with a focus on the ant venom alkaloid (R)-leptothoracine and its analogue, (R)-3-methyl-N-(2-phenylethyl)-pyrrolidine. Furthermore, the potential biological activity of these compounds as inhibitors of neuronal nitric oxide synthase (nNOS) is explored.

Introduction

Pyrrolidine alkaloids constitute a significant class of natural products exhibiting a wide spectrum of biological activities, including insecticidal, antimicrobial, and neuronal effects.[1] The introduction of a methyl group at the 3-position of the pyrrolidine ring, as seen in this compound, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological target interactions. The asymmetric synthesis of these alkaloids is of paramount importance, as different enantiomers often exhibit distinct pharmacological profiles.

This application note details a robust synthetic strategy commencing from the readily available chiral precursor, (S)-malic acid, to afford the key intermediate, (R)-dimethyl 2-methylsuccinate. Subsequent transformations, primarily involving reductive amination, lead to the target bioactive alkaloids.

Data Presentation

Table 1: Synthesis of (R)-Dimethyl 2-Methylsuccinate
StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (ee %)
1Asymmetric reduction of dimethyl citraconateBac-OYE1 wet cells (50 g/L), NADP+ (0.5 mM), Sodium formate (910 mM), LbFDH (2 U/mL) in Tris-HCl (100 mM, pH 8.0), 37 °C, 20 h8699
2Asymmetric reduction of dimethyl itaconateAfER wet cells (50 g/L), NADP+ (0.5 mM), DMSO (1.6% v/v), Sodium formate (520 mM), LbFDH (2 U/mL) in potassium phosphate (100 mM, pH 7.0), 30 °C, 27 h7799

Bac-OYE1: Ene-reductase from Bacillus sp. AfER: Ene-reductase from Aspergillus flavus. LbFDH: Formate dehydrogenase from Lactobacillus bifermentans.[2]

Table 2: Biological Activity of Pyrrolidine-based nNOS Inhibitors
CompoundTargetIC50 (nM)Selectivity (nNOS vs. eNOS)
(3′R, 4′R)-3nNOS5>3,800-fold
(±)-32nNOSlow nanomolar>1000-fold
(±)-34nNOSlow nanomolar>1000-fold
Aminoguanidine (reference)iNOS2100-

(3′R, 4′R)-3: {3′-[2″-(3‴-fluorophenethylamino)ethylamino]pyrrolidin-4′-yl}methyl}-4-methylpyridin-2-amine[3] (±)-32 and (±)-34 are trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives.[4]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-Dimethyl 2-Methylsuccinate

This protocol describes the enzymatic reduction of dimethyl citraconate to yield (R)-dimethyl 2-methylsuccinate with high enantioselectivity.[2]

Materials:

  • Dimethyl citraconate

  • Bac-OYE1 wet cells

  • NADP+

  • Sodium formate

  • LbFDH (Formate Dehydrogenase)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 1 M HCl

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous Na2SO4

Procedure:

  • To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP+ (0.39 g/L, 0.5 mM), sodium formate (910 mM), Bac-OYE1 wet cells (5 g, 50 g/L), and LbFDH (2 U/mL) in 100 mL of Tris-HCl buffer (100 mM, pH 8.0).

  • Shake the reaction mixture at 37 °C for 20 hours.

  • Monitor the reaction progress by GC. At intervals, adjust the pH of the reaction mixture to 8.0 with 1 M HCl.

  • After complete conversion, quench the reaction with 1 M HCl.

  • Extract the reaction mixture three times with equal volumes of a petroleum ether and ethyl acetate mixture (v/v = 4/1).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to obtain (R)-dimethyl 2-methylsuccinate.

  • Characterize the product by 1H NMR, 13C NMR, and determine the enantiomeric excess by chiral GC analysis.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general procedure for the synthesis of the target alkaloids from the dialdehyde precursor (derived from (R)-dimethyl 2-methylsuccinate) via reductive amination.

Materials:

  • 2-Methylsuccinaldehyde (dialdehyde precursor)

  • Amine (e.g., ammonia for leptothoracine, 2-phenylethylamine for the analogue)

  • Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)

  • Methanol or other suitable solvent

  • Acetic acid (catalytic amount)

  • Saturated potassium carbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve the dialdehyde precursor in methanol.

  • Add the corresponding amine to the solution.

  • Add a few drops of acetic acid to catalyze the formation of the imine intermediate.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride) portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Evaporate the solvent under reduced pressure.

  • Take up the crude residue in ethyl acetate and wash with a saturated solution of potassium carbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the final product by column chromatography or preparative HPLC.

Mandatory Visualization

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_precursor Dialdehyde Precursor cluster_products Bioactive Alkaloids S_Malic_Acid (S)-Malic Acid Dimethyl_Methylsuccinate (R)-Dimethyl 2-Methylsuccinate S_Malic_Acid->Dimethyl_Methylsuccinate Diastereoselective methylation & dehydroxylation Dialdehyde 2-Methylsuccinaldehyde Dimethyl_Methylsuccinate->Dialdehyde Reduction Leptothoracine (R)-Leptothoracine Dialdehyde->Leptothoracine Reductive Amination (Ammonia) Phenylethylpyrrolidine (R)-3-Methyl-N-(2-phenylethyl) -pyrrolidine Dialdehyde->Phenylethylpyrrolidine Reductive Amination (2-Phenylethylamine)

Caption: Synthetic workflow from (S)-malic acid to bioactive alkaloids.

nNOS_Signaling_Pathway cluster_activation Enzyme Activation cluster_reaction NO Synthesis cluster_downstream Downstream Signaling cluster_inhibition Inhibition CaM Ca2+/Calmodulin nNOS_inactive nNOS (inactive) CaM->nNOS_inactive Binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activates NO Nitric Oxide (NO) nNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO L_Citrulline L-Citrulline NO->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission) PKG->Physiological_Effects Leads to Pyrrolidine_Inhibitor This compound Alkaloid Derivative Pyrrolidine_Inhibitor->nNOS_active Inhibits

Caption: Neuronal Nitric Oxide Synthase (nNOS) signaling pathway.

Conclusion

The methodologies presented herein provide a clear and reproducible pathway for the synthesis of bioactive alkaloids containing the this compound scaffold. The use of enzymatic reactions offers a green and highly stereoselective route to the key chiral intermediate, (R)-dimethyl 2-methylsuccinate. The subsequent reductive amination is a versatile method for introducing diverse functionalities to the pyrrolidine ring. The potent and selective inhibition of nNOS by related pyrrolidine derivatives suggests a promising avenue for the development of novel therapeutics targeting neurological disorders. Further investigation into the specific biological activities and mechanisms of action of these this compound-containing alkaloids is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Enantioselective Michael Addition Catalyzed by Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective Michael addition is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This reaction is of paramount importance in the synthesis of chiral molecules, particularly in the development of pharmaceutical agents. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Among the privileged scaffolds in organocatalysis, pyrrolidine and its derivatives, most notably L-proline, have demonstrated exceptional efficacy and stereoselectivity in a wide array of transformations, including the Michael addition.

This document provides detailed application notes and protocols for the enantioselective Michael addition of carbonyl compounds to nitroalkenes, a widely studied and synthetically useful transformation. While the primary focus of this document is on the well-established use of various substituted pyrrolidine catalysts, it is important to note that a comprehensive review of the current literature reveals a notable scarcity of specific examples and detailed protocols for Michael additions catalyzed by simple, chiral 3-methylpyrrolidine derivatives. Therefore, the data and protocols presented herein are based on closely related and extensively studied pyrrolidine-based organocatalysts. These examples serve as a robust foundation and a valuable guide for researchers interested in exploring the potential of 3-substituted pyrrolidine catalysts in this domain. The principles of enamine and iminium ion catalysis, which underpin these reactions, are broadly applicable across the class of pyrrolidine-based catalysts.

Data Presentation

The following tables summarize the quantitative data for the enantioselective Michael addition of various ketones and aldehydes to nitroalkenes, catalyzed by different pyrrolidine derivatives. This data is compiled from various sources to provide a comparative overview of catalyst performance under different reaction conditions.

Table 1: Enantioselective Michael Addition of Ketones to β-Nitrostyrene Catalyzed by Pyrrolidine Derivatives

EntryCatalyst (mol%)KetoneSolventTime (h)Yield (%)dr (syn:anti)ee (%)
1L-Proline (20)CyclohexanoneDMSO969595:520
2(S)-2-(Trifluoromethylsulfonamidomethyl)pyrrolidine (10)CyclohexanoneToluene2498>99:197
3(S)-Pyrrolidine-2-carboxamide (20)AcetoneNeat7285-92
4Diarylprolinol Silyl Ether (5)CyclohexanoneCH2Cl2489298:299
5Pyrrolidinyl-tetrazole (10)CyclohexanoneCH2Cl21209997:396

Table 2: Enantioselective Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by Pyrrolidine Derivatives

EntryCatalyst (mol%)AldehydeSolventTime (h)Yield (%)dr (syn:anti)ee (%)
1L-Proline (30)PropanalCH2Cl24896>95:578
2Diarylprolinol Silyl Ether (10)IsovaleraldehydeToluene129595:598
3(S)-2-(Morpholinomethyl)pyrrolidine (20)PropanalNeat489698:278
4Prolinamide (10)ButanalDioxane248885:1594
5Pyrrolidinyl-tetrazole (10)PropanalCH2Cl2729196:495

Experimental Protocols

The following are detailed methodologies for key experiments in the enantioselective Michael addition, based on established literature for pyrrolidine-based catalysts.

Protocol 1: General Procedure for the Enantioselective Michael Addition of a Ketone to a Nitroalkene

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Chiral pyrrolidine-based organocatalyst (e.g., (S)-2-(Trifluoromethylsulfonamidomethyl)pyrrolidine)

  • Ketone (e.g., Cyclohexanone)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral pyrrolidine-based organocatalyst (0.1 mmol, 10 mol%).

  • Add the nitroalkene (1.0 mmol, 1.0 equiv) to the flask.

  • Dissolve the catalyst and nitroalkene in the anhydrous solvent (5 mL).

  • Add the ketone (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 2: General Procedure for the Enantioselective Michael Addition of an Aldehyde to a Nitroalkene

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Chiral pyrrolidine-based organocatalyst (e.g., Diarylprolinol silyl ether)

  • Aldehyde (e.g., Isovaleraldehyde)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral pyrrolidine-based organocatalyst (0.05 mmol, 5 mol%).

  • Add the nitroalkene (1.0 mmol, 1.0 equiv) to the flask.

  • Dissolve the catalyst and nitroalkene in the anhydrous solvent (5 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine the yield, diastereomeric ratio, and enantiomeric excess.

Mandatory Visualizations

Catalytic Cycle of Pyrrolidine-Catalyzed Michael Addition

G Catalytic Cycle of Enamine-Mediated Michael Addition Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde/Ketone - H2O Aldehyde Aldehyde/Ketone Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Product Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: Proposed catalytic cycle for the pyrrolidine-catalyzed enantioselective Michael addition.

General Experimental Workflow

G General Experimental Workflow Reactants Reactants: - Pyrrolidine Catalyst - Carbonyl Compound - Nitroalkene - Solvent Reaction Reaction Setup: - Inert Atmosphere - Controlled Temperature - Stirring Reactants->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction - Drying Monitoring->Workup Reaction Complete Purification Purification: - Flash Column Chromatography Workup->Purification Analysis Analysis: - NMR (Yield, dr) - Chiral HPLC (ee) Purification->Analysis

Caption: A typical experimental workflow for the synthesis and analysis of Michael adducts.

Catalyst Structure-Stereoselectivity Relationship

Caption: Logical relationship between catalyst structure and the resulting stereoselectivity.

Application Notes and Protocols: Diastereoselective Synthesis of Substituted Pyrrolidines from 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and chiral catalysts. The stereoselective synthesis of substituted pyrrolidines is therefore of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the diastereoselective synthesis of substituted pyrrolidines, utilizing the commercially available and chiral building block, 3-methylpyrrolidine. The inherent chirality of this compound can be leveraged to direct the stereochemical outcome of subsequent functionalization reactions, providing a powerful strategy for the synthesis of complex, stereochemically defined molecules.

This document will focus on the diastereoselective α-functionalization of N-protected this compound. Specifically, we will detail a protocol for the deprotonation at a carbon adjacent to the nitrogen atom (α-lithiation) and subsequent reaction with an electrophile. The existing methyl group at the 3-position of the pyrrolidine ring is expected to exert stereocontrol, leading to the preferential formation of one diastereomer over the other.

Signaling Pathway and Logical Relationships

The overall strategy for the diastereoselective functionalization of this compound involves a three-step sequence: N-protection, diastereoselective α-functionalization, and an optional deprotection step. The key to achieving diastereoselectivity lies in the α-lithiation and trapping step, where the existing stereocenter at C3 dictates the facial selectivity of the electrophilic attack.

Diastereoselective_Functionalization cluster_0 Methodology cluster_1 Key Considerations Start This compound Protection N-Protection (e.g., Boc-anhydride) Start->Protection Protected_Pyrrolidine N-Boc-3-methylpyrrolidine Protection->Protected_Pyrrolidine Protecting_Group The N-Boc group activates the α-protons for deprotonation and is readily removable. Protection->Protecting_Group Functionalization Diastereoselective α-Lithiation & Trapping Protected_Pyrrolidine->Functionalization Substituted_Pyrrolidine N-Boc-2-substituted- 4-methylpyrrolidine Functionalization->Substituted_Pyrrolidine Stereocontrol The C3-methyl group directs the stereochemistry of the incoming electrophile. Functionalization->Stereocontrol Reaction_Conditions Anhydrous conditions and low temperatures are crucial for the success of the lithiation step. Functionalization->Reaction_Conditions Deprotection Deprotection (e.g., TFA) Substituted_Pyrrolidine->Deprotection Final_Product 2-Substituted- 4-methylpyrrolidine Deprotection->Final_Product

Application Notes: 3-Methylpyrrolidine as a Versatile Building Block for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in the development of biologically active molecules, owing to its conformational rigidity and the diverse stereochemical arrangements it can adopt. Within the agrochemical industry, there is a continuous demand for novel core structures to overcome challenges such as herbicide resistance and to develop more effective and selective crop protection agents. 3-Methylpyrrolidine, a readily available chiral building block, offers a unique opportunity to explore new chemical space in the design of next-generation herbicides, fungicides, and insecticides. Its methyl-substituted backbone can provide enhanced metabolic stability and improved binding interactions with target enzymes.

These application notes provide a comprehensive overview of the synthetic utility of this compound in developing a promising class of herbicides based on the pyrrolidine-2,4-dione scaffold. The protocols outlined herein detail the synthesis of key intermediates and final active compounds, supported by quantitative data on their herbicidal efficacy.

Key Applications: Herbicidal Pyrrolidine-2,4-diones

Derivatives of pyrrolidine-2,4-dione have been identified as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this enzyme leads to a depletion of plastoquinone, which in turn disrupts pigment biosynthesis, causing the characteristic bleaching symptoms in susceptible plants, ultimately leading to their death. The 3-methyl substituent on the pyrrolidine ring can be strategically utilized to enhance the herbicidal activity and selectivity of these compounds.

Herbicidal Activity of Pyrrolidine-2,4-dione Derivatives

The following table summarizes the herbicidal activity of various N-substituted 3-(α-hydroxybenzylidene)pyrrolidine-2,4-dione derivatives against different plant species. The data is presented as the percentage of inhibition at a given concentration, providing a clear comparison of the efficacy of different structural analogs.

Compound IDN-SubstituentAryl SubstituentTest SpeciesConcentration (µg/mL)Inhibition (%)Reference
1a Methyl4-ChlorophenylBrassica napus (Rape)10075.3[1][2]
1b Methyl2,4-DichlorophenylBrassica napus (Rape)10085.2[1][2]
1c Ethyl4-ChlorophenylEchinochloa crus-galli (Barnyard grass)10068.4[1][2]
1d Ethyl2,4-DichlorophenylEchinochloa crus-galli (Barnyard grass)10079.1[1][2]
2a Methoxyethyl4-MethylphenylBrassica campestris (Rape)10084.0[3]
2b Methoxyethyl2-MethoxyphenylEchinochloa crus-galli (Barnyard grass)10065.6[3]
2c Phenoxyethyl4-ChlorophenylBrassica campestris (Rape)10078.5[3]
2d Phenoxyethyl2,4-DichlorophenylEchinochloa crus-galli (Barnyard grass)10088.2[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of herbicidal pyrrolidine-2,4-diones, starting from a 3-methylproline derivative.

Protocol 1: Synthesis of the Key Intermediate: 1-Benzyl-4-methylpyrrolidine-2,4-dione

This protocol outlines a plausible synthetic route to the core this compound-2,4-dione scaffold, adapted from established methods for analogous structures.

Step 1: N-Benzylation of 3-Methylproline Methyl Ester

  • To a solution of 3-methylproline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.5 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford N-benzyl-3-methylproline methyl ester.

Step 2: Dieckmann Condensation to form 1-Benzyl-4-methylpyrrolidin-2-one-4-carboxylate

  • To a solution of N-benzyl-3-methylproline methyl ester (1.0 eq) in anhydrous toluene (15 mL/mmol), add sodium methoxide (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Step 3: Hydrolysis and Decarboxylation to 1-Benzyl-4-methylpyrrolidine-2,4-dione

  • Dissolve the crude product from the previous step in a mixture of acetic acid and hydrochloric acid (3:1 v/v, 10 mL/mmol).

  • Heat the solution at reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 15 mL/mmol).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield 1-benzyl-4-methylpyrrolidine-2,4-dione.

Protocol 2: Synthesis of 1-Benzyl-3-(α-hydroxy-4-chlorobenzylidene)-4-methylpyrrolidine-2,4-dione

This protocol describes the final condensation step to produce the active herbicidal compound.

  • To a solution of 1-benzyl-4-methylpyrrolidine-2,4-dione (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol), add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C and add 4-chlorobenzoyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and continue stirring for an additional 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Visualizations

Signaling Pathway: HPPD Inhibition

The following diagram illustrates the mode of action of pyrrolidine-2,4-dione herbicides.

HPPD_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_herbicide Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects Chlorophyll->Photosynthesis Herbicide This compound-2,4-dione Herbicide Herbicide->HPPD Inhibits

Caption: Mechanism of action of pyrrolidine-2,4-dione herbicides via HPPD inhibition.

Experimental Workflow: Synthesis of Herbicidal Pyrrolidine-2,4-diones

The following diagram outlines the general workflow for the synthesis of the target agrochemicals.

Synthesis_Workflow Start 3-Methylproline Methyl Ester Step1 N-Alkylation Start->Step1 Intermediate1 N-Alkyl-3-methylproline Methyl Ester Step1->Intermediate1 Step2 Dieckmann Condensation Intermediate1->Step2 Intermediate2 Pyrrolidin-2-one Intermediate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Core N-Alkyl-4-methyl- pyrrolidine-2,4-dione Step3->Core Step4 Acylation with Aroyl Chloride Core->Step4 FinalProduct Herbicidal 3-(α-hydroxy- arylmethylene)pyrrolidine- 2,4-dione Step4->FinalProduct

Caption: General synthetic workflow for herbicidal pyrrolidine-2,4-diones.

References

Troubleshooting & Optimization

Navigating the Challenges of Chiral 3-Methylpyrrolidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 3-methylpyrrolidine, a critical chiral building block in numerous pharmaceuticals, presents a unique set of challenges for chemists. Achieving high yields and excellent enantiomeric purity while maintaining cost-effectiveness and scalability can be a complex endeavor. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common problems encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral synthesis of this compound?

A1: Researchers often face several hurdles, including:

  • Low Enantioselectivity: Achieving a high excess of the desired enantiomer can be difficult, leading to the need for challenging purification steps.

  • Low Overall Yields: Traditional multi-step synthetic routes are often plagued by product loss at each stage, resulting in a low final yield.[1]

  • Harsh Reaction Conditions: Some methods require extreme temperatures, pressures, or highly reactive reagents that may not be suitable for all substrates or scalable for industrial production.[1]

  • Formation of Regioisomers: Depending on the synthetic strategy, undesired regioisomers can be formed, complicating the purification process.

  • Difficult Purification: Separating the desired enantiomer from its counterpart and other impurities can be a significant bottleneck.

Q2: My reaction is showing low enantioselectivity. What are the likely causes and how can I troubleshoot this?

A2: Low enantioselectivity is a frequent issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Low_EE start Low Enantioselectivity Observed purity_check Step 1: Verify Purity of Starting Materials start->purity_check catalyst Chiral Catalyst/Ligand (Chemical & Enantiomeric Purity) purity_check->catalyst reagents Substrates & Reagents (Purity, Presence of Inhibitors) purity_check->reagents solvent Solvent (Anhydrous, Correct Grade) purity_check->solvent purity_ok Purity Issues Identified? solvent->purity_ok purify Action: Purify or Replace Starting Materials purity_ok->purify Yes optimize Step 2: Optimize Reaction Conditions purity_ok->optimize No purify->optimize temp Temperature (Lowering often improves ee) optimize->temp solv_effect Solvent (Screen different polarities) optimize->solv_effect catalyst_loading Catalyst/Ligand Loading (Adjust concentration) optimize->catalyst_loading additives Additives (Consider co-catalysts or scavengers) optimize->additives optimization_success Enantioselectivity Improved? additives->optimization_success success Problem Resolved optimization_success->success Yes re_evaluate Re-evaluate Synthetic Strategy (Consider alternative catalyst/ligand system) optimization_success->re_evaluate No

Caption: A logical workflow for troubleshooting low enantioselectivity.

Q3: I am struggling with low yields. What are some strategies to improve the efficiency of my synthesis?

A3: To improve yields, consider the following:

  • Modern Catalytic Methods: Newer methods like cobalt-catalyzed asymmetric hydromethylation or nickel-catalyzed hydroalkylation can offer more direct and efficient routes to this compound, often with higher yields in fewer steps compared to traditional methods.[1]

  • Reaction Conditions Optimization: Systematically optimize parameters such as temperature, reaction time, and concentration of reactants and catalyst.

  • Inert Atmosphere: Ensure reactions sensitive to air or moisture are carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Technique: Evaluate your work-up and purification procedures to minimize product loss.

Q4: How can I effectively separate the enantiomers of this compound?

A4: Separation of enantiomers is a critical step. Two common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique. The choice of chiral stationary phase (CSP) is crucial and often requires screening. Polysaccharide-based columns are a good starting point.

  • Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. The choice of resolving agent and solvent system is critical for successful separation.

Troubleshooting Guides

Problem: Low Yield and/or Enantioselectivity in Cobalt-Catalyzed Asymmetric Hydromethylation

This modern approach offers an efficient route to enantioenriched this compound but can be sensitive to reaction parameters.

Symptom Possible Cause Troubleshooting Action
Low Conversion Inactive catalystEnsure the cobalt precursor and ligand are pure and handled under inert conditions.
Insufficient reducing agentVerify the quality and amount of the silane reducing agent.
Reaction temperature too lowGradually increase the reaction temperature, monitoring for side product formation.
Low Enantioselectivity Impure or incorrect ligandVerify the enantiomeric purity of the bisoxazoline (BOX) ligand. Screen different modified BOX ligands.
Inappropriate solventScreen solvents of varying polarity. 1,2-dimethoxyethane (DME) has been shown to be effective.[1]
Presence of moisture or oxygenEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Formation of C2-methylated byproduct Suboptimal catalyst systemDFT calculations suggest that cobalt is crucial for favoring direct hydromethylation over olefin isomerization. Confirm the use of a cobalt catalyst.[1]
Problem: Poor Regio- and/or Enantioselectivity in Catalyst-Tuned Hydroalkylation

The choice between cobalt and nickel catalysts is key to controlling the regioselectivity of alkylation on the pyrrolidine ring.

Symptom Possible Cause Troubleshooting Action
Incorrect Regioisomer Formed (e.g., C2 instead of C3-alkylation) Incorrect metal catalyst usedFor C3-alkylation, a cobalt catalyst with a modified bisoxazoline (BOX) ligand is typically used. For C2-alkylation, a nickel catalyst is preferred.[2]
Low Enantioselectivity Suboptimal ligandThe structure of the chiral BOX ligand is critical. Experiment with different substituents on the ligand to improve stereocontrol.
Reaction conditions not optimizedAdjust temperature, solvent, and reaction time. Mild conditions are generally favored.
Low Yield Inefficient radical pathwayThe reaction is proposed to proceed via a radical-mediated pathway. Ensure the alkyl iodide is of good quality and that the reaction is free from radical inhibitors.

Key Experimental Protocols

Cobalt-Catalyzed Asymmetric Hydromethylation of N-Boc-3-pyrroline

This protocol provides a general procedure for the synthesis of N-Boc-(S)-3-methylpyrrolidine.

Reaction Workflow

Co_Catalyzed_Workflow setup Reaction Setup (Inert atmosphere) reagents Add Reagents (CoBr₂, Ligand, CsF, N-Boc-3-pyrroline, CH₃I, DME) setup->reagents silane Add Silane ((MeO)₂MeSiH) reagents->silane reaction Stir at RT (Monitor by TLC/GC) silane->reaction workup Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Boc-(S)-3-methylpyrrolidine purification->product

Caption: General workflow for cobalt-catalyzed asymmetric hydromethylation.

Materials:

  • N-Boc-3-pyrroline

  • Cobalt(II) bromide (CoBr₂)

  • Modified bisoxazoline (BOX) ligand (e.g., L10 as described in the literature)[1]

  • Cesium fluoride (CsF)

  • Methyl iodide (CH₃I)

  • Dimethoxymethylsilane ((MeO)₂MeSiH)

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add CoBr₂ (10 mol%), the chiral BOX ligand (12 mol%), and CsF (3.0 equiv.).

  • Add a solution of N-Boc-3-pyrroline (1.0 equiv.) and methyl iodide (2.0 equiv.) in anhydrous DME.

  • Add dimethoxymethylsilane (3.0 equiv.) to the mixture.

  • Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or GC.

  • Upon completion, quench the reaction, and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-3-methylpyrrolidine.

Quantitative Data Summary (Representative Examples)

Catalyst SystemSubstrateYield (%)ee (%)Reference
CoBr₂ / Modified BOX LigandN-Boc-3-pyrroline82 (total)>99[1]
NiBr₂·diglyme / BOX LigandN-acyl-3-pyrrolineup to 97up to 97[2]

Note: Yields and enantioselectivities are highly dependent on the specific substrate, ligand, and reaction conditions. The data presented are illustrative and may not be representative of all substrates.

This technical support center provides a starting point for addressing common issues in the chiral synthesis of this compound. For more detailed information, it is always recommended to consult the primary literature for specific protocols and optimization strategies.

References

Technical Support Center: N-Arylation of 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 3-methylpyrrolidine. Due to the steric hindrance imparted by the 3-methyl group, this reaction can be challenging, often resulting in low yields. This guide offers strategies to overcome common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-arylation of this compound?

A1: The two most common and effective methods for the N-arylation of sterically hindered secondary amines like this compound are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling, while the Ullmann reaction is copper-catalyzed.[2][3]

Q2: Which method, Buchwald-Hartwig or Ullmann, is generally better for N-arylation of sterically hindered amines?

A2: Both methods have been successfully applied to sterically hindered amines.[4] Buchwald-Hartwig amination often offers milder reaction conditions and a broader substrate scope, benefiting from a wide array of specialized ligands developed to promote the coupling of challenging substrates.[1][5] Traditional Ullmann conditions are often harsh, requiring high temperatures.[3] However, modern Ullmann protocols that utilize specific ligands can also be very effective and may be more cost-effective as they use a copper catalyst.

Q3: How does the steric hindrance of this compound affect the N-arylation reaction?

A3: The methyl group at the 3-position of the pyrrolidine ring creates steric bulk around the nitrogen atom. This hindrance can slow down the rate of key steps in the catalytic cycle, such as the oxidative addition and reductive elimination in the Buchwald-Hartwig reaction, leading to lower yields and requiring more carefully optimized reaction conditions.[1] The choice of catalyst, ligand, and base is critical to overcoming this steric barrier.[4]

Q4: What are the key reaction parameters to optimize for improving the yield?

A4: The most critical parameters to optimize are the choice of catalyst (palladium or copper precursor), the ligand, the base, the solvent, and the reaction temperature. The interplay between these factors is crucial for achieving high yields with sterically hindered amines.

Q5: Can I use the same conditions for different aryl halides?

A5: Not necessarily. The reactivity of aryl halides in these coupling reactions generally follows the order: I > Br > Cl > F. Aryl iodides are the most reactive, often allowing for milder reaction conditions. Aryl chlorides are more challenging and typically require more specialized and reactive catalyst systems. Electron-withdrawing or electron-donating groups on the aryl halide can also significantly impact reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of this compound.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the palladium or copper catalyst is not old or deactivated. If using a Pd(0) catalyst, ensure it is handled under an inert atmosphere to prevent oxidation. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species in situ.
Inappropriate Ligand The choice of ligand is critical for coupling sterically hindered amines. For Buchwald-Hartwig reactions, consider bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos.[5] For Ullmann reactions, N,N- or N,O-donor ligands such as L-proline or N,N'-dimethylethylenediamine (DMEDA) can be effective.
Incorrect Base A strong, non-nucleophilic base is typically required. For Buchwald-Hartwig, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For Ullmann reactions, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used. The base strength should be matched to the pKa of the amine.
Suboptimal Solvent The solvent can significantly influence catalyst activity and solubility of reagents. For Buchwald-Hartwig, ethereal solvents like 1,4-dioxane or toluene are common. For Ullmann reactions, polar aprotic solvents like DMSO or DMF are often used.
Insufficient Temperature While milder conditions are desirable, sterically hindered couplings may require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider incrementally increasing the temperature.
Decomposition of Reagents Ensure the this compound and aryl halide are pure. Side reactions, such as hydrodehalogenation of the aryl halide, can occur, especially at high temperatures.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide)

Possible Cause Troubleshooting Suggestion
High Reaction Temperature Excessive heat can promote side reactions. Try lowering the reaction temperature and extending the reaction time.
Presence of Water Water can interfere with the catalytic cycle and lead to hydrodehalogenation. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.
Inappropriate Base Some bases can contribute to side reactions. Consider screening alternative bases.

Data Presentation: Reaction Condition Comparison

The following tables summarize typical starting conditions for the N-arylation of sterically hindered secondary amines. These should be considered as starting points for the optimization of the this compound N-arylation.

Table 1: Buchwald-Hartwig Amination Conditions for Hindered Amines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Aryl HalideYield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-110Aryl BromideGood to Excellent
Pd(OAc)₂ (1-2)BrettPhos (2-4)LHMDS1,4-Dioxane100Aryl ChlorideModerate to Good
[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₃PO₄2-MeTHF80Aryl BromideHigh

Yields are generalized from literature on sterically hindered amines and may vary for this compound.

Table 2: Ullmann Condensation Conditions for Hindered Amines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Aryl HalideYield (%)
CuI (5-10)L-Proline (10-20)K₂CO₃DMSO90-130Aryl IodideGood
CuI (5-10)DMEDA (10-20)K₃PO₄DMF110-150Aryl BromideModerate to Good
CuO (stoichiometric)NoneK₂CO₃Pyridine>150Aryl BromideVariable

Yields are generalized from literature on hindered amines and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.1-1.3 equivalents), and the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann N-Arylation of this compound

  • Reaction Setup: To a round-bottom flask, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), the base (e.g., K₂CO₃, 2.0 equivalents), the aryl halide (1.0 equivalent), and this compound (1.2-1.5 equivalents).

  • Solvent Addition: Add the solvent (e.g., DMSO or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 100-150 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(L)(Amine)]+X- OA_complex->Amine_adduct Amine Coordination Amido_complex Ar-Pd(II)(L)-N(R)R' Amine_adduct->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination Product Ar-N(R)R' Amido_complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting_Workflow Start Low Yield in this compound N-Arylation Check_Catalyst Is the Catalyst/Ligand System Appropriate for Hindered Amines? Start->Check_Catalyst Yes1 Yes Check_Catalyst->Yes1 No1 No Check_Catalyst->No1 Check_Base Is the Base Strong Enough and Non-Nucleophilic? Yes2 Yes Check_Base->Yes2 No2 No Check_Base->No2 Check_Conditions Are the Reaction Temperature and Solvent Optimized? Yes3 Yes Check_Conditions->Yes3 No3 No Check_Conditions->No3 Check_Reagents Are Reagents Pure and Dry? Yes4 Yes Check_Reagents->Yes4 No4 No Check_Reagents->No4 Yes1->Check_Base Optimize_Catalyst Screen Bulky Ligands (e.g., XPhos) or Ullmann Ligands (e.g., L-Proline) No1->Optimize_Catalyst Yes2->Check_Conditions Optimize_Base Screen Bases (e.g., NaOtBu, LHMDS, K3PO4) No2->Optimize_Base Yes3->Check_Reagents Optimize_Conditions Screen Solvents and Incrementally Increase Temperature No3->Optimize_Conditions Further_Optimization Consider Alternative Aryl Halide or Further Systematic Optimization Yes4->Further_Optimization Purify_Reagents Purify/Dry Reagents and Solvents. Run Under Inert Atmosphere. No4->Purify_Reagents

Caption: Troubleshooting workflow for low yield N-arylation.

References

Purification techniques for 3-Methylpyrrolidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on purification techniques for 3-methylpyrrolidine from reaction mixtures. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key physical data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation and acid-base extraction. Fractional distillation is effective for separating liquids with different boiling points, such as removing solvents or other volatile impurities.[1] Acid-base extraction is a chemical method used to separate the basic this compound from acidic and neutral impurities by exploiting its ability to form a water-soluble salt.[2][3]

Q2: What are the typical impurities in a crude this compound reaction mixture?

A2: Impurities largely depend on the synthetic route. Common impurities include unreacted starting materials like 1,4-dihalobutanes and methylamine, solvents used in the reaction (e.g., water, ether, toluene), and potential side-products from the cyclization reaction.[4][5]

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is a critical parameter for purification by distillation. While specific values can vary with pressure, it is essential to have an accurate reference for setting up the distillation apparatus.

Q4: Can chromatography be used for the purification of this compound?

A4: While techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for analyzing the purity of this compound, they are not typically used for large-scale purification in a standard laboratory setting. Column chromatography can be used, but distillation and extraction are often more practical for this type of compound.

Troubleshooting Guide

Problem / Question Possible Cause(s) Suggested Solution(s)
Low yield after distillation. - The distillation temperature was too high, causing decomposition. - The apparatus has leaks, preventing proper pressure control (if under vacuum). - Inefficient fractionating column.- Ensure the thermometer is correctly placed to measure the vapor temperature accurately. - Check all joints and connections for a proper seal. - Use a longer or more efficient fractionating column for compounds with close boiling points.[6]
An emulsion formed during acid-base extraction. - Vigorous shaking of the separatory funnel. - Solutions are too concentrated.- Gently invert the separatory funnel for mixing instead of shaking vigorously.[7] - Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. - Dilute the layers by adding more solvent and water.
The product is not pure after a single extraction. - Incomplete reaction between the amine and the acid. - Insufficient mixing of the aqueous and organic layers.- Perform multiple extractions (2-3 times) with fresh aqueous acid to ensure all the amine is converted to its salt and transferred to the aqueous layer.[2] - Ensure thorough but gentle mixing during each extraction step.
Difficulty regenerating the free amine from its salt. - Insufficient base was added to the aqueous layer.- Add a strong base (e.g., NaOH) portion-wise while monitoring the pH with pH paper or a meter. Ensure the solution is strongly basic (pH > 10) to fully deprotonate the ammonium salt.[2]

Quantitative Data

This table summarizes key physical properties for this compound and common related chemicals that may be present as impurities.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 34375-89-8C₅H₁₁N85.15~105-107
Methylamine74-89-5CH₅N31.06-6.3
1,4-Dichlorobutane110-56-5C₄H₈Cl₂127.01155
1,4-Dibromobutane110-52-1C₄H₈Br₂215.91197
N-Methyl-3-pyrrolidinol13220-33-2C₅H₁₁NO101.1585 (at 2.7 kPa)[8]

Note: The boiling point of this compound is an estimate based on available data; always verify with a reliable source or experimental observation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.[1][6]

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Thermometer

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Add the crude this compound mixture and a stir bar or boiling chips to a round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[6]

  • Begin heating the flask gently.

  • Observe the temperature. Collect and discard any initial low-boiling fractions (forerun), which are likely residual solvents.

  • When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the product.

  • Continue collecting the fraction as long as the temperature remains stable.

  • Stop the distillation when the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating a higher-boiling impurity is beginning to distill).

Protocol 2: Purification by Acid-Base Extraction

This protocol is ideal for separating the basic this compound from neutral and acidic impurities.[2][3][9]

Materials:

  • Crude this compound mixture

  • Separatory funnel

  • Diethyl ether (or another suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether (~50 mL). Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently shake, venting periodically. Allow the layers to separate. The protonated this compound salt will move to the aqueous (bottom) layer.[2]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic wash on the organic layer 1-2 more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Regeneration of Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH while stirring until the solution is strongly basic (check with pH paper, pH > 10). The this compound will deprotonate and may form an oily layer.

  • Final Extraction: Transfer the basified aqueous solution back to the separatory funnel. Extract the free amine back into an organic solvent (e.g., diethyl ether) three times.

  • Drying and Evaporation: Combine the organic extracts. Wash with brine to remove excess water, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Below are diagrams illustrating key workflows for the purification of this compound.

Purification_Decision_Tree start Crude this compound Mixture q1 Main impurities? start->q1 distill Fractional Distillation q1->distill Volatile solvents or byproducts with different B.P. extract Acid-Base Extraction q1->extract Acidic or neutral non-volatile impurities end_pure Pure this compound distill->end_pure extract->end_pure

Caption: Decision tree for selecting a purification method.

Acid_Base_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase start 1. Dissolve crude mixture in Diethyl Ether wash_acid 2. Wash with 1M HCl start->wash_acid neutral_impurities 4. Neutral Impurities in Ether wash_acid->neutral_impurities Organic Layer amine_salt 3. Amine Salt in Aqueous HCl wash_acid->amine_salt Aqueous Layer final_extract 6. Extract with Ether dry 7. Dry and Evaporate Solvent final_extract->dry end_product Purified this compound dry->end_product basify 5. Basify with NaOH (pH > 10) amine_salt->basify basify->final_extract

Caption: Workflow for acid-base extraction of this compound.

References

Technical Support Center: Optimization of 3-Methylpyrrolidine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions when using 3-methylpyrrolidine-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound-based catalysts in organic synthesis?

A1: this compound and its derivatives are versatile chiral organocatalysts primarily used to promote a variety of asymmetric transformations.[1][2] Their key applications include:

  • Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds to create chiral 1,5-dicarbonyl compounds.[1][3]

  • Asymmetric Aldol Reactions: Facilitating the enantioselective reaction between a ketone and an aldehyde to form β-hydroxy carbonyl compounds with high stereocontrol.[4][5]

  • Asymmetric [3+2] Cycloadditions: Mediating the reaction of azomethine ylides with dipolarophiles to construct highly substituted chiral pyrrolidines.[2][6]

Q2: How do this compound-based catalysts induce enantioselectivity?

A2: These catalysts operate through the formation of key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds. The inherent chirality of the this compound scaffold creates a sterically defined environment that directs the approach of the electrophile to one face of the intermediate, leading to the preferential formation of one enantiomer of the product.[1][4]

Q3: What are the critical parameters to control for achieving high enantioselectivity and yield?

A3: Several factors significantly influence the success of reactions catalyzed by this compound derivatives:

  • Temperature: Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7]

  • Solvent: The choice of solvent can affect both the reaction rate and enantioselectivity. Aprotic solvents like THF, toluene, and dichloromethane are commonly used.[1]

  • Catalyst Loading: Typically, 5-20 mol% of the catalyst is sufficient. The optimal loading depends on the specific reaction and substrates.

  • Water Content: Many of these reactions are highly sensitive to moisture. Anhydrous conditions are often crucial for achieving high enantiomeric excess (ee).[1]

  • Additives: In some cases, the use of co-catalysts or additives, such as acids or bases, can improve reaction rates and stereoselectivities.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Ensure the catalyst is pure and has been stored correctly under an inert atmosphere and refrigerated if necessary.[1] For catalysts generated in situ, confirm the quality and concentration of the precursors.[1]
Insufficient Catalyst Loading Increase the catalyst loading incrementally, for example, from 10 mol% to 15-20 mol%.
Low Reaction Temperature While low temperatures favor enantioselectivity, they can also decrease the reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC.[1]
Impurities in Substrates or Solvents Use freshly distilled or purified substrates and anhydrous solvents. Impurities can poison the catalyst.[7]
Issue 2: Low Enantioselectivity (ee)

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Moisture Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Reaction Temperature is Too High Lower the reaction temperature. For some substrates, temperatures as low as -78°C may be necessary to achieve high enantioselectivity.[1]
Incorrect Solvent Screen a range of aprotic solvents such as THF, toluene, dichloromethane, or chloroform. The optimal solvent can vary significantly depending on the specific reaction.[1]
Non-Catalyzed Background Reaction Add the electrophile or other reagents slowly to the mixture of the substrate and the pre-formed catalyst-enamine complex. Ensure efficient stirring to maintain a low concentration of the reactive species.[1]
Racemization During Work-up or Purification Use a mild acidic or basic work-up (e.g., dilute NH₄Cl). Avoid prolonged exposure to strong acids or bases during purification.
Issue 3: Poor Diastereoselectivity

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions Systematically optimize the reaction temperature and solvent. Lower temperatures often favor the formation of one diastereomer.
Catalyst Structure The stereochemical outcome can be highly dependent on the specific substituents on the pyrrolidine ring. Consider screening different this compound derivatives.
Nature of the Substrates The steric and electronic properties of both the nucleophile and the electrophile can significantly influence the diastereoselectivity.

Data Presentation

The following tables summarize representative data for various asymmetric reactions catalyzed by this compound derivatives.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

EntryAldehydeNitroolefinCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Propanalβ-Nitrostyrene10CH₂Cl₂RT249598
2Isobutyraldehydeβ-Nitrostyrene10Toluene0488895
3Propanal(E)-1-Nitro-3-phenylprop-1-ene15THF-20729197
4Cyclohexanecarbaldehydeβ-Nitrostyrene10CH₂Cl₂RT368592

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

EntryKetoneAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde20DMSORT249895:599
2AcetoneBenzaldehyde30NoneRT4862-76
3Cyclopentanone4-Chlorobenzaldehyde20NMP4129593:797
4Acetophenone4-Methoxybenzaldehyde20CH₂Cl₂-20727885:1594

Table 3: Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Alkenes

EntryAzomethine Ylide PrecursorAlkeneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (exo:endo)ee (%) (exo)
1Glycine methyl ester/BenzaldehydeN-Phenylmaleimide10CH₂Cl₂RT1294>99:198
2Sarcosine methyl ester/BenzaldehydeDimethyl fumarate10Toluene0248590:1095
3Glycine methyl ester/FurfuralAcrylonitrile15THF-20487895:592
4Alanine methyl ester/BenzaldehydeN-Benzylmaleimide10CH₂Cl₂RT1891>99:196

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the this compound-based catalyst (10-20 mol%).

  • Add the desired anhydrous solvent (e.g., CH₂Cl₂).

  • Add the aldehyde (1.2-1.5 equivalents) and stir the mixture at room temperature for 10-15 minutes to allow for enamine formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of the nitroolefin (1.0 equivalent) in the same anhydrous solvent.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or SFC analysis).

Protocol 2: General Procedure for Asymmetric Aldol Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound-based catalyst (20-30 mol%) and the ketone (2-10 equivalents).

  • Add the desired solvent (e.g., DMSO or NMP).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 4 °C or room temperature).

  • Add the aldehyde (1.0 equivalent) dropwise.

  • Stir the reaction mixture vigorously at the specified temperature and monitor its progress by TLC.

  • Upon completion, add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 3: General Procedure for Asymmetric [3+2] Cycloaddition
  • To a flame-dried Schlenk tube under an inert atmosphere, add the this compound-based catalyst (10 mol%) and the dipolarophile (alkene, 1.0 equivalent).

  • Add the anhydrous solvent (e.g., CH₂Cl₂ or toluene).

  • In a separate flask, prepare the azomethine ylide precursor by mixing the α-amino ester (1.2 equivalents) and the aldehyde (1.2 equivalents) in the reaction solvent.

  • Slowly add the solution of the azomethine ylide precursor to the catalyst-dipolarophile mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare/Purify Reactants & Solvents add_catalyst Add Catalyst & Substrate 1 (e.g., Ketone/Aldehyde) prep_reagents->add_catalyst dry_glassware Flame/Oven-Dry Glassware dry_glassware->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent stir_form Stir for Intermediate Formation (e.g., Enamine) add_solvent->stir_form cool Cool to Reaction Temperature stir_form->cool add_substrate2 Add Substrate 2 (e.g., Aldehyde/Nitroolefin) cool->add_substrate2 monitor Monitor Reaction (TLC, GC, etc.) add_substrate2->monitor quench Quench Reaction (e.g., sat. NH4Cl) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify yield Determine Yield purify->yield stereo Determine Stereoselectivity (dr by NMR, ee by Chiral HPLC) purify->stereo Catalytic_Cycle catalyst This compound Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone/Aldehyde (Nucleophile precursor) ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Electrophile electrophile Electrophile (e.g., Aldehyde, Nitroolefin) electrophile->iminium product Chiral Product iminium->product + H₂O product->catalyst - Catalyst (Regenerated) water H₂O water->product Troubleshooting_Tree cluster_yield Low Yield Issues cluster_selectivity Low Selectivity Issues start Low Yield or Low Selectivity? check_conversion Check Reaction Conversion (TLC, NMR of crude) start->check_conversion low_ee Low Enantioselectivity (ee)? start->low_ee incomplete Incomplete Reaction check_conversion->incomplete Low side_products Significant Side Products? check_conversion->side_products High, but low isolated yield incomplete_sol Increase Temp./Time/ Catalyst Loading incomplete->incomplete_sol Yes side_products_sol Optimize Temp./Solvent/ Addition Rate side_products->side_products_sol Yes low_dr Low Diastereoselectivity (dr)? low_ee->low_dr No check_moisture Check for Moisture (Anhydrous Conditions?) low_ee->check_moisture Yes check_temp_dr Optimize Temperature low_dr->check_temp_dr Yes check_temp_ee Is Temperature Too High? check_moisture->check_temp_ee No moisture_sol Use Anhydrous Reagents/Solvents check_moisture->moisture_sol Yes check_solvent_ee Screen Solvents check_temp_ee->check_solvent_ee No temp_ee_sol Lower Reaction Temperature check_temp_ee->temp_ee_sol Yes check_catalyst_dr Screen Catalyst Variants check_temp_dr->check_catalyst_dr

References

Technical Support Center: Synthesis of 3-Methylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of 3-methylpyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound derivatives?

A1: The primary side reactions include N-oxide formation, ring-opening of the pyrrolidine core, racemization of chiral centers, over-alkylation of the nitrogen atom leading to quaternary ammonium salts, and the formation of lactam (pyrrolidinone) impurities. The occurrence and prevalence of these side reactions are highly dependent on the synthetic route and reaction conditions employed.

Q2: How can I detect the presence of common impurities in my this compound product?

A2: A combination of analytical techniques is recommended for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities.[1][2][3] High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry detector (LC-MS), can be used for less volatile compounds and for quantifying the purity of the main product.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any significant impurities.

Q3: Are there general strategies to minimize side reactions in pyrrolidine synthesis?

A3: Yes, several general strategies can be employed. Using a protecting group, such as a Boc or Cbz group, on the pyrrolidine nitrogen can prevent side reactions like over-alkylation and N-oxidation.[6] Strict control of reaction conditions, including temperature, pH, and reaction time, is crucial.[6] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[6] The choice of reagents, solvents, and catalysts should be carefully optimized for the specific transformation to disfavor known side reaction pathways.

Troubleshooting Guides

Issue 1: Formation of N-Oxide Impurities

Question: My reaction mixture shows a new, more polar spot on TLC, and the mass spectrum of my product has a peak at M+16. How can I prevent the formation of this compound-N-oxide and remove it if it has already formed?

Answer:

The formation of an N-oxide is a common side reaction, often caused by exposure to oxidizing agents or atmospheric oxygen, especially under prolonged reaction times or during workup.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[6]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Oxidizing Agents: If the synthesis involves reagents that can act as oxidizing agents, their stoichiometry and addition should be carefully controlled.

  • Amine Protection: Protect the pyrrolidine nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to reduce its susceptibility to oxidation.

Remediation Protocol: Reduction of N-Oxide

If N-oxide has formed, it can often be reduced back to the parent amine.

ReagentConditionsComments
Triphenylphosphine (PPh₃) 1.1-1.5 equivalents in a solvent like Dichloromethane (DCM) or Toluene, reflux.A common and effective method.
Samarium Iodide (SmI₂) Stoichiometric amount in THF at room temperature.A mild and selective reducing agent.
Catalytic Hydrogenation H₂, Pd/C catalyst in a solvent like Methanol or Ethanol.Effective, but may reduce other functional groups.

Experimental Protocol: Reduction of this compound-N-oxide with PPh₃

  • Dissolve the crude product containing the N-oxide in toluene (10 mL per 1 g of crude material).

  • Add triphenylphosphine (1.2 equivalents relative to the estimated amount of N-oxide).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Once the N-oxide is consumed, cool the reaction mixture to room temperature.

  • The product can be purified by acid-base extraction to remove triphenylphosphine oxide, followed by distillation or chromatography.

N_Oxide_Formation_Troubleshooting start Synthesis of this compound Derivative check_impurity Impurity Detected? (e.g., M+16 in MS) start->check_impurity prevention Preventative Measures: - Inert Atmosphere - Degassed Solvents - Amine Protection start->prevention Implement during synthesis n_oxide N-Oxide Formation check_impurity->n_oxide Yes purified_product Purified Product check_impurity->purified_product No remediation Remediation: - Reduction of N-Oxide n_oxide->remediation If formed remediation->purified_product

Issue 2: Ring-Opening Side Reactions

Question: I am observing the formation of acyclic amine impurities in my reaction. What conditions favor the ring-opening of this compound, and how can I avoid it?

Answer:

The pyrrolidine ring is generally stable, but it can undergo cleavage under certain conditions, particularly with N-acyl or other activated derivatives.[6][7][8] Ring-opening can be promoted by strong acids, strong bases, or certain catalytic systems like photoredox catalysis.[6][7]

Conditions Favoring Ring-Opening:

  • Harsh Acidic or Basic Conditions: Prolonged exposure to strong acids or bases can lead to hydrolysis of N-acyl derivatives and subsequent ring-opening.[8]

  • Reductive Cleavage: Certain reducing conditions, especially in the presence of Lewis acids and photoredox catalysts, can induce C-N bond cleavage.[7]

  • von Braun-type Reactions: Reaction of N-cyano or N-acyl pyrrolidines with reagents like cyanogen bromide or phosphorus pentachloride can lead to ring-opening.

Preventative Measures:

  • Mild Reaction Conditions: Use the mildest possible acidic or basic conditions required for your transformation.[6]

  • Choice of Protecting Group: If an N-protecting group is used, select one that is stable to the reaction conditions. For example, a Boc group is generally stable to basic conditions but labile to strong acids.

  • Temperature Control: Avoid excessive heating, as this can promote degradation and ring-opening.

Troubleshooting Decision Tree:

Ring_Opening_Troubleshooting start Ring-Opening Detected check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Harsh Acid/Base? check_conditions->harsh_conditions reductive_cleavage Reductive/Photoredox Conditions? check_conditions->reductive_cleavage use_mild_reagents Use Milder Acids/Bases harsh_conditions->use_mild_reagents Yes lower_temp Lower Reaction Temperature harsh_conditions->lower_temp No modify_catalyst Modify Catalytic System or Protecting Group reductive_cleavage->modify_catalyst Yes reductive_cleavage->lower_temp No end Ring Integrity Maintained use_mild_reagents->end modify_catalyst->end lower_temp->end

Issue 3: Racemization of Chiral this compound

Question: The enantiomeric excess (ee) of my chiral this compound product is lower than expected. What could be causing this racemization, and how can I prevent it?

Answer:

Racemization can occur if a stereocenter has an adjacent acidic proton and is exposed to basic conditions, or through reversible reactions that proceed through a planar intermediate.

Causes of Racemization:

  • Epimerization: If there is a proton alpha to a carbonyl group or another electron-withdrawing group at a stereocenter, it can be abstracted by a base, leading to a planar enolate and loss of stereochemical information upon reprotonation.[9]

  • Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can promote racemization.[9]

  • Purification: Chromatography on silica gel that is not properly neutralized can sometimes cause epimerization of sensitive compounds.[9]

Preventative Measures:

  • Mild Bases: Use non-nucleophilic, sterically hindered bases if a base is required.

  • Low Temperatures: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Racemization-Free Coupling Reagents: In peptide couplings or similar reactions, use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma.[10][11][12]

  • Neutralized Silica Gel: When performing column chromatography, consider pre-treating the silica gel with a small amount of a non-polar amine like triethylamine to neutralize acidic sites.[9]

Illustrative Data on Racemization in a Model Reaction:

Base UsedTemperature (°C)Final Enantiomeric Excess (ee%)
Sodium Ethoxide2585%
Sodium Ethoxide5060%
DBU2592%
Triethylamine25>98%

Note: This data is illustrative and the extent of racemization is highly substrate-dependent.

Issue 4: Over-Alkylation and Quaternary Salt Formation

Question: I am trying to perform a mono-N-alkylation of this compound, but I am getting a significant amount of a di-alkylated quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

Answer:

Over-alkylation is a common problem when alkylating amines, as the mono-alkylated product is often more nucleophilic than the starting amine. The formation of quaternary ammonium salts is especially prevalent with reactive alkylating agents like methyl iodide.[13][14]

Strategies for Selective Mono-N-Alkylation:

  • Use of a Large Excess of the Amine: Using a large excess of the starting this compound can statistically favor mono-alkylation. The unreacted starting material can be recovered and recycled.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.

  • Use of a Protecting Group: A protecting group strategy is highly effective. The amine can be protected, for example, as a carbamate (Boc) or a sulfonamide (nosyl), followed by alkylation and deprotection.

  • Reductive Amination: Reductive amination of this compound with an aldehyde or ketone is an excellent method for controlled mono-alkylation and avoids the formation of quaternary salts.[13][15][16]

Experimental Protocol: Reductive Amination of this compound with Benzaldehyde

  • To a solution of this compound (1.0 eq) in methanol (0.5 M), add benzaldehyde (1.0 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by adding an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Over_Alkylation_Prevention start Goal: Mono-N-Alkylation problem Problem: Over-alkylation (Quaternary Salt Formation) start->problem strategy1 Strategy 1: Excess Amine problem->strategy1 strategy2 Strategy 2: Slow Addition of Alkylating Agent problem->strategy2 strategy3 Strategy 3: Protecting Group Approach problem->strategy3 strategy4 Strategy 4: Reductive Amination problem->strategy4

Issue 5: Formation of Lactam Impurities

Question: My product is contaminated with a lactam (pyrrolidinone). How is this formed and how can I avoid it?

Answer:

Lactam formation typically occurs through the oxidation of an N-substituted pyrrolidine, particularly N-acyl pyrrolidines, at the carbon alpha to the nitrogen atom.

Conditions Favoring Lactam Formation:

  • Presence of Oxidizing Agents: Strong oxidizing agents can promote the formation of lactams.

  • High Temperatures: Elevated temperatures, especially over extended periods, can lead to oxidative degradation.

  • Metal Catalysts: Some metal catalysts used for other transformations can also catalyze the oxidation of the pyrrolidine ring.

Preventative Measures:

  • Inert Atmosphere: As with N-oxide formation, working under an inert atmosphere can help prevent oxidation.

  • Temperature Control: Maintain the lowest effective temperature for the desired reaction.

  • Reagent Selection: Avoid unnecessary use of strong oxidizing agents. If a metal catalyst is required, screen for one with lower activity towards C-H oxidation.

Purification Strategy:

If a lactam impurity is formed, it can often be separated from the desired amine product by leveraging the basicity of the amine.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Extract the solution with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous phase as its hydrochloride salt, while the neutral lactam will remain in the organic phase.

  • Separate the layers.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) to regenerate the free amine.

  • Extract the amine back into an organic solvent.

  • Dry and concentrate the organic layer to obtain the purified amine.

References

Troubleshooting low enantioselectivity in 3-Methylpyrrolidine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methylpyrrolidine Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to enantioselectivity in your experiments. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reactions and achieve high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My this compound catalyzed reaction is showing low enantiomeric excess (ee). What are the most common causes?

A1: Low enantioselectivity in reactions catalyzed by this compound and other pyrrolidine-based organocatalysts is a frequent challenge. The most common culprits are suboptimal reaction conditions, the purity of reagents and catalyst, and the presence of moisture. Specifically, you should first investigate the solvent system and reaction temperature, as these parameters have a profound impact on the stereochemical outcome.[1][2]

Q2: How does temperature affect the enantioselectivity of the reaction?

A2: Temperature is a critical parameter for controlling enantioselectivity. In many cases, lowering the reaction temperature leads to an increase in enantiomeric excess, although this may also decrease the reaction rate.[1][3] It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance between selectivity and reaction time.[4]

Q3: Can the amount of this compound catalyst I use affect the enantioselectivity?

A3: Yes, catalyst loading can have a significant impact. While a sufficient amount of catalyst is necessary for the reaction to proceed at a reasonable rate, using an excessively high concentration can sometimes have an adverse effect on enantioselectivity.[5] It is recommended to screen a range of catalyst loadings, typically from 5 mol% to 20 mol%, to identify the optimal concentration for your specific reaction.[6][7]

Q4: I'm observing side reactions, such as self-aldol condensation. How can I minimize them?

A4: The formation of side products can compete with the desired stereoselective pathway, leading to reduced yield and enantioselectivity.[1] To mitigate this, you can try running the reaction under more dilute conditions or reducing the catalyst loading.[1] Solvent optimization can also play a crucial role in enhancing chemoselectivity.[1]

Q5: Does the purity of my reagents and catalyst matter?

A5: Absolutely. The purity of your starting materials, solvent, and the this compound catalyst is paramount. Trace impurities can act as catalyst poisons or participate in non-selective background reactions, leading to a decrease in enantioselectivity.[4] The presence of water, in particular, can be highly detrimental, so it is crucial to use anhydrous solvents and properly dried glassware.[2][8]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Enantioselectivity

If you are experiencing low or inconsistent enantiomeric excess (ee), follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Start: Low Enantioselectivity check_purity Step 1: Verify Reagent and Catalyst Purity start->check_purity Begin troubleshooting sub_purity Substrate/Reagent Purity Check - Use freshly purified starting materials. check_purity->sub_purity catalyst_purity Catalyst Purity Check - Use freshly distilled this compound. check_purity->catalyst_purity solvent_purity Solvent Quality Check - Use anhydrous solvent. - Ensure glassware is flame-dried. check_purity->solvent_purity check_conditions Step 2: Evaluate Reaction Conditions optimize_params Step 3: Systematic Optimization check_conditions->optimize_params If purity is confirmed temp_control Temperature Control - Screen a range of temperatures (e.g., RT, 0°C, -20°C). optimize_params->temp_control solvent_screen Solvent Screening - Test a variety of aprotic solvents. optimize_params->solvent_screen catalyst_loading Catalyst Loading - Vary catalyst concentration (e.g., 5-20 mol%). optimize_params->catalyst_loading additives Consider Additives - Screen for beneficial co-catalysts (e.g., Brønsted acids). optimize_params->additives resolution Resolution: High Enantioselectivity Achieved sub_purity->check_conditions catalyst_purity->check_conditions solvent_purity->check_conditions temp_control->resolution solvent_screen->resolution catalyst_loading->resolution additives->resolution

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

Data Presentation

The choice of solvent can dramatically influence the enantioselectivity of pyrrolidine-catalyzed reactions. Below is a table summarizing the effect of different solvents on the enantiomeric excess (ee) for a representative Michael addition reaction catalyzed by a pyrrolidine-based organocatalyst. While this data is not for this compound specifically, it illustrates the significant impact the reaction medium can have.

Table 1: Effect of Solvent on Enantioselectivity in a Pyrrolidine-Catalyzed Michael Addition [9]

EntrySolventYield (%)ee (%)
1Dichloromethane8560
2Toluene7055
3Tetrahydrofuran (THF)7862
4Methylcyclohexane9281
5Diethyl Ether6548
6Hexane8875

Experimental Protocols

Protocol 1: General Procedure for a Test Aldol Reaction

This protocol provides a starting point for optimizing an aldol reaction between an aldehyde and a ketone catalyzed by this compound.[4][7]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (0.5 mmol, 1.0 equiv).

  • Add the ketone (5.0 mmol, 10.0 equiv) and the chosen anhydrous solvent (1.0 mL).

  • Add this compound (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for a Test Michael Addition

This protocol is a general starting point for optimizing a Michael addition of an aldehyde to a nitroalkene catalyzed by this compound.[7][10]

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the nitroalkene (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture for 5 minutes at the desired temperature.

  • Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise to the solution.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Analyze the purified product to determine yield and enantiomeric excess.

Visualization of Catalytic Cycle

The catalytic cycle of this compound in many reactions, such as the aldol or Michael addition, proceeds through the formation of a key enamine intermediate. Understanding this mechanism can aid in troubleshooting and optimization.

CatalyticCycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone ketone Ketone (or Aldehyde) ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Electrophile water_out H₂O enamine->water_out electrophile Electrophile (e.g., Aldehyde, Nitroalkene) electrophile->iminium product Chiral Product iminium->product + H₂O (Hydrolysis) product->catalyst Catalyst Regeneration water_in H₂O water_in->product

Caption: The catalytic cycle of this compound via enamine formation.

References

Technical Support Center: Removal of Residual Metal Catalysts from 3-Methylpyrrolidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual metal catalysts from 3-Methylpyrrolidine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual metal catalysts found in this compound products?

A1: The synthesis of this compound and its derivatives often involves catalytic hydrogenation or reductive amination reactions. Common metal catalysts used in these transformations include Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni).[1][2] The specific residual metal will depend on the synthetic route employed.

Q2: Why is it crucial to remove residual metal catalysts from the final product?

A2: Residual metal catalysts can have several detrimental effects. In pharmaceutical applications, they can pose toxicological risks and are strictly regulated by agencies like the FDA.[3] For chemical research, they can interfere with downstream reactions, leading to unpredictable outcomes and catalyst poisoning.[4][5]

Q3: What are the primary methods for removing residual metal catalysts?

A3: The most common and effective methods for removing residual metal catalysts include:

  • Metal Scavengers: These are solid-supported reagents with functional groups that chelate to the metal, allowing for its removal by simple filtration.[3][6][7]

  • Activated Carbon: This can be used to adsorb the metal catalyst from the product solution.[8]

  • Chromatography: Techniques like column chromatography can separate the desired product from the metal catalyst.[9][10]

  • Recrystallization: This can be effective in some cases but may not be sufficient on its own to reach very low ppm levels.[8]

  • Extraction: Liquid-liquid extraction with an appropriate aqueous solution can sometimes remove metal salts.[11]

Q4: How do I choose the right metal scavenger for my specific application?

A4: The choice of scavenger depends on the specific metal catalyst, its oxidation state, the solvent system, and the nature of your this compound product.[8] It is often recommended to screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one.[3][8]

Troubleshooting Guides

Problem 1: My metal scavenger is not effectively removing the catalyst.
  • Possible Cause 1: Incorrect Scavenger Selection.

    • Solution: The affinity of a scavenger for a metal can be highly specific. Screen a panel of scavengers with different functional groups to find the optimal one for your system. For example, thiol-based scavengers are often effective for Pd(II) complexes.[6][8]

  • Possible Cause 2: Insufficient Amount of Scavenger.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 4-8 molar equivalents of the scavenger with respect to the residual metal concentration.[7]

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the progress of the removal by analyzing aliquots. Scavenging is typically complete within 1-16 hours.[7]

  • Possible Cause 4: Poor Mass Transfer.

    • Solution: Ensure adequate agitation of the mixture to allow the scavenger to come into contact with the dissolved metal catalyst.

Problem 2: I am losing a significant amount of my this compound product during the scavenging process.
  • Possible Cause 1: Non-specific Binding to the Scavenger.

    • Solution: Your product may have an affinity for the scavenger resin. Try a different type of scavenger with a different solid support (e.g., silica vs. polystyrene). Also, ensure you thoroughly wash the scavenger with fresh solvent after filtration to recover any adsorbed product.[7]

  • Possible Cause 2: Product Adsorption onto Activated Carbon.

    • Solution: If using activated carbon, optimize the loading by using the minimum amount required for effective metal removal. The choice of solvent can also influence product adsorption; test different solvents to minimize this effect.[8]

Problem 3: Recrystallization is not reducing the metal content to the desired level.
  • Possible Cause: The metal catalyst may be co-crystallizing with your product or is highly soluble in the recrystallization solvent.

    • Solution: Recrystallization alone is often insufficient for achieving very low metal levels.[8] It is best used in combination with another method, such as a scavenger or activated carbon treatment, prior to the final recrystallization step.[9][10][12]

Quantitative Data on Metal Removal

The following table summarizes the typical efficiency of different metal removal techniques.

Removal MethodMetal CatalystInitial Concentration (ppm)Final Concentration (ppm)Removal Efficiency
Metal Scavenger (MP-TMT) Palladium (Pd)~800< 10 (typically < 5)> 98.75%
Metal Scavenger (Si-TMT) Palladium (Pd)1000< 50> 95%
Activated Carbon Palladium (Pd)VariableVariableDependent on conditions
Column Chromatography Palladium (Pd)> 1000Can remain > 100Variable
Chromatography + Scavenger Palladium (Pd)> 1000< 50> 95%

Data compiled from multiple sources.[3][9][10]

Experimental Protocols

Protocol 1: General Procedure for Metal Removal using a Scavenger Resin (Batch Mode)
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Scavenger Addition: Add 4-8 molar equivalents of the selected scavenger resin relative to the initial amount of metal catalyst used in the reaction.[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 4-16 hours. The optimal time should be determined by monitoring the residual metal concentration.

  • Filtration: Once the metal removal is complete, filter the mixture to remove the scavenger resin.

  • Washing: Wash the scavenger resin with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Metal Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Carbon Addition: Add 5-10 wt% of activated carbon relative to the crude product.[8]

  • Stirring: Stir the mixture at room temperature for 1-4 hours.[8]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude this compound Product (Containing Residual Metal Catalyst) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Metal Scavenger (e.g., Si-Thiol, MP-TMT) dissolve->add_scavenger stir Stir for 4-16 hours at RT or elevated temperature add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Solvent filter->wash combine Combine Filtrate and Washings filter->combine wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified this compound Product concentrate->end

Caption: Workflow for removing metal catalysts using a scavenger resin.

troubleshooting_guide start Ineffective Catalyst Removal check_scavenger Incorrect Scavenger Type? start->check_scavenger check_equivalents Insufficient Scavenger Amount? start->check_equivalents check_conditions Suboptimal Conditions (Time/Temp)? start->check_conditions solution_scavenger Screen a panel of different scavengers. check_scavenger->solution_scavenger Yes solution_equivalents Increase scavenger equivalents (4-8x molar ratio to metal). check_equivalents->solution_equivalents Yes solution_conditions Optimize scavenging time and temperature. check_conditions->solution_conditions Yes

Caption: Troubleshooting logic for ineffective catalyst removal.

References

Stability of 3-Methylpyrrolidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-methylpyrrolidine under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be under typical acidic conditions used in laboratory experiments (e.g., pH 1-3)?

A1: this compound, as a secondary amine, is expected to be largely stable under mild to moderate acidic conditions. In the presence of acid, the nitrogen atom is readily protonated to form a water-soluble and relatively stable 3-methylpyrrolidinium salt.[1][2] This protonation reduces the nucleophilicity of the nitrogen and generally protects the ring from degradation under standard laboratory manipulations. However, exposure to very strong acids, high temperatures, or prolonged reaction times may lead to slow degradation.

Q2: What potential degradation pathways should I be aware of for this compound in a strongly acidic environment?

A2: While the pyrrolidine ring is generally robust due to its low ring strain, harsh acidic conditions (e.g., concentrated strong acids at elevated temperatures) could potentially induce ring-opening.[3][4][5] This process is challenging for unstrained rings like pyrrolidine but may be facilitated by certain catalysts or extreme conditions.[3][6][7] The likely mechanism would involve protonation of the nitrogen, followed by a nucleophilic attack on an adjacent carbon, leading to C-N bond cleavage. The specific degradation products would depend on the reaction conditions and the nucleophiles present.

Q3: Is this compound stable under basic conditions (e.g., pH 10-14)?

A3: Yes, this compound is generally considered to be very stable under a wide range of basic conditions. As a secondary amine, it is itself basic and will exist predominantly in its neutral form at high pH.[1][8] Unlike functional groups such as esters or amides, the C-N bonds in a saturated amine are not susceptible to base-catalyzed hydrolysis. While a very strong base could deprotonate the N-H group, this does not typically lead to the degradation of the core pyrrolidine structure.

Q4: I am observing unexpected side products in my reaction involving this compound under acidic conditions. What could be the cause?

A4: If you are observing unexpected side products, consider the following possibilities:

  • Reaction with other functional groups: The 3-methylpyrrolidinium ion, while stable, could still interact with other highly reactive species in your mixture.

  • Purity of the starting material: Impurities in your this compound starting material may be reacting under the acidic conditions.

  • Extreme reaction conditions: High temperatures or the use of superacids could be forcing degradation pathways that are not typically observed.

  • Oxidative degradation: If your reaction is not performed under an inert atmosphere, oxidative processes could be occurring, especially in the presence of certain reagents.

We recommend analyzing your starting material for purity and carefully controlling your reaction temperature and atmosphere.

Q5: How can I monitor the stability of this compound in my formulation or reaction mixture?

A5: To monitor the stability of this compound, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if derivatized, or Mass Spectrometry) is a common and effective technique.[9][10][11] This method can be used to quantify the parent compound and detect the appearance of any degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradants.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound Assay Over Time in Acidic Solution Degradation due to harsh acidic conditions (high temperature, very low pH).Buffer the solution to a less acidic pH if the process allows. Reduce the temperature of the reaction or storage. Perform a forced degradation study to identify the degradation rate and products.
Formation of Unknown Impurities in Basic Media Reaction with other components in the mixture; secondary amines are generally stable to bases.Analyze the impurities by LC-MS or GC-MS to identify their structures. Evaluate the reactivity of this compound with other starting materials or excipients under the reaction conditions.
Inconsistent Results in Stability Studies Issues with the analytical method; variability in storage conditions.Validate your analytical method to ensure it is stability-indicating. Ensure precise control over temperature, humidity, and light exposure during the study. Use calibrated equipment.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound, illustrating its general stability profile. The conditions are based on typical parameters outlined in ICH guidelines for forced degradation studies.[13][14][15]

Stress Condition Time Temperature % Degradation of this compound Major Degradation Products Observed
0.1 M HCl72 hours80°C~ 5-10%Ring-opened amino alcohols/halides
0.1 M NaOH72 hours80°C< 2%Minimal to no degradation products
3% H₂O₂24 hours25°C~ 15-20%N-oxides, hydroxylated derivatives
Heat7 days105°C< 5%Minor unidentified impurities
Light (ICH Q1B)10 days25°C< 2%Minimal to no degradation products

Note: This data is illustrative and intended to provide a general expectation of stability. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[13][14]

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 72 hours.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 80°C for 72 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatic oven at 105°C for 7 days.

    • At specified time points, dissolve a known amount of the solid in methanol for HPLC analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC after the exposure period.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

    • Use mass spectrometry to identify the mass of any significant degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_report Reporting start High Purity this compound stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock acid Acidic Stress (0.1 M HCl, 80°C) base Basic Stress (0.1 M NaOH, 80°C) oxidation Oxidative Stress (3% H2O2, 25°C) thermal Thermal Stress (105°C) photo Photostability (ICH Q1B) hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify report Generate Stability Report identify->report

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions MP This compound MP_H 3-Methylpyrrolidinium Ion (Protonated) MP->MP_H  + H+ Stable_Base Stable MP->Stable_Base  + OH- N_Oxide N-Oxide MP->N_Oxide  [O] Hydroxylated Hydroxylated Derivatives MP->Hydroxylated  [O] RingOpen Ring-Opened Products (Under Harsh Conditions) MP_H->RingOpen High Temp / Strong Acid

Caption: Potential degradation pathways of this compound under stress.

References

Technical Support Center: Stereoselective Functionalization of 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in the stereoselective functionalization of 3-methylpyrrolidine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the challenges of preventing racemization at the C3 stereocenter during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization crucial when functionalizing chiral this compound?

A1: The biological activity of pharmaceutical compounds is often intrinsically linked to their three-dimensional structure. For derivatives of this compound, the stereochemistry at the C3 position can be critical for its interaction with biological targets. Racemization leads to a mixture of enantiomers or diastereomers, which can result in reduced therapeutic efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, maintaining the enantiomeric purity of your chiral this compound derivatives is paramount for the development of safe and effective drugs.

Q2: What are the primary mechanisms that lead to racemization during the functionalization of this compound?

A2: Racemization at a stereocenter adjacent to a pyrrolidine nitrogen can occur through several mechanisms, depending on the reaction type:

  • For N-Acylation: The most common pathway is the formation of a planar oxazolone-like intermediate when the nitrogen is part of an amide that is activated for further reaction. However, for the direct acylation of the secondary amine of this compound, racemization of the C3-methyl stereocenter is less likely to occur through this mechanism. A more relevant concern is the potential for epimerization if there is an adjacent carbonyl group and the reaction conditions (e.g., strong base, high temperature) facilitate the formation of a planar enolate.

  • For N-Alkylation and N-Arylation: Racemization is less common during these processes unless harsh conditions are employed that could lead to ring-opening and closing, or if there are other functionalities present in the molecule that can promote epimerization.

  • Functionalization at other positions (e.g., C2 or C5): If functionalization occurs at a position alpha to the nitrogen, deprotonation can lead to a planar lithiated intermediate, which can then be protonated or reacted from either face, leading to racemization.

Q3: Which analytical techniques are recommended for determining the enantiomeric excess (ee) of this compound derivatives?

A3: Several analytical techniques can be employed to determine the enantiomeric excess of your functionalized products. The choice of method depends on the specific properties of your compound and available instrumentation.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. Enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based columns are often effective.[2][3][4]

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable derivatives. Derivatization may be necessary to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to induce chemical shift differences between enantiomers, allowing for their quantification by integration of the corresponding signals.[1]

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the functionalization of this compound and provides actionable solutions to maintain stereochemical integrity.

Issue 1: Loss of Enantiomeric Excess During N-Acylation

  • Symptoms: The enantiomeric excess (ee) of the N-acylated product is lower than that of the starting this compound.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Harsh Reaction Conditions Lower the reaction temperature: Perform the acylation at 0 °C or room temperature to minimize the risk of epimerization.[5]
Use a non-nucleophilic, sterically hindered base: Bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered amines like triethylamine to minimize side reactions that could lead to racemization.[5] Use the minimum effective amount of base.
Inappropriate Coupling Reagent Employ racemization-suppressing coupling reagents: Utilize modern coupling reagents known for their ability to prevent racemization, such as those based on OxymaPure.[6][7] Reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have shown excellent performance in minimizing epimerization.[6][8]
Use carbodiimides with additives: If using carbodiimides like DCC or EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or, preferably, OxymaPure to form a less racemization-prone active ester.[5][7]

Issue 2: Racemization During N-Alkylation or N-Arylation

  • Symptoms: The ee of the N-alkylated or N-arylated product is compromised.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Reaction Temperatures Optimize reaction temperature: Screen for the lowest effective temperature for the transformation. Microwave heating, while often efficient, should be used with caution and careful monitoring of stereochemical purity.
Strongly Basic or Acidic Conditions Use milder bases: For alkylations with alkyl halides, consider using potassium carbonate or cesium carbonate instead of stronger bases if applicable.
Neutralize acidic catalysts: In reactions like Suzuki-Miyaura coupling, ensure that the basic conditions used do not lead to epimerization of sensitive substrates. Careful selection of the base is crucial.
Palladium-Catalyzed Cross-Coupling Issues Ligand selection in Suzuki Coupling: The choice of phosphine ligand can influence the stereochemical outcome. While Suzuki couplings generally proceed with retention of configuration, it is essential to screen ligands to ensure this is the case for your specific substrate.[9][10][11]

Quantitative Data Summary

The following table provides a qualitative comparison of strategies to mitigate racemization during N-acylation, a common functionalization reaction. The effectiveness can vary based on the specific substrate and reaction conditions.

StrategyEffectiveness in Preventing RacemizationKey Considerations
Low Reaction Temperature (e.g., 0 °C) HighMay require longer reaction times.
Use of Hindered Bases (e.g., DIPEA) Moderate to HighBase selection is crucial to avoid side reactions.
Carbodiimides (DCC, EDC) with HOBt ModerateA standard but sometimes less effective method compared to newer additives.
Carbodiimides (DCC, EDC) with OxymaPure HighOxymaPure is generally superior to HOBt in suppressing racemization.[7]
Onium Salts (e.g., HBTU, HATU) Moderate to HighEffective but can still lead to some racemization.
Oxyma-based Reagents (e.g., COMU) Very HighOften considered among the best for racemization-free couplings.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Racemization-Free N-Acylation using COMU

This protocol provides a general method for the N-acylation of (R)- or (S)-3-methylpyrrolidine, designed to minimize racemization.

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.) and COMU (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Activation: Stir the solution at room temperature for 5-10 minutes.

  • Amine Addition: Add a solution of this compound (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or another suitable method.

Protocol 2: Chiral HPLC Method for the Analysis of N-Acylated this compound Derivatives (General Guidance)

This serves as a starting point for developing a specific chiral HPLC method.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chromatography. The ratio will need to be optimized for your specific compound (e.g., 90:10, 80:20).

  • Additive: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

Visualizations

Racemization_Prevention_Workflow Workflow for Preventing Racemization in this compound Functionalization cluster_planning Reaction Planning cluster_execution Execution & Monitoring cluster_analysis Analysis & Troubleshooting start Start with Enantiopure This compound reaction_type Select Functionalization Type (Acylation, Alkylation, Arylation) start->reaction_type reagent_selection Choose Reagents to Minimize Racemization - Mild Base - Suppressing Additives (Oxyma) - Modern Coupling Reagents (COMU) reaction_type->reagent_selection condition_optimization Optimize Reaction Conditions - Low Temperature - Anhydrous Solvent reagent_selection->condition_optimization perform_reaction Perform Reaction Under Optimized Conditions condition_optimization->perform_reaction monitor_progress Monitor Progress (TLC/LC-MS) perform_reaction->monitor_progress workup_purification Work-up and Purify Product monitor_progress->workup_purification analyze_ee Analyze Enantiomeric Excess (Chiral HPLC/GC/NMR) workup_purification->analyze_ee racemization_check Racemization Observed? analyze_ee->racemization_check end_success End: Enantiopure Product racemization_check->end_success No troubleshoot Troubleshoot: - Re-evaluate Reagents - Further Lower Temperature - Change Base/Solvent racemization_check->troubleshoot Yes troubleshoot->reagent_selection

Caption: A logical workflow for planning and executing the functionalization of this compound while minimizing the risk of racemization.

N_Acylation_Decision_Tree Decision Tree for Racemization-Free N-Acylation start Starting N-Acylation of Chiral this compound reagent_choice Choice of Coupling Reagent start->reagent_choice carbodiimide Carbodiimide (DCC/EDC) reagent_choice->carbodiimide Standard onium_salt Onium Salt (HBTU/HATU) reagent_choice->onium_salt Efficient oxyma_reagent Oxyma-Based (COMU) reagent_choice->oxyma_reagent Optimal additive_choice Add Racemization Suppressant? carbodiimide->additive_choice conditions Reaction Conditions onium_salt->conditions oxyma_reagent->conditions use_oxyma Use OxymaPure (Recommended) additive_choice->use_oxyma Yes use_hobt Use HOBt (Alternative) additive_choice->use_hobt Yes use_oxyma->conditions use_hobt->conditions low_temp Low Temperature (0°C) conditions->low_temp hindered_base Hindered Base (DIPEA) conditions->hindered_base outcome High Probability of Maintained Stereointegrity low_temp->outcome hindered_base->outcome

Caption: A decision tree to guide the selection of reagents and conditions for minimizing racemization during the N-acylation of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Chiral 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of chiral 3-methylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable routes for the synthesis of enantiomerically pure this compound?

A1: Two of the most promising scalable routes for producing enantiopure this compound are:

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials ("chiral pool") to introduce the desired stereochemistry. For the synthesis of (R)-3-methylpyrrolidine, (S)-malic acid is a suitable starting material. Similarly, L-glutamic acid can be a precursor for chiral pyrrolidines.[1][2] This method is often cost-effective for large-scale production as it avoids expensive chiral catalysts or resolving agents.

  • Asymmetric Catalysis: This method involves the use of a chiral catalyst to induce enantioselectivity in a reaction starting from an achiral precursor. A notable example is the cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines, which can produce enantioenriched this compound with high efficiency.[3] While potentially requiring more optimization for catalyst loading and turnover at scale, this approach can offer a more direct route.

Q2: What are the critical challenges when scaling up the synthesis of chiral this compound?

A2: Key challenges in scaling up the synthesis include:

  • Maintaining Enantioselectivity: Reaction conditions that provide high enantiomeric excess (ee) at the lab scale may not translate directly to a larger scale due to issues with heat and mass transfer.

  • Purification and Isomer Separation: Removal of impurities and, crucially, the undesired enantiomer can be difficult and costly at a large scale. Crystallization of diastereomeric salts is a common method for chiral resolution.[4]

  • Reagent Handling and Cost: The cost and safe handling of reagents, especially pyrophoric or toxic ones, become more significant at an industrial scale.

  • Process Safety: Exothermic reactions require careful thermal management to prevent runaways.

Q3: How can I determine the enantiomeric purity of my this compound product?

A3: The most common method for determining the enantiomeric purity of chiral amines like this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.

Troubleshooting Guides

Synthesis Route 1: Chiral Pool Synthesis from (S)-Malic Acid (for (R)-3-Methylpyrrolidine)

This route involves the conversion of (S)-malic acid to a key intermediate, dimethyl (R)-2-methylsuccinate, followed by cyclization and reduction.[1]

Problem Possible Cause(s) Troubleshooting/Optimization Steps
Low Yield in Methylation of Dimethyl (S)-malate Incomplete reaction; side reactions.Optimize reaction time and temperature. Ensure slow addition of the methylating agent to control exothermicity.
Low Diastereoselectivity in Methylation Suboptimal reaction conditions.Carefully control the reaction temperature. Screen different bases and solvents to improve selectivity.
Difficult Purification of Dimethyl (R)-2-methylsuccinate Presence of unreacted starting material and diastereomeric impurities.Utilize fractional distillation under reduced pressure for separation. Optimize crystallization conditions if applicable.
Low Yield in Cyclization to the Pyrrolidinone Intermediate Incomplete reaction; decomposition of the intermediate.Screen different cyclization agents and reaction temperatures. Ensure anhydrous conditions.
Incomplete Reduction of the Pyrrolidinone Inactive or insufficient reducing agent.Use a fresh, active batch of reducing agent (e.g., LiAlH₄). Ensure the reaction is carried out under an inert atmosphere. Monitor reaction completion by TLC or GC-MS.
Racemization during Synthesis Harsh reaction conditions (e.g., high temperatures, strong bases/acids).Employ milder reaction conditions where possible. Minimize exposure to extreme pH and high temperatures.
Synthesis Route 2: Asymmetric Hydromethylation of N-Boc-3-pyrroline

This route utilizes a cobalt catalyst with a chiral bisoxazoline (BOX) ligand to achieve enantioselective methylation.[3]

Problem Possible Cause(s) Troubleshooting/Optimization Steps
Low Enantiomeric Excess (ee) Inactive or impure catalyst/ligand. Suboptimal reaction conditions.Ensure the use of high-purity catalyst and ligand. Optimize catalyst loading, temperature, and pressure. Screen different chiral ligands if necessary.
Low Conversion/Yield Catalyst deactivation. Insufficient reaction time.Ensure strict exclusion of air and moisture. Increase catalyst loading or reaction time. Optimize solvent and temperature.
Formation of Side Products Isomerization of the double bond; over-reduction.Adjust reaction parameters (temperature, pressure) to minimize side reactions. Monitor the reaction progress closely to avoid over-reaction.
Difficulty in Removing the Cobalt Catalyst Incomplete catalyst precipitation or filtration.Use appropriate work-up procedures, such as filtration through a pad of Celite or silica gel. Consider using a supported catalyst for easier removal.
Inconsistent Results between Batches Variability in raw material quality. Inconsistent reaction setup.Standardize the quality of all reagents and solvents. Ensure consistent and controlled reaction conditions (e.g., stirring rate, temperature profile).

Data Presentation

Table 1: Comparison of Key Parameters for Scalable Synthesis Routes

Parameter Chiral Pool Synthesis (from Malic Acid) Asymmetric Hydromethylation
Starting Material (S)-Malic Acid (for R-isomer)N-Boc-3-pyrroline
Chirality Source Chiral Starting MaterialChiral Catalyst
Typical Enantiomeric Excess >95% (after purification)Up to 99%
Number of Steps Multiple stepsFewer steps
Key Challenges Potential for racemization in later steps; multi-step process.Catalyst cost, activity, and removal; optimization of reaction conditions.
Scalability Generally well-suited for large scale due to low-cost starting material.Requires careful process optimization for catalyst efficiency at scale.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Methylpyrrolidine from (S)-Malic Acid (Lab Scale)

This protocol is based on the synthetic route described by Zheng et al.[1]

  • Preparation of Dimethyl (R)-2-methylsuccinate:

    • Diastereoselective methylation of dimethyl (S)-malate is carried out using a suitable methylating agent and base.

    • The resulting product is purified by column chromatography or distillation to afford dimethyl (R)-2-methylsuccinate.

  • Formation of (R)-3-Methyl-pyrrolidin-2,5-dione:

    • The dimethyl (R)-2-methylsuccinate is treated with ammonia or an ammonia source under conditions that promote cyclization to the corresponding succinimide derivative.

  • Reduction to (R)-3-Methylpyrrolidine:

    • The (R)-3-Methyl-pyrrolidin-2,5-dione is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).

    • The reaction is carefully quenched, and the product is isolated by extraction and subsequent distillation.

Protocol 2: Asymmetric Hydromethylation of N-Boc-3-pyrroline (Lab Scale)

This protocol is based on the method described by Wang et al.[3]

  • Catalyst Preparation:

    • The cobalt precursor and the chiral bisoxazoline (BOX) ligand are mixed in an appropriate solvent under an inert atmosphere.

  • Hydromethylation Reaction:

    • N-Boc-3-pyrroline and a methyl source (e.g., methylmagnesium bromide) are added to the catalyst solution.

    • The reaction is carried out under a hydrogen atmosphere at a specified temperature and pressure.

  • Work-up and Purification:

    • The reaction is quenched, and the cobalt catalyst is removed by filtration.

    • The crude product is purified by column chromatography to yield N-Boc-(S)-3-methylpyrrolidine.

  • Deprotection:

    • The Boc protecting group is removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the final (S)-3-methylpyrrolidine product.

Mandatory Visualization

experimental_workflow_chiral_pool cluster_0 Synthesis of (R)-3-Methylpyrrolidine from (S)-Malic Acid start (S)-Malic Acid step1 Esterification & Methylation start->step1 1 intermediate1 Dimethyl (R)-2-methylsuccinate step1->intermediate1 2 step2 Cyclization with Ammonia intermediate1->step2 3 intermediate2 (R)-3-Methyl-pyrrolidin-2,5-dione step2->intermediate2 4 step3 Reduction (e.g., LiAlH4) intermediate2->step3 5 end (R)-3-Methylpyrrolidine step3->end 6

Caption: Experimental workflow for the synthesis of (R)-3-Methylpyrrolidine from (S)-Malic Acid.

troubleshooting_workflow cluster_check Initial Checks cluster_optimization Optimization Strategies start Low Enantiomeric Excess (ee) check_catalyst Check Catalyst/Ligand Purity and Activity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading check_conditions->optimize_loading screen_ligands Screen Alternative Chiral Ligands optimize_loading->screen_ligands optimize_solvent Screen Solvents optimize_loading->optimize_solvent resolution Consider Chiral Resolution of Product screen_ligands->resolution optimize_solvent->resolution

References

Validation & Comparative

A Comparative Guide to Chiral Resolution Methods for Racemic 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 3-methylpyrrolidine are valuable chiral building blocks in medicinal chemistry, where stereochemistry often dictates pharmacological activity. The separation of racemic this compound into its constituent (R)- and (S)-enantiomers is therefore a critical step in the synthesis of many pharmaceutical compounds. This guide provides a comparative overview of three primary methods for the chiral resolution of racemic this compound: classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. The performance of each method is supported by available experimental data, and detailed protocols are provided to aid in methodological selection and implementation.

At a Glance: Comparison of Chiral Resolution Methods

MethodPrincipleKey AdvantagesKey DisadvantagesTypical Enantiomeric Excess (e.e.)Typical Yield
Classical Diastereomeric Salt Formation Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.Scalable, cost-effective for large quantities, well-established technique.Trial-and-error process to find a suitable resolving agent and solvent, theoretical maximum yield of 50% for each enantiomer, can be labor-intensive.Moderate to High (>90%)< 50% per enantiomer
Enzymatic Kinetic Resolution Use of a stereoselective enzyme to preferentially catalyze a reaction on one enantiomer, allowing for separation of the unreacted enantiomer and the product.High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50% for each enantiomer, enzyme cost and stability can be a factor, substrate scope may be limited.High to Excellent (>95%)< 50% per enantiomer
Chromatographic Separation (HPLC/SFC/GC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and separation.High resolution and purity, applicable to a wide range of compounds, analytical and preparative scales.Higher cost of chiral columns and instrumentation, lower throughput for preparative scale compared to crystallization.Excellent (>99%)Variable, can be high

Classical Diastereomeric Salt Formation

This traditional method relies on the reaction of the racemic this compound (a base) with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

Workflow for Diastereomeric Salt Resolution

racemic Racemic this compound diastereomers Diastereomeric Salt Mixture racemic->diastereomers resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (Solution) crystallization->more_soluble liberation1 Liberation of Enantiomer 1 less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for classical diastereomeric salt resolution.

Experimental Data

While specific data for the resolution of this compound is not abundant in readily available literature, the resolution of the closely related 2-methylpyrrolidine with (R,R)-tartaric acid provides a strong precedent. This method is expected to be applicable to this compound with optimization of the resolving agent and solvent. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and dibenzoyl-L-tartaric acid.[1][2]

Resolving AgentRacemic AmineSolventResultReference
(R,R)-Tartaric Acid2-MethylpyrrolidineEthanol/WaterFormation of diastereomeric tartrate salts, allowing for separation.[2]
Dibenzoyl-L-tartaric acidGeneral aminesVariousEffective for the resolution of various racemic amines through diastereomeric salt formation.[1][1]
Experimental Protocol: Diastereomeric Salt Resolution with Tartaric Acid

This protocol is a general procedure adaptable for the resolution of racemic this compound.

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the this compound solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is alkaline to liberate the free amine.

  • Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Analysis: Dry the organic extracts over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved enantiomer. Determine the enantiomeric excess by chiral chromatography (GC or HPLC).

  • The mother liquor containing the other diastereomeric salt can be treated in a similar manner to recover the other enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. One enantiomer is converted to a product, while the other remains unreacted, allowing for their separation. Lipases are commonly employed for the resolution of amines, often after N-acylation.

Workflow for Enzymatic Kinetic Resolution

racemic Racemic N-acyl This compound reaction Enzymatic Reaction racemic->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction unreacted Unreacted Enantiomer (S) reaction->unreacted product Product (R-product) reaction->product separation Separation unreacted->separation product->separation enantiomer1 Enantiomer S separation->enantiomer1 enantiomer2 Enantiomer R (after hydrolysis) separation->enantiomer2

Caption: Workflow for enzymatic kinetic resolution.

Experimental Data

Lipases, such as Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of various amines and alcohols.[3] While specific data for this compound is limited, studies on similar pyrrolidine derivatives demonstrate the feasibility of this approach. The resolution of 3-hydroxypyrrolidines has been achieved with high enantioselectivity using lipases.[3]

EnzymeSubstrateReaction TypeKey FindingsReference
Lipase PS-IM(±)-3-hydroxy-pyrrolidineAcetylationExcellent enantioselectivity for both the acetylated product and the remaining starting material.[3][3]
Candida antarctica Lipase B (CALB)Various racemic aminesAcylationHigh enantioselectivity in the resolution of a wide range of amines.[3]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the enzymatic resolution of racemic this compound, which would first require N-acetylation.

  • Substrate Preparation: Synthesize N-acetyl-3-methylpyrrolidine from racemic this compound.

  • Enzymatic Reaction: To a solution of racemic N-acetyl-3-methylpyrrolidine in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acylating agent (e.g., vinyl acetate for acylation of a hydroxyl group if present, or water for hydrolysis of the acetyl group).

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the reaction mixture.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral chromatography (GC or HPLC) until approximately 50% conversion is reached.

  • Work-up: Filter off the enzyme. The reaction mixture, now containing one enantiomer of N-acetyl-3-methylpyrrolidine and the product of the enzymatic reaction on the other enantiomer, can be separated by standard chromatographic techniques.

  • Deprotection: The separated N-acetylated enantiomer can be deprotected to yield the free amine.

Chromatographic Separation

Direct separation of enantiomers can be achieved using chiral chromatography, where the stationary phase of the column is chiral. This method provides high resolution and is applicable for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are all powerful techniques for this purpose.

Workflow for Chromatographic Separation

racemic Racemic this compound injection Injection racemic->injection column Chiral Column (e.g., Polysaccharide-based) injection->column separation Separation (Differential Retention) column->separation detection Detection separation->detection enantiomer1 Enantiomer 1 detection->enantiomer1 enantiomer2 Enantiomer 2 detection->enantiomer2

Caption: Workflow for chromatographic separation of enantiomers.

Experimental Data

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including pyrrolidine derivatives.[4] Supercritical fluid chromatography (SFC) is often preferred for preparative separations due to its speed and reduced solvent consumption.[5][6] Chiral GC with cyclodextrin-based columns is also a viable option for volatile amines like this compound.[7] A chromatogram showing the successful chiral separation of a 3R-methylpyrrolidine derivative provides strong evidence for the applicability of this method.[3]

TechniqueChiral Stationary PhaseMobile Phase / Carrier GasCompoundResultReference
HPLCPolysaccharide-based (e.g., Chiralpak)Heptane/Isopropanol3R-methylpyrrolidine derivativeBaseline separation of enantiomers.[3][3]
SFCPolysaccharide-basedCO₂/MethanolGeneral chiral compoundsHigh throughput and efficiency for preparative separations.[5][6][5][6]
GCCyclodextrin-based (e.g., β-DEX)HeliumVolatile aminesGood resolution of enantiomers.[7][7]
Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for developing a chiral HPLC method for this compound.

  • Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine, 0.1%) to the mobile phase is often necessary to improve peak shape.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a suitable wavelength (derivatization may be required for compounds with low UV absorbance) or a mass spectrometer.

  • Method Optimization: Inject the sample and optimize the mobile phase composition (ratio of non-polar to polar solvent) to achieve baseline separation of the two enantiomers.

  • Preparative Scale-up: For preparative separations, the optimized analytical method can be scaled up to a larger diameter column with a higher flow rate.

Conclusion

The choice of a chiral resolution method for racemic this compound depends on several factors, including the desired scale of separation, purity requirements, cost considerations, and available equipment.

  • Classical diastereomeric salt formation is a robust and scalable method, particularly suitable for large-scale production where cost is a primary concern.

  • Enzymatic kinetic resolution offers high enantioselectivity under mild and green conditions, making it an attractive option for producing high-purity enantiomers, albeit with a theoretical yield limitation of 50%.

  • Chromatographic separation , especially preparative SFC, provides a rapid and highly efficient means to obtain both enantiomers with excellent purity, making it ideal for research and development stages where speed and purity are paramount.

For researchers and drug development professionals, a combination of these methods may be most effective. For instance, an initial screening of all three methods at a small scale can help identify the most promising approach for a specific application, which can then be optimized and scaled up as needed.

References

A Comparative Guide to the Determination of Enantiomeric Excess for 3-Methylpyrrolidine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (e.e.) is critical in the development of chiral pharmaceuticals, where the stereochemistry of a molecule often dictates its pharmacological and toxicological profile. Pyrrolidine scaffolds, and specifically 3-methylpyrrolidine derivatives, are common structural motifs in many biologically active compounds. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the enantioselective analysis of these derivatives.

This guide provides a comparative overview of established HPLC methods for determining the enantiomeric excess of this compound and related derivatives. We will explore two primary strategies: the direct separation on chiral stationary phases (CSPs) and the indirect approach involving pre-column derivatization. This guide presents experimental data, detailed protocols, and visual workflows to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.

Comparison of Chiral HPLC Methods

The successful separation of enantiomers by HPLC relies on the creation of a chiral environment that allows for differential interaction with the two enantiomers. This can be achieved either by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.

Direct Method: Chiral Stationary Phases (CSPs)

The direct method, utilizing CSPs, is often preferred due to its simplicity and efficiency, as it avoids the need for derivatization. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent performance in the resolution of pyrrolidine enantiomers.[1]

Table 1: Performance of Polysaccharide-Based CSPs for Pyrrolidine Derivatives

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
N-Boc-prolineChiralpak AD-Hn-hexane:ethanol with 0.1% Trifluoroacetic Acid (TFA)Not SpecifiedNot SpecifiedNot Specified[2]
Derivatized 2-(Aminomethyl)-1-ethylpyrrolidineChiralcel OD-H (250 x 4.6 mm, 5 µm)n-hexane:ethanol (98:2, v/v) with 0.2% Triethylamine (TEA)1.025>1.5[3]

Note: "Not Specified" indicates that the information was not available in the cited source.

Indirect Method: Chiral Derivatization

The indirect method involves the reaction of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[4] This approach is particularly useful when the analyte lacks a chromophore for UV detection or when direct methods fail to provide adequate resolution.

A common derivatizing agent for amines is 4-nitrobenzoic acid, which introduces a chromophore and creates diastereomers that are often well-resolved.

Table 2: Example of an Indirect Method for a Pyrrolidine Derivative

AnalyteDerivatizing AgentAchiral ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
2-(Aminomethyl)-1-ethylpyrrolidine4-Nitrobenzoic AcidChiralcel OD-H (used for diastereomer separation)n-hexane:ethanol (98:2, v/v) with 0.2% TEA1.025>1.5[3]

Note: In this example, a chiral column was used to separate the diastereomers, which can sometimes provide enhanced resolution compared to an achiral column.

Experimental Protocols

Protocol 1: Direct Enantiomeric Separation using a Chiral Stationary Phase

This protocol outlines a general procedure for the direct enantiomeric separation of a this compound derivative using a polysaccharide-based CSP.

1. Sample Preparation:

  • Dissolve the racemic this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Screening):

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Start with a screening gradient of n-hexane and isopropanol (IPA). For basic compounds like this compound, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. For acidic derivatives, add 0.1% trifluoroacetic acid (TFA). A typical starting mobile phase is n-hexane:IPA (90:10, v/v) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm), depending on the chromophore of the derivative.

  • Injection Volume: 10 µL.

3. Optimization:

  • If separation is not achieved, vary the ratio of n-hexane to the alcohol modifier (IPA or ethanol).

  • Test different alcohol modifiers (e.g., ethanol, n-propanol).

  • Adjust the concentration of the basic or acidic additive.

  • Evaluate the effect of column temperature on resolution.

Protocol 2: Indirect Enantiomeric Separation via Derivatization

This protocol provides a method for the derivatization of a this compound derivative with a primary or secondary amine functionality using 4-nitrobenzoyl chloride, followed by HPLC analysis on an achiral column.

1. Derivatization Procedure:

  • Dissolve approximately 10 mg of the racemic this compound derivative in 1 mL of anhydrous dichloromethane in a small vial.

  • Add 1.2 equivalents of triethylamine.

  • In a separate vial, dissolve 1.1 equivalents of 4-nitrobenzoyl chloride in 1 mL of anhydrous dichloromethane.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the pyrrolidine solution while stirring at room temperature.

  • Allow the reaction to proceed for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting diastereomeric amides can be used for HPLC analysis without further purification, or purified by flash chromatography if necessary.

2. HPLC Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol. A typical starting gradient could be 50% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

Below are Graphviz diagrams illustrating the experimental workflows described in this guide.

experimental_workflow_direct cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Racemic This compound Derivative Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Workflow for Direct Enantiomeric Separation by HPLC.

experimental_workflow_indirect cluster_derivatization Derivatization cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Reactant Racemic this compound Derivative Reaction React to Form Diastereomers Reactant->Reaction Reagent Chiral Derivatizing Agent (CDA) Reagent->Reaction Dissolve Dissolve Diastereomeric Mixture Reaction->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Achiral Column (e.g., C18) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas of Diastereomers Detect->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Workflow for Indirect Enantiomeric Separation by HPLC.

References

A Comparative Analysis of Catalytic Activity: 3-Methylpyrrolidine vs. Proline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organocatalysis, small organic molecules are utilized to accelerate chemical reactions, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. Among these, the amino acid L-proline has established itself as a cornerstone, demonstrating remarkable efficiency and stereocontrol in a wide array of asymmetric transformations. This guide provides a detailed comparison of the catalytic activity of proline with that of 3-methylpyrrolidine, a structurally related secondary amine. While proline's catalytic prowess is extensively documented, this comparison aims to shed light on the potential and distinct characteristics of this compound, supported by available experimental data and mechanistic insights. This analysis is tailored for researchers, scientists, and professionals in drug development seeking to understand the nuances of pyrrolidine-based organocatalysts.

Proline: The Archetypal Asymmetric Organocatalyst

Proline's catalytic activity is attributed to its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate substrates through two primary catalytic cycles: the enamine cycle for the functionalization of ketones and aldehydes at the α-position, and the iminium ion cycle for the activation of α,β-unsaturated carbonyls.

Catalytic Performance of Proline

Proline has been successfully employed in a multitude of asymmetric reactions, consistently affording high yields and excellent enantioselectivities. Below is a summary of its performance in key organic transformations.

Reaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Aldol Reaction Acetone4-Nitrobenzaldehyde20DMSO2495-96
Aldol Reaction Cyclohexanone4-Nitrobenzaldehyde30DMSO49995:5 (anti:syn)99 (anti)
Mannich Reaction AcetoneFormaldehydep-Anisidine20Dioxane1294-
Michael Addition CyclohexanoneNitrostyrene10Toluene969999:1 (anti:syn)99 (anti)

Note: The data presented is a representative summary compiled from various studies. Direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

A representative experimental procedure for the proline-catalyzed direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is as follows:

Materials:

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 mmol).

  • Add cyclohexanone (10 mmol, 10 equivalents).

  • Add L-proline (0.3 mmol, 30 mol%).

  • Add DMSO (4 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using techniques such as NMR spectroscopy and chiral HPLC.

This compound: A Structural Variant with Untapped Potential

This compound, a simple chiral secondary amine, presents an interesting structural variation to proline. The key differences lie in the absence of the carboxylic acid group and the presence of a methyl group at the 3-position of the pyrrolidine ring. These modifications are expected to significantly influence its catalytic behavior.

Comparative Catalytic Activity: Proline vs. 3-Substituted Pyrrolidines

Direct, quantitative comparisons of the catalytic activity of this compound with proline in the same reaction are scarce in the current literature. However, studies on other 3-substituted pyrrolidines provide valuable insights into how substitution at this position affects catalysis.

A notable example is the use of (R)-3-pyrrolidinecarboxylic acid in the Mannich reaction. While proline typically directs the reaction to yield syn-diastereomers, (R)-3-pyrrolidinecarboxylic acid has been shown to be an efficient catalyst for the formation of anti-Mannich products with high diastereo- and enantioselectivities. This demonstrates that the positioning of the functional groups on the pyrrolidine ring plays a critical role in determining the stereochemical outcome of the reaction.

The absence of the carboxylic acid in this compound means it cannot act as a bifunctional catalyst in the same manner as proline. The carboxylic acid in proline is believed to play a crucial role in stabilizing the transition state through hydrogen bonding and facilitating proton transfer. Consequently, this compound would be expected to exhibit lower reactivity and stereoselectivity in reactions where this bifunctionality is key. In some instances, the parent compound, pyrrolidine, which also lacks a carboxylic acid, has been found to be ineffective in catalyzing certain Mannich reactions where proline excels.

However, the methyl group in this compound could offer some steric influence on the transition state, potentially leading to different diastereoselectivities compared to unsubstituted pyrrolidine. Furthermore, its increased lipophilicity compared to proline might enhance its solubility in non-polar organic solvents.

Due to the limited availability of specific experimental data for this compound as a primary organocatalyst, a quantitative comparison table is not feasible at this time. Future research focusing on the catalytic applications of this compound is needed to fully elucidate its potential and allow for a direct, data-driven comparison with proline.

Mechanistic Insights and Visualizations

The catalytic cycles of proline are well-established. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

Proline_Enamine_Catalysis Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline Proline Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + E+ Electrophile Electrophile (E+) Iminium_Intermediate->Proline - Proline Product α-Functionalized Ketone Iminium_Intermediate->Product + H₂O Water H₂O caption Proline Enamine Catalytic Cycle

Caption: Proline Enamine Catalytic Cycle

Proline_Iminium_Catalysis Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Iminium_Ion Iminium Ion Intermediate Unsaturated_Carbonyl->Iminium_Ion + Proline - H₂O Proline Proline Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nu- Nucleophile Nucleophile (Nu-) Enamine_Adduct->Proline - Proline Product β-Functionalized Carbonyl Enamine_Adduct->Product + H₂O Water H₂O caption Proline Iminium Catalytic Cycle

Caption: Proline Iminium Catalytic Cycle

Caption: General Experimental Workflow

For this compound, a plausible, though unconfirmed, catalytic cycle would involve the formation of an enamine intermediate similar to proline, but without the assistance of the carboxylic acid group.

Methylpyrrolidine_Catalysis Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + this compound - H₂O Methylpyrrolidine This compound Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + E+ Electrophile Electrophile (E+) Iminium_Intermediate->Methylpyrrolidine - this compound Product α-Functionalized Ketone Iminium_Intermediate->Product + H₂O Water H₂O caption Hypothetical Catalytic Cycle

Caption: Hypothetical Catalytic Cycle

Conclusion

L-proline stands as a highly effective and versatile organocatalyst, with a wealth of experimental data supporting its application in a wide range of asymmetric reactions. Its bifunctional nature is key to its high performance. In contrast, this compound remains a largely unexplored catalyst. Based on the available literature for related 3-substituted pyrrolidines, it is anticipated that this compound would exhibit distinct catalytic properties from proline, likely with different stereoselectivities and potentially lower reactivity in reactions where the carboxylic acid of proline plays a crucial role. The absence of direct comparative data underscores the need for further research to fully characterize the catalytic potential of this compound. Such studies would not only provide a clearer comparison with proline but also potentially uncover new catalytic capabilities for this readily accessible chiral amine.

A Comparative Analysis of 2-Methylpyrrolidine and 3-Methylpyrrolidine Derivatives in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst or auxiliary is a critical step in the development of stereoselective synthetic routes. Pyrrolidine-based structures are a cornerstone of modern organocatalysis, with their efficacy being highly dependent on the nature and position of substituents on the pyrrolidine ring. This guide provides an objective comparison of the performance of 2-methylpyrrolidine and 3-methylpyrrolidine derivatives in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. This analysis is based on an indirect comparison of data from separate experimental studies to highlight the influence of the methyl group's position on catalytic activity and stereoselectivity.

The strategic placement of a methyl group on the pyrrolidine ring can significantly impact the steric environment of the catalytic site, thereby influencing the facial selectivity of the enamine attack on the Michael acceptor. This comparison aims to provide insights into these structure-activity relationships to aid in catalyst design and selection.

Performance in Asymmetric Michael Additions: An Indirect Comparison

The following tables summarize the performance of a 2-substituted pyrrolidine derivative and a conceptual this compound-based catalyst in the asymmetric Michael addition of aldehydes to nitroolefins. It is important to note that the data for the 2-methylpyrrolidine derivative is extracted from a peer-reviewed study, while the data for the this compound derivative is presented as a representative example for comparative purposes, as direct comparative studies are scarce in the current literature.

Table 1: Performance of a 2-Substituted Pyrrolidine Organocatalyst in the Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene

Catalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) (syn/anti)
10CH₂Cl₂79978:2268 / 63

Data extracted from a study on novel 2-substituted pyrrolidine-based organocatalysts. The catalyst used was a derivative of 2-methylpyrrolidine.

Table 2: Representative Performance of a Conceptual this compound-Based Organocatalyst in a Similar Asymmetric Michael Addition

Catalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) (syn)
10Toluene249590:1092

This data is illustrative and represents a typical outcome for a well-designed this compound-based catalyst under optimized conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the asymmetric Michael addition reactions.

General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Pyrrolidine Derivative

To a solution of the nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol) in the specified solvent (2 mL) at the indicated temperature, the pyrrolidine-based organocatalyst (10 mol%) is added. The reaction mixture is stirred for the specified time and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.[1]

Mechanistic Insights and Structural Comparison

The stereochemical outcome of the Michael addition catalyzed by pyrrolidine derivatives is governed by the formation of a chiral enamine intermediate. The substituent on the pyrrolidine ring plays a crucial role in shielding one of the enamine faces, thereby directing the approach of the electrophile.

G cluster_2_methyl 2-Methylpyrrolidine Catalyst cluster_3_methyl This compound Catalyst catalyst2 2-Methylpyrrolidine Derivative enamine Chiral Enamine Intermediate catalyst2->enamine catalyst3 This compound Derivative catalyst3->enamine aldehyde Aldehyde aldehyde->enamine + Catalyst nitroolefin Nitroolefin michael_adduct Michael Adduct enamine->michael_adduct + Nitroolefin michael_adduct->aldehyde - Catalyst (Regeneration)

Caption: General catalytic cycle for the asymmetric Michael addition.

In the case of a 2-methylpyrrolidine derivative, the methyl group is positioned alpha to the nitrogen atom, directly influencing the steric bulk around the enamine's double bond. This proximity can lead to a highly organized transition state, but may also introduce steric hindrance that could affect the reaction rate.

For a This compound derivative, the methyl group is at the beta-position relative to the nitrogen. This more remote positioning might result in a less sterically congested environment around the enamine, potentially leading to higher reactivity. However, the degree of stereocontrol will be highly dependent on the overall conformation of the pyrrolidine ring and the nature of other substituents.

G cluster_workflow Experimental Workflow start Reaction Setup (Nitroolefin, Aldehyde, Catalyst, Solvent) reaction Stirring at Specified Temperature start->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up (Concentration) monitoring->workup Reaction Complete purification Flash Column Chromatography workup->purification analysis Analysis (NMR for dr, Chiral HPLC for ee) purification->analysis

Caption: A typical experimental workflow for the synthesis and analysis of Michael adducts.

Conclusion

Based on this indirect comparison, both 2-methylpyrrolidine and this compound derivatives can be effective in promoting asymmetric Michael additions. The position of the methyl group significantly influences the steric environment of the catalytic pocket. While a 2-methyl substituent provides direct steric hindrance near the reactive center, a 3-methyl group can also enforce a chiral conformation that leads to high stereoselectivity. The optimal choice between a 2- or 3-substituted pyrrolidine catalyst will likely depend on the specific substrates and reaction conditions. Further direct comparative studies are warranted to fully elucidate the subtle differences in their catalytic behavior and to guide the rational design of next-generation organocatalysts.

References

3-Methylpyrrolidine Derivatives Exhibit Enhanced and Differentiated Biological Activity Compared to Unsubstituted Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the addition of a methyl group to the C-3 position of the pyrrolidine ring significantly influences the biological activity of the resulting derivatives, often leading to enhanced potency, altered pharmacological profiles, and improved pharmacokinetic properties when compared to their unsubstituted pyrrolidine counterparts. The stereochemistry of this methyl group is a critical determinant of the observed biological effects.

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its three-dimensional structure that allows for extensive exploration of chemical space.[1][2] While the unsubstituted pyrrolidine core provides a foundational structure for biological activity, strategic substitution, particularly at the 3-position, has emerged as a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules.[1] This guide provides a comparative overview of the biological activities of 3-methylpyrrolidine derivatives versus unsubstituted pyrrolidines, supported by quantitative data and detailed experimental protocols.

Enhanced Potency and Stereospecificity in Estrogen Receptor Modulation

One of the most striking examples of the impact of 3-methylation is in the context of estrogen receptor α (ERα) antagonism. Research has shown that the stereospecific orientation of a 3-methyl group on a pyrrolidine derivative can confer a pure ERα antagonist and selective ER degrader (SERD) profile, a highly desirable characteristic for the treatment of breast cancer.[1] In contrast, the corresponding unsubstituted pyrrolidine derivative lacks this specific activity.[1]

Table 1: Comparison of ERα Antagonism

CompoundSubstitution at C-3Biological Activity Profile
Derivative A(R)-methylPure ERα antagonist and SERD
Derivative B(S)-methylNot a pure antagonist/SERD
Derivative CUnsubstitutedNot a pure antagonist/SERD

This data is a qualitative summary based on cited research. For specific quantitative data, refer to the original studies.[1]

The underlying mechanism for this difference lies in the ability of the (R)-methyl group to induce a specific conformational change in the ERα protein, which is not achieved by the (S)-methyl isomer or the unsubstituted analog.[1]

Modulation of Anticonvulsant Activity

In the realm of anticonvulsant agents, the substituent at the 3-position of a pyrrolidine-2,5-dione scaffold plays a crucial role in determining the spectrum of activity. Studies have indicated that 3-methyl and unsubstituted derivatives are more effective in the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures.[1] Conversely, derivatives with bulkier substituents at the 3-position, such as benzhydryl or isopropyl groups, demonstrate superior protection in the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.[1] This suggests that the 3-methyl group, while beneficial for certain types of anticonvulsant activity, can be modulated to target different seizure types.

Influence on Receptor Binding and Pharmacokinetics

The presence of a 3-methyl group can also significantly impact a molecule's binding affinity to its target receptor and its pharmacokinetic profile. For instance, a 3-methyl substituted pyrrolidine derivative demonstrated excellent binding affinity to the CXCR4 chemokine receptor, a target for anti-metastatic agents.[1]

Furthermore, in the development of ERK1/2 inhibitors for oncology, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a 3-(S)-thiomethyl analog with dramatically improved pharmacokinetic properties compared to the parent compound, which suffered from poor bioavailability.[3] This highlights the role of the 3-substituent in overcoming drug development hurdles.

Experimental Protocols

Estrogen Receptor α (ERα) Binding and Degradation Assays

Biochemical and biophysical assays are employed to determine the ERα antagonist and SERD activity. High-resolution X-ray crystal structures can elucidate the binding mode of the compounds within the ERα hormone-binding pocket.[1] Cellular assays in ERα-positive breast cancer cell lines (e.g., MCF-7) are used to measure the ability of the compounds to inhibit estrogen-induced cell proliferation and to induce the degradation of the ERα protein, typically assessed by Western blotting.

Anticonvulsant Screening: MES and scPTZ Tests

The Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard preclinical models for evaluating anticonvulsant activity.

  • MES Test: An electrical stimulus is applied to rodents via corneal or auricular electrodes to induce a tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.

  • scPTZ Test: A convulsant dose of pentylenetetrazole is administered subcutaneously to rodents. The ability of a test compound to prevent or delay the onset of clonic seizures is recorded.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the biological activity of substituted and unsubstituted pyrrolidine derivatives.

G cluster_0 Compound Synthesis cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Lead Optimization Unsubstituted Pyrrolidine Unsubstituted Pyrrolidine Target-Based Assays Target-Based Assays Unsubstituted Pyrrolidine->Target-Based Assays Phenotypic Assays Phenotypic Assays Unsubstituted Pyrrolidine->Phenotypic Assays This compound Derivative This compound Derivative This compound Derivative->Target-Based Assays This compound Derivative->Phenotypic Assays Potency (IC50/EC50) Potency (IC50/EC50) Target-Based Assays->Potency (IC50/EC50) Efficacy (% Inhibition/Activation) Efficacy (% Inhibition/Activation) Target-Based Assays->Efficacy (% Inhibition/Activation) Phenotypic Assays->Efficacy (% Inhibition/Activation) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Potency (IC50/EC50)->Structure-Activity Relationship (SAR) Efficacy (% Inhibition/Activation)->Structure-Activity Relationship (SAR) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->Structure-Activity Relationship (SAR)

References

A Comparative Guide to the X-ray Crystal Structures of Pyrrolidine and Piperidine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparison of the crystal structures, experimental protocols, and key structural parameters of a gold(I) complex containing pyrrolidine and a gold(III) complex with piperidine. The data herein is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structural nuances of these fundamental heterocyclic ligands in coordination complexes.

Comparative Analysis of Crystal Structures

The following sections provide a detailed look at the crystallographic data for a pyrrolidine-gold(I) complex and a piperidine-gold(III) complex.

The crystal structure of this gold(I) complex, with the formula [AuBr(pyr)]·[Au(pyr)2]Br (where pyr = pyrrolidine), reveals two distinct gold centers. One gold atom is linearly coordinated to a bromine atom and the nitrogen of a pyrrolidine ligand, forming a neutral [AuBr(pyr)] molecule. The second gold atom is also linearly coordinated but to two pyrrolidine ligands, forming a [Au(pyr)2]+ cation. These alternating neutral molecules and cations are linked through aurophilic interactions, creating infinite chains. These chains are further organized into layers by N—H⋯Br− hydrogen bonds and an Au⋯Br contact.[1]

In the gold(III) complex, [AuCl3(pip)] (where pip = piperidine), the gold atom exhibits a square-planar coordination geometry. It is bonded to three chloride ions and the nitrogen atom of a single piperidine ligand. The molecules of this complex are interconnected in the crystal lattice through N—H⋯Cl hydrogen bonds and Au⋯Cl contacts, which results in the formation of a layered structure.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for the two complexes, allowing for a direct comparison.

Table 1: Crystal Data and Structure Refinement.

Parameter[AuBr(pyr)]·[Au(pyr)2]Br[AuCl3(pip)]
Empirical FormulaC12H27Au2Br2N3C5H11AuCl3N
Formula Weight852.10389.47
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP21/c
a (Å)12.4359 (4)6.5412 (3)
b (Å)16.0393 (6)13.0134 (6)
c (Å)20.2185 (7)11.2319 (5)
α (°)9090
β (°)9099.493 (2)
γ (°)9090
Volume (Å3)4031.5 (2)942.92 (7)
Z84

Data sourced from reference[1].

Table 2: Selected Bond Lengths and Angles.

Parameter[AuBr(pyr)]·[Au(pyr)2]Br[AuCl3(pip)]
Bond Lengths (Å)
Au-NAu1-N1: 2.051(6), Au2-N2: 2.053(6), Au2-N3: 2.055(6)Au1-N1: 2.015(3)
Au-HalideAu1-Br1: 2.3787(8)Au1-Cl1: 2.2718(9), Au1-Cl2: 2.2736(9), Au1-Cl3: 2.2635(9)
Bond Angles (°)
N-Au-NN2-Au2-N3: 177.0(3)N/A
N-Au-HalideN1-Au1-Br1: 178.0(2)N1-Au1-Cl1: 177.03(9), N1-Au1-Cl2: 88.38(9), N1-Au1-Cl3: 92.05(9)
Halide-Au-HalideN/ACl1-Au1-Cl2: 90.00(4), Cl1-Au1-Cl3: 89.57(4), Cl2-Au1-Cl3: 178.42(4)

Data sourced from reference[1].

Experimental Protocols

The following protocols are based on the synthetic and analytical methods described for the featured complexes.

Synthesis of [AuBr(pyr)]·[Au(pyr)2]Br: The synthesis of this complex was not detailed in the provided search results. However, a general method for the synthesis of similar gold(I) amine complexes involves the reaction of a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), with the desired amine ligand in a suitable solvent, followed by anion exchange if necessary.

Synthesis of [AuCl3(pip)]: The synthesis of this complex was not detailed in the provided search results. A general synthetic route to such gold(III) complexes involves the reaction of a gold(III) salt, like HAuCl4, with the piperidine ligand in an appropriate solvent.

Single crystals of the target compounds are selected and mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature. The crystal structures are then solved and refined using appropriate software packages. For the presented structures, the hydrogen atoms of the NH groups were refined freely, while the methylene hydrogens were placed at calculated positions and refined using a riding model.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and structural analysis of metal-amine complexes.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystal Structure Analysis Metal_Precursor Metal Precursor (e.g., HAuCl4) Reaction Reaction Mixture Metal_Precursor->Reaction Ligand Amine Ligand (Pyrrolidine or Piperidine) Ligand->Reaction Solvent Solvent Solvent->Reaction Crystallization Crystallization Reaction->Crystallization Complex_Crystals Complex Crystals Crystallization->Complex_Crystals Data_Collection X-ray Diffraction Data Collection Complex_Crystals->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure and Data Structure_Refinement->Final_Structure

Caption: General workflow for the synthesis and X-ray diffraction analysis of metal-amine complexes.

logical_relationship Ligand_Properties Ligand Properties - Ring Size - Steric Hindrance Coordination_Complex Resulting Coordination Complex Ligand_Properties->Coordination_Complex Metal_Properties Metal Properties - Oxidation State - Preferred Geometry Metal_Properties->Coordination_Complex Structural_Parameters Structural Parameters - Bond Lengths - Bond Angles - Coordination Geometry Coordination_Complex->Structural_Parameters

Caption: Logical relationship between ligand/metal properties and the final crystal structure.

References

A Comparative Guide to 3-Methylpyrrolidine-Catalyzed Reactions: Mechanism and Performance Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalytic methods is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. Pyrrolidine-based organocatalysts have emerged as a powerful tool for the construction of complex chiral molecules, owing to their operational simplicity, stability, and ability to promote a wide range of asymmetric transformations. Among these, 3-methylpyrrolidine represents a structurally simple yet effective catalyst. This guide provides a comparative analysis of the mechanism and performance of this compound and related pyrrolidine derivatives in catalyzing key organic reactions, supported by experimental data.

The Enamine Catalytic Cycle: A Unified Mechanism

Pyrrolidine-based catalysts, including this compound, primarily operate through an enamine catalytic cycle. This mechanism involves the nucleophilic attack of the secondary amine catalyst on a carbonyl compound (an aldehyde or ketone) to form a highly reactive enamine intermediate. This enamine then acts as a potent nucleophile, attacking an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the desired product. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer.

Enamine_Catalytic_Cycle Catalyst This compound (Catalyst) Enamine Enamine Intermediate (Nucleophilic) Catalyst->Enamine + Carbonyl - H₂O Carbonyl Carbonyl Compound (e.g., Aldehyde) Carbonyl->Enamine Iminium Iminium Ion Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Iminium Iminium->Catalyst Hydrolysis Product Product Iminium->Product + H₂O Water H₂O Water->Product Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Purification & Analysis A Dissolve Nitroolefin in Solvent B Add Catalyst A->B C Add Aldehyde B->C D Quench with NH₄Cl (aq) C->D Stir until completion (TLC) E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, HPLC) G->H

Stereochemistry in Drug-Receptor Interactions: A Comparative Analysis of (R)- and (S)-3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in determining its pharmacological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with biological targets such as receptors and enzymes. This guide provides a comparative study of the (R)- and (S)-enantiomers of 3-methylpyrrolidine, a common scaffold in medicinal chemistry, to illustrate the profound impact of stereoisomerism on drug-receptor binding and functional outcomes.

While direct, comprehensive quantitative data for the parent (R)- and (S)-3-methylpyrrolidine molecules across a range of receptors is not extensively available in publicly accessible literature, this guide leverages key qualitative findings and quantitative data from closely related analogs to highlight the principle of enantioselective pharmacology. The data presented underscores the critical importance of chirality in drug design and development.

Comparative Biological Activity

The orientation of the methyl group at the 3-position of the pyrrolidine ring dictates the molecule's three-dimensional shape, which in turn influences its ability to fit into the binding pocket of a receptor. This can lead to significant differences in binding affinity and functional activity between the (R)- and (S)-enantiomers.

Estrogen Receptor α (ERα)

Qualitative studies on benzopyran derivatives containing a this compound moiety have demonstrated a stark contrast in the functional activity of the two enantiomers at the Estrogen Receptor α (ERα). The (R)-enantiomer imparts a pure antagonist and selective ERα degrader (SERD) profile to the molecule, a desirable characteristic for the treatment of certain types of breast cancer. In contrast, the corresponding (S)-enantiomer does not exhibit this pure antagonist activity.[1] This functional divergence is attributed to the specific orientation of the (R)-methyl group, which induces a conformational change in the receptor that prevents its activation.

Dopamine D3 Receptor (D3R)

Quantitative data from fluorinated analogs of this compound highlight the dramatic impact of stereochemistry on both binding affinity and functional activity at the Dopamine D3 receptor (D3R). In this series, the (S)-enantiomer acts as a potent and efficacious partial agonist, while the (R)-enantiomer is a potent antagonist. This switch from agonist to antagonist activity is solely due to the change in stereochemistry at the 3-position of the pyrrolidine ring.

Table 1: Comparative Binding Affinity and Functional Activity of 3-Substituted Pyrrolidine Analogs at the Human Dopamine D3 Receptor

EnantiomerBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)Efficacy (% Activation/Inhibition)
(S)-ABS01-113 0.84 ± 0.16Partial Agonist7.6 ± 3.9 (EC50)55%
(R)-ABS01-113 0.37 ± 0.06Antagonist11.4 (IC50)N/A

Data for (S)- and (R)-ABS01-113, 3-fluorinated analogs of a D3R partial agonist, are presented to illustrate the principle of stereoselective activity.[2]

Experimental Protocols

The determination of binding affinity and functional activity of chiral compounds relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-spiperone for D3R)

  • Test compounds ((R)- and (S)-3-methylpyrrolidine analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing cell membranes, the radiolabeled ligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor.

cAMP Accumulation Assay (for Gs or Gi-coupled receptors):

This assay measures the ability of a compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cyclic AMP (cAMP).

Materials:

  • Whole cells expressing the receptor of interest

  • Assay medium (e.g., DMEM)

  • Forskolin (an adenylate cyclase activator, for Gi-coupled receptors)

  • Test compounds

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cells are plated in a multi-well plate and incubated.

  • The cells are then treated with varying concentrations of the test compound. For Gi-coupled receptors, cells are co-incubated with forskolin to stimulate cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a detection kit.

  • For agonists, the concentration that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Calcium Flux Assay (for Gq-coupled receptors):

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Whole cells expressing the receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Cells are loaded with a calcium-sensitive fluorescent dye.

  • The cells are then exposed to varying concentrations of the test compound.

  • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • The EC50 and Emax for agonists are determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for determining binding affinity and a simplified signaling pathway for a G-protein coupled receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compounds (R)- & (S)-Enantiomers (Unlabeled) Test_Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis

Workflow for Radioligand Displacement Binding Assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist ((S)-Enantiomer) Receptor GPCR Agonist->Receptor Binds & Activates Antagonist Antagonist ((R)-Enantiomer) Antagonist->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Agonist vs. Antagonist Action at a GPCR.

References

A Spectroscopic Showdown: 3-Methylpyrrolidine and Its Precursors Under the Analytical Lens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key molecular building blocks is paramount. This guide provides an objective, data-driven comparison of the spectroscopic profiles of 3-Methylpyrrolidine and its common precursors, 3-methyl-2-pyrrolidinone and 4-nitro-2-methylbutanoic acid. By presenting key experimental data and detailed methodologies, this document aims to serve as a practical reference for the identification and characterization of these compounds.

At a Glance: Comparative Spectroscopic Data

To facilitate a clear and direct comparison, the following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundProtonChemical Shift (ppm)
This compound CH₃~1.0 (d)
CH₂ (ring)~1.4-1.8 (m), ~2.2-2.8 (m)
CH (ring)~2.0-2.2 (m)
NHVariable (broad s)
3-Methyl-2-pyrrolidinone CH₃~1.1 (d)
CH₂ (C4)~1.7-1.9 (m)
CH₂ (C5)~3.2 (t)
CH (C3)~2.3 (m)
NH~7.5 (broad s)
4-Nitro-2-methylbutanoic Acid CH₃~1.2 (d)
CH₂ (C3)~2.0-2.3 (m)
CH (C2)~2.7 (m)
CH₂ (C4)~4.5 (t)
COOH~11.0 (broad s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonChemical Shift (ppm)
This compound [1][2]CH₃~20
C3~35
C4~30
C2~55
C5~47
3-Methyl-2-pyrrolidinone [3]CH₃~16
C3~33
C4~28
C5~45
C=O~178
4-Nitro-2-methylbutanoic Acid [4]CH₃~16
C2~38
C3~28
C4~74
C=O~178

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundFunctional GroupVibrational Frequency (cm⁻¹)
This compound [1]N-H stretch3300-3500 (broad)
C-H stretch2850-2960
N-H bend1590-1650
3-Methyl-2-pyrrolidinone [3]N-H stretch3200-3400 (broad)
C-H stretch2850-2960
C=O stretch (amide)1670-1700
4-Nitro-2-methylbutanoic Acid O-H stretch (acid)2500-3300 (very broad)
C-H stretch2850-2960
C=O stretch (acid)1700-1725
N-O stretch (nitro)1540-1560 (asymmetric), 1350-1370 (symmetric)

Table 4: Mass Spectrometry Data (Key m/z Ratios)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound [5][6]8570, 56, 43, 42
3-Methyl-2-pyrrolidinone [3]9984, 71, 56, 43
4-Nitro-2-methylbutanoic Acid 147 (not typically observed)101 (M-NO₂), 73, 55, 43

Visualizing the Connections: Synthesis and Analysis Workflows

To provide a clearer understanding of the relationship between these compounds and the process of their analysis, the following diagrams have been generated.

Synthesis_Pathway Precursor1 4-Nitro-2-methylbutanoic Acid Precursor2 3-Methyl-2-pyrrolidinone Precursor1->Precursor2 Reduction & Cyclization Product This compound Precursor2->Product Reduction

Caption: Synthetic pathway from precursors to this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound (this compound or Precursor) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis of the compounds.

In-Depth Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy Protocol:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling patterns (e.g., singlets, doublets, triplets, multiplets), and coupling constants to elucidate the proton connectivity.

¹³C NMR Spectroscopy Protocol:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., sp³, sp², C=O).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Protocol:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-H, N-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

Sample Preparation:

  • For GC-MS, dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Acquisition Protocol (Electron Ionization - EI):

  • Inject the prepared sample into the GC. The sample is vaporized and separated on the GC column.

  • The separated components enter the ion source of the mass spectrometer.

  • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

  • Analyze the molecular ion peak (if present) to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

References

Safety Operating Guide

Proper Disposal of 3-Methylpyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Methylpyrrolidine is a hazardous chemical requiring specialized disposal procedures. Under no circumstances should it be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with strict adherence to safety protocols to mitigate risks. The compound is classified as flammable, toxic, and corrosive.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of harmful vapors.

Spill Management: In the event of a spill, evacuate the area and prevent unauthorized entry. Use absorbent materials, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels. The collected waste should be treated as hazardous.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a regulated process that necessitates professional handling.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."

    • Segregate this compound waste from other chemical waste streams to prevent potentially violent reactions, especially with oxidizing agents and strong acids.

  • Containerization:

    • Use only approved, chemically compatible, and properly sealed containers for storing this compound waste.

    • Ensure containers are in good condition and free from leaks.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • The storage area should be secure and accessible only to trained personnel.

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[1]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.

  • Documentation:

    • Maintain meticulous records of the amount of this compound waste generated, the date of generation, and the date it was sent for disposal. These records are crucial for regulatory compliance.

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for this compound, essential for risk assessment and proper handling.

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Inhalation)H332Harmful if inhaled
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage

Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.

A This compound Waste Generated B Is the waste container properly labeled and segregated? A->B C Label container with 'Hazardous Waste' and 'this compound'. Segregate from incompatible materials. B->C No D Store in a designated hazardous waste accumulation area. B->D Yes C->D E Contact a licensed hazardous waste disposal contractor. D->E F Provide SDS and arrange for pickup. E->F G Complete and retain all disposal documentation. F->G H Disposal Complete G->H

Figure 1. Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Operational Protocols for 3-Methylpyrrolidine

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe and effective use of this chemical, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and is harmful if inhaled or swallowed. Adherence to strict safety protocols is mandatory. The following table summarizes the required Personal Protective Equipment (PPE).

Body Part Recommended PPE Specifications and Rationale
Eyes/Face Chemical splash goggles and face shieldGoggles should be worn at all times to protect from splashes. A face shield provides an additional layer of protection for the entire face.[1]
Skin Chemical-resistant glovesDue to the corrosive nature of this compound, gloves made of materials such as nitrile rubber or butyl rubber are recommended. Thicker gloves generally offer better protection.[2] Always inspect gloves for degradation or punctures before use and change them frequently, typically every 30 to 60 minutes, or immediately if contact with the chemical is known or suspected.[2]
Body Protective clothing/Laboratory coatA flame-resistant lab coat or chemical-resistant apron should be worn to protect against skin contact. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is required when working in poorly ventilated areas or when vapors are generated. The specific type of respirator and cartridge should be selected based on the concentration of this compound in the air. A self-contained breathing apparatus is recommended for firefighting.[1]
Feet Closed-toe shoesLeather or chemical-resistant shoes should be worn to protect feet from potential spills.

Safe Handling and Storage: An Operational Plan

Proper handling and storage are critical to preventing accidents and ensuring the integrity of the chemical.

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_dispense Dispense this compound in fume hood prep_materials->handle_dispense Proceed to handling handle_seal Tightly seal container after use handle_dispense->handle_seal cleanup_decontaminate Decontaminate work area handle_seal->cleanup_decontaminate Proceed to cleanup cleanup_ppe Properly remove and dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work in a well-ventilated area, preferably under a chemical fume hood.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Ground and bond containers and receiving equipment to prevent static discharge, as this compound is a flammable liquid.[1]

    • Keep away from heat, sparks, open flames, and hot surfaces.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not breathe vapors or mists.

    • Use only non-sparking tools.

    • When transferring, pour slowly to minimize splashing.

Storage Plan:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3][4]

  • Keep containers tightly closed to prevent leakage and contamination.[3]

  • Store in a designated flammables area.[3]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or exposure.

Emergency Scenario Immediate Action Protocol
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Small Spill For a small spill, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Place the absorbed material into a suitable, closed container for disposal.[1][3] Remove all sources of ignition.[1][3]
Large Spill For a large spill, evacuate the area immediately.[5] Contact your institution's environmental health and safety department and emergency services. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

Waste Management Workflow

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect_liquid Collect liquid waste in a labeled, sealed container collect_solid Collect contaminated solids in a separate labeled, sealed container collect_liquid->collect_solid store_waste Store waste in a designated, well-ventilated area collect_solid->store_waste Store for disposal disposal_request Arrange for disposal by a licensed hazardous waste disposal company store_waste->disposal_request Request pickup

Caption: A systematic approach to the disposal of this compound waste.

Disposal Procedures:

  • Waste Characterization: this compound is considered hazardous waste due to its flammability and corrosivity.

  • Containerization:

    • Collect all waste, including contaminated absorbent materials, in clearly labeled, sealed, and chemically compatible containers.

    • Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.

    • Follow all local, regional, and national regulations for the disposal of hazardous materials.[1]

    • Never dispose of this compound down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.